molecular formula C13H19FN2 B8520960 1-[2-(4-Fluorophenyl)propyl]piperazine

1-[2-(4-Fluorophenyl)propyl]piperazine

Cat. No.: B8520960
M. Wt: 222.30 g/mol
InChI Key: FMZLXODEXODXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)propyl]piperazine is a chemical compound of interest in pharmaceutical and neurological research. Piperazine-based structures are recognized for their versatile pharmacological profiles and are frequently investigated for their interactions with central nervous system targets . Specifically, compounds featuring a fluorophenyl group attached to a propylpiperazine chain are commonly explored as ligands for neurotransmitter transporters and receptors . Related analogs, such as those in the GBR series, are potent dopamine transporter (DAT) ligands and are studied in the context of cocaine addiction and other neuropsychiatric disorders . Other piperazine derivatives with fluorophenyl substitutions are known to act on sigma receptors, which are implicated in various higher brain functions and tumor biology, making them candidates for positron emission tomography (PET) imaging . Additionally, some fluorophenylpiperazine derivatives have been reported to exhibit activity as serotonin receptor agonists and reuptake inhibitors, further underscoring the research utility of this chemical class in developing neuroactive agents . This product is intended for research applications in vitro or in vivo (subject to local regulations). It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any diagnostic use. Researchers should handle this material with appropriate precautions, referencing the provided safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)propyl]piperazine

InChI

InChI=1S/C13H19FN2/c1-11(10-16-8-6-15-7-9-16)12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3

InChI Key

FMZLXODEXODXFD-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Technical Analysis of 1-[2-(4-Fluorophenyl)propyl]piperazine: Structural Characterization and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[2-(4-Fluorophenyl)propyl]piperazine chemical structure analysis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Identity

1-[2-(4-Fluorophenyl)propyl]piperazine is a regioisomer of the substituted phenylpiperazine class, distinct from the more common direct aryl-piperazines (e.g., pFPP) or benzylpiperazines. Its structure features a piperazine ring linked to a 4-fluorophenyl moiety via a branched propyl chain (specifically, a 2-phenylpropyl linker).

This structural arrangement introduces a chiral center at the


-carbon relative to the piperazine nitrogen, creating distinct (R) and (S) enantiomers. In drug development, this scaffold is often investigated as a pharmacophore for monoamine transporter modulation or as a metabolic intermediate of fluorinated amphetamine-piperazine hybrid drugs.
Chemical Data Table
ParameterValue
IUPAC Name 1-(2-(4-Fluorophenyl)propyl)piperazine
Molecular Formula C₁₃H₁₉FN₂
Molecular Weight 222.31 g/mol
Monoisotopic Mass 222.1532 Da
Chirality One stereocenter at C2 of the propyl chain
Key Functional Groups Secondary amine (piperazine), Fluorobenzene, Branched alkyl linker

Synthesis & Retrosynthetic Logic

To understand the impurity profile and likely byproducts, one must analyze the synthesis. The most robust route for this scaffold is Reductive Amination , which avoids the dimerization issues common in alkylation strategies.

Core Synthesis Protocol (Reductive Amination)

Rationale: Direct alkylation of piperazine with 1-chloro-2-(4-fluorophenyl)propane often yields bis-alkylated byproducts. Reductive amination using the aldehyde precursor ensures mono-substitution selectivity when piperazine is used in excess.

Reaction Scheme:

  • Precursor: 2-(4-Fluorophenyl)propanal.

  • Amine Source: Piperazine (5.0 eq to suppress bis-alkylation).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Synthesis cluster_conditions Reaction Parameters Precursor 2-(4-Fluorophenyl)propanal (Aldehyde) Intermediate Iminium Ion Intermediate Precursor->Intermediate + Piperazine - H2O Amine Piperazine (Excess) Amine->Intermediate Product 1-[2-(4-Fluorophenyl)propyl]piperazine Intermediate->Product + NaBH(OAc)3 Reductive Step Params Temp: 0°C to RT Time: 4-12 h Solvent: DCE

Figure 1: Reductive amination pathway for the synthesis of the target molecule, highlighting the iminium intermediate.

Spectroscopic Characterization Strategy

Accurate identification requires distinguishing this molecule from its linear isomer (3-(4-fluorophenyl)propyl) and its direct aryl analogs.

A. Nuclear Magnetic Resonance (NMR) Profiling

The branching methyl group and the chiral center create a specific ABX spin system for the methylene protons adjacent to the nitrogen.

Protocol: ¹H NMR (400 MHz, CDCl₃)
  • Sample Prep: Dissolve 10 mg in 0.6 mL CDCl₃. (Note: Use CD₃OD if the HCl salt is analyzed).

  • Key Signals:

    • 
       1.25 (d, 3H):  The methyl doublet arising from the chiral -CH(CH₃)- group. This is the diagnostic signal for the branched structure.
      
    • 
       2.30 - 2.60 (m, 2H):  The diastereotopic methylene protons (-N-CH₂-CH-). Due to the adjacent chiral center, these protons are magnetically non-equivalent and will appear as complex multiplets (dd or ddd) rather than a simple doublet.
      
    • 
       2.80 - 2.95 (m, 4H):  Piperazine ring protons (adjacent to alkyl chain).
      
    • 
       6.95 - 7.20 (m, 4H):  Aromatic protons. The 4-Fluoro substitution creates a characteristic "roofing" effect or complex splitting due to 
      
      
      
      coupling.
Protocol: ¹⁹F NMR
  • Signal: A single multiplet around -116 to -118 ppm (relative to CFCl₃).

  • Utility: Confirms the para-substitution. A meta-substitution would shift this signal significantly.

B. Mass Spectrometry (GC-MS) Fragmentation

In Electron Ionization (EI, 70 eV), the molecule undergoes predictable fragmentation driven by the nitrogen lone pair and the stability of the benzylic/tropylium cations.

Fragmentation Pathway Analysis:

  • Molecular Ion (

    
    ):  m/z 222 (Weak intensity).
    
  • 
    -Cleavage (Dominant):  The bond between the piperazine nitrogen and the exocyclic methylene group is vulnerable, but the cleavage between the CH₂ and the CH(Ph) group is more distinct.
    
  • Base Peak Candidate (m/z 99): Cleavage adjacent to the nitrogen often yields the N-methylenepiperazine cation (m/z 99) if the charge stays on the nitrogen.

  • Tropylium Formation (m/z 109): The 4-fluorobenzyl/tropylium cation (F-C₇H₆⁺) is a hallmark of fluorinated alkyl-benzenes.

MS_Fragmentation cluster_legend Interpretation Parent Parent Ion [M]+ m/z 222 Frag1 Fluorotropylium Ion [C7H6F]+ m/z 109 Parent->Frag1 Benzylic Cleavage (Loss of Piperazine-CH2) Frag3 Iminium Species [C5H11N2]+ m/z 99 Parent->Frag3 Alpha Cleavage (Loss of Ar-CH(CH3)) Frag2 Piperazine Fragment [C4H9N2]+ m/z 85 Frag3->Frag2 Ring degradation Legend m/z 109 confirms Fluorophenyl group m/z 99 confirms Piperazine-CH2 linkage

Figure 2: Predicted EI-MS fragmentation pathway. The m/z 109 and m/z 99 ions are diagnostic for the specific connectivity of the propyl linker.

Analytical Method Validation (HPLC-UV)

For quantitative analysis, a reverse-phase method is required. Note that the enantiomers (R/S) will co-elute on standard C18 columns.

Protocol: High-Performance Liquid Chromatography
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (optimal for the fluorophenyl chromophore).

  • Retention Time: Predicted to elute later than pFPP due to the increased lipophilicity of the propyl chain.

Chiral Separation (If required): To separate the (R) and (S) enantiomers, use a polysaccharide-based column (e.g., Chiralpak AD-H) with a Hexane/IPA/Diethylamine mobile phase.

References

  • Meyer, M. R., et al. (2010). Beta-keto-derivatives of the designer drug 3-trifluoromethylphenylpiperazine (TFMPP): metabolism and detection in rat urine. Analytical and Bioanalytical Chemistry.[3][2][4]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse. Current Drug Metabolism. (Provides fragmentation rules for piperazine derivatives).

  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. (Establishes MS patterns for N-substituted piperazines).

  • Westphal, F., et al. (2012). Mass spectral fragmentation of various N-alkyl-substituted piperazines. Forensic Science International. (Detailed cleavage mechanisms for alkyl-linked piperazines).

Sources

Pharmacological Profile of 4-Fluorophenylpropyl Piperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-disubstituted piperazine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) therapeutics. Among its most pharmacologically significant variations are the 4-fluorophenylpropyl piperazine derivatives . These compounds exhibit profound, high-affinity interactions with the Dopamine Transporter (DAT) and Sigma (


) receptors.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with an in-depth analysis of this pharmacophore. This guide synthesizes structural-activity relationship (SAR) insights, quantitative pharmacological data, and field-proven, self-validating experimental workflows required to evaluate these derivatives in preclinical settings.

Chemical Rationale & Pharmacophore Design

The rational design of 4-fluorophenylpropyl piperazines is rooted in optimizing both target affinity and pharmacokinetic survivability.

  • The Propyl Linker: The three-carbon aliphatic chain provides an optimal spatial distance (approximately 4.5–5.0 Å) between the basic piperazine nitrogen and the terminal aromatic ring. This flexibility allows the molecule to adapt to the deep, hydrophobic binding pockets of monoamine transporters and sigma receptors .

  • The Piperazine Core: At physiological pH (7.4), the piperazine nitrogen is protonated. This cationic center is critical for forming a salt bridge with highly conserved aspartate residues (e.g., Asp79 in human DAT), anchoring the ligand within the central binding site .

  • Para-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the phenyl ring is a deliberate metabolic shield. Fluorine acts as a bioisostere to hydrogen but is highly electronegative. It withdraws electron density, modulating

    
     stacking interactions with aromatic residues in the receptor. Crucially, it sterically and electronically blocks para-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6), drastically extending the in vivo half-life and increasing lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration.
    

Primary Pharmacological Targets

Dopamine Transporter (DAT) Inhibition

Derivatives such as GBR 13098 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-(4-fluorophenyl)propyl]piperazine) are prototypical highly selective DAT inhibitors. Unlike cocaine, which binds promiscuously to DAT, the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET), 4-fluorophenylpropyl piperazines achieve remarkable DAT selectivity. They lock the transporter in an outward-facing conformation, preventing the reuptake of synaptic dopamine and thereby enhancing post-synaptic D1/D2 receptor activation .

Sigma ( and ) Receptor Modulation

The 4-fluorophenylpropyl moiety is also a key structural determinant for sigma receptor affinity. Radiotracers like


F-FE-SA5845  utilize this scaffold to achieve sub-nanomolar affinity for 

and

receptors. Because sigma receptors are upregulated in various solid tumors and neurodegenerative states, these derivatives are heavily utilized in Positron Emission Tomography (PET) imaging to map disease progression .

Quantitative Pharmacological Data

To benchmark novel derivatives, researchers must compare their binding profiles against established reference standards. The table below summarizes the binding affinities (


 or 

) of key piperazine derivatives.
CompoundPrimary TargetSecondary TargetBinding Affinity (

/

)
Clinical / Research Application
GBR 13098 DATSERT / NETDAT

: 40–51 nM
Selective DAT inhibitor (Research)
GBR 12909 (Vanoxerine)DATSigma-1DAT

: 1.0 nM;


: 48 nM
Investigational drug for cocaine dependence

F-FE-SA5845
Sigma-1 / 2-


: Sub-nanomolar
PET radiotracer for oncology/CNS
Haloperidol (Ref)D2 ReceptorSigma-1D2

: ~1.5 nM;


: ~3 nM
Typical antipsychotic standard

Visualizations of Mechanisms and Workflows

DAT_Inhibition A 4-Fluorophenylpropyl Piperazine (e.g., GBR 13098) B Dopamine Transporter (DAT) Blockade A->B High Affinity Binding (Ki < 50 nM) C Accumulation of Synaptic Dopamine B->C Inhibits DA Reuptake D Enhanced Post-Synaptic D1/D2 Activation C->D Increased Neurotransmission

Mechanism of DAT inhibition by 4-fluorophenylpropyl piperazines and downstream signaling.

Workflow step1 1. Synaptosome Preparation (0.32 M Sucrose Buffer) step2 2. Radioligand Incubation ([3H]WIN 35,428 + Ligand) step1->step2 Maintain osmotic balance step3 3. Rapid Filtration (0.3% PEI-soaked GF/B Filters) step2->step3 2h at 4°C to reach equilibrium step4 4. Liquid Scintillation Counting (LSC) step3->step4 Wash with ice-cold buffer step5 5. Data Analysis (Non-linear Regression) step4->step5 Quantify bound radioactivity

Self-validating high-throughput radioligand binding workflow for piperazine derivatives.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to eliminate methodological blind spots.

Protocol 1: In Vitro DAT Radioligand Binding Assay

This assay determines the binding affinity (


) of novel 4-fluorophenylpropyl piperazines using 

GBR-12935 or

WIN 35,428 as the radioligand .

Step-by-Step Methodology & Causality:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold 0.32 M sucrose buffer.

    • Causality: Sucrose maintains the osmotic integrity of the synaptosomes, preventing premature lysis and the loss of membrane-bound DAT proteins.

  • Incubation: Incubate 50

    
    g of synaptosomal protein with 1.5 nM 
    
    
    
    WIN 35,428 and varying concentrations of the test derivative (
    
    
    to
    
    
    M) in a Tris-HCl buffer (pH 7.4) at 4°C for 2 hours.
    • Causality: Incubation at 4°C is critical. It halts active transporter internalization and minimizes the enzymatic degradation of both the radioligand and the test compounds, ensuring that the measured

      
       reflects true thermodynamic binding affinity rather than active transport kinetics.
      
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that masks the negative charges on the glass fibers. This significantly reduces the non-specific binding of highly lipophilic, positively charged piperazine derivatives, drastically improving the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using Liquid Scintillation Counting (LSC).

System Validation & Quality Control: To ensure the assay is self-validating, every 96-well plate must include a Total Binding control (vehicle only) and a Non-Specific Binding (NSB) control utilizing a saturating concentration (10


M) of an established, structurally distinct DAT inhibitor (e.g., nomifensine). The assay is only considered valid if the specific binding (Total minus NSB) constitutes >80% of the total radioactive signal.
Protocol 2: Ex Vivo Monoamine Uptake Inhibition Assay

While in vitro binding proves affinity, ex vivo assays validate blood-brain barrier (BBB) penetrance and in vivo target engagement.

Step-by-Step Methodology & Causality:

  • In Vivo Administration: Administer the 4-fluorophenylpropyl piperazine derivative (e.g., 10 mg/kg i.p.) to the rodent model. Wait 30-60 minutes to allow for BBB penetration and target binding.

  • Synaptosome Extraction: Euthanize the animal, rapidly dissect the striatum, and prepare synaptosomes.

  • Uptake Measurement: Incubate the synaptosomes with

    
    Dopamine for 5 minutes at 37°C.
    
    • Causality: Active monoamine transport is highly temperature-dependent. The short 5-minute window at 37°C ensures that the uptake velocity is measured in its linear phase before reverse-transport or substrate saturation occurs.

  • Validation Control (The 4°C Baseline): A parallel set of synaptosomes must be incubated with

    
    Dopamine at 4°C.
    
    • Causality: At 4°C, active DAT transport is completely arrested. Any radioactivity accumulated at this temperature represents passive diffusion or non-specific membrane binding. Specific uptake is calculated strictly as the difference between the 37°C and 4°C measurements, creating a mathematically self-correcting validation loop.

Conclusion

The 4-fluorophenylpropyl piperazine class remains a cornerstone in neuropharmacology. By leveraging the spatial flexibility of the propyl linker and the metabolic resistance of the para-fluoro substitution, researchers can fine-tune these derivatives for highly selective DAT inhibition or Sigma receptor modulation. Adhering to the rigorous, self-validating experimental protocols outlined in this guide ensures that preclinical data remains robust, reproducible, and translationally viable for drug development programs.

References

  • Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European Journal of Pharmacology, 103(3-4), 241-248. URL:[Link]

  • van Waarde, A., Buursma, A. R., Hospers, G. A., Kawamura, K., Kobayashi, T., Ishii, K., Oda, K., Ishiwata, K., Vaalburg, W., & Elsinga, P. H. (2004). Tumor imaging with 2 sigma-receptor ligands, 18F-FE-SA5845 and 11C-SA4503: a feasibility study. Journal of Nuclear Medicine, 45(11), 1939-1945. URL:[Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. URL:[Link]

  • Berger, P., Janowsky, A., Vocci, F., Skolnick, P., Lurie, M. M., & Paul, S. M. (1985). [3H]GBR-12935: a specific high affinity ligand for labeling the dopamine transport complex. European Journal of Pharmacology, 107(2), 289-290. URL:[Link]

The Structure-Activity Relationship of 1-[2-(4-Fluorophenyl)propyl]piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for the 1-[2-(4-Fluorophenyl)propyl]piperazine scaffold. While direct and exhaustive SAR literature for this specific molecule is limited, this document synthesizes findings from closely related arylpiperazine and phenylpropylpiperazine analogs to establish a predictive SAR framework. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting the central nervous system (CNS) and other biological systems where the phenylpiperazine motif is prevalent. We will explore the nuanced effects of structural modifications to the three primary components of the molecule: the 4-fluorophenyl ring, the propyl linker, and the piperazine moiety. This analysis is supported by detailed experimental protocols for relevant biological assays and visual representations of key concepts to facilitate a comprehensive understanding of the SAR landscape.

Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile component for modulating pharmacokinetic and pharmacodynamic profiles.[1] When coupled with an aryl group, the resulting arylpiperazine moiety becomes a key pharmacophore for a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS).[2][3] The specific compound, 1-[2-(4-Fluorophenyl)propyl]piperazine, serves as a foundational structure for exploring SAR in this chemical class. Understanding how subtle structural changes impact its biological activity is crucial for the rational design of more potent, selective, and safer drug candidates.

This guide will systematically deconstruct the SAR of the 1-[2-(4-Fluorophenyl)propyl]piperazine core, drawing upon established principles from analogous series to provide actionable insights for lead optimization.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-[2-(4-Fluorophenyl)propyl]piperazine analogs can be systematically explored by modifying three key structural regions:

  • Part A: The 4-Fluorophenyl Ring

  • Part B: The Propyl Linker

  • Part C: The Piperazine Moiety

The following sections will detail the anticipated impact of modifications within each of these regions.

Part A: The 4-Fluorophenyl Ring: Probing Aromatic Interactions

The 4-fluorophenyl group plays a critical role in anchoring the molecule to its biological target, likely through hydrophobic and specific electronic interactions. The position and nature of substituents on this ring can significantly influence binding affinity and selectivity.

  • Fluorine Substitution: The fluorine atom at the para-position is a common feature in many CNS-active compounds. Its high electronegativity can alter the electronic properties of the phenyl ring, potentially influencing π-π stacking or cation-π interactions with the target protein.[4] Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile.[4]

    • Positional Isomers: Moving the fluorine to the ortho or meta positions is expected to alter the binding orientation and affinity. Studies on related arylpiperazines have shown that positional isomerism of halogen substituents can have a profound impact on receptor selectivity.[5]

    • Bioisosteric Replacements: Replacing the fluorine with other electron-withdrawing groups (e.g., -Cl, -CN, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) would systematically probe the electronic requirements of the binding pocket. For instance, in a series of arylpiperazine derivatives, the introduction of a trifluoromethyl group at the meta-position was found to be beneficial for certain activities.[5]

Part B: The Propyl Linker: Optimizing Spatial Orientation

The three-carbon propyl linker provides a critical spatial relationship between the fluorophenyl ring and the piperazine moiety. Its length, rigidity, and substitution pattern are key determinants of biological activity.

  • Linker Length: Elongating or shortening the propyl chain would directly impact the distance between the two key pharmacophoric elements. Studies on other long-chain arylpiperazines have demonstrated that linker length is a critical parameter for optimizing receptor affinity and selectivity.[3] An optimal linker length allows for the ideal positioning of the terminal groups within their respective binding pockets.

  • Chain Branching and Rigidity: Introducing substituents on the propyl chain, such as a methyl group, can introduce a chiral center and restrict conformational flexibility. This can lead to enantiomers with significantly different biological activities and selectivities. Constraining the linker through cyclization (e.g., incorporating it into a cyclopropane ring) could also provide valuable SAR insights by reducing the number of accessible conformations.

Part C: The Piperazine Moiety: Modulating Basicity and Substitution

The piperazine ring, with its two nitrogen atoms, is a crucial component for interacting with biological targets, often through ionic or hydrogen bonding. The N4-nitrogen is a key point for introducing diversity and fine-tuning the pharmacological profile.

  • N4-Substituents: The nature of the substituent on the N4-nitrogen of the piperazine ring is perhaps the most extensively studied aspect of arylpiperazine SAR. This position is often solvent-exposed and provides an opportunity to introduce a wide variety of functional groups to modulate potency, selectivity, and physicochemical properties.

    • Alkyl Chains: Simple alkyl substituents (e.g., methyl, ethyl, propyl) can be used to probe for hydrophobic pockets.

    • Aromatic and Heteroaromatic Rings: The introduction of additional aryl or heteroaryl moieties can lead to interactions with accessory binding sites on the target protein, significantly enhancing affinity and selectivity.[6]

    • Polar Groups: Incorporating polar functional groups, such as amides or alcohols, can improve solubility and introduce additional hydrogen bonding interactions.

  • Piperazine Ring Substitution: Substitution on the carbon atoms of the piperazine ring itself can introduce steric bulk and conformational constraints. For example, the introduction of methyl groups on the piperazine ring has been shown to influence receptor binding profiles in related series.[7]

  • Bioisosteric Replacement: Replacing the piperazine ring with other cyclic diamines (e.g., homopiperazine) or non-symmetrical cyclic amines can explore the necessity of the specific geometry and basicity of the piperazine scaffold.

Experimental Protocols for SAR Elucidation

To experimentally validate the SAR hypotheses outlined above, a series of standardized in vitro and in vivo assays are required. The choice of assays will be dependent on the specific biological target of interest. Below are example protocols for common assays used in the characterization of CNS-active compounds.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of synthesized analogs for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK-293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays (Example: Forced Swim Test for Antidepressant Activity)

Objective: To assess the potential antidepressant-like effects of lead compounds in a rodent model.

Methodology:

  • Animals: Use male mice or rats of a specific strain (e.g., C57BL/6 mice).

  • Acclimation: Acclimatize the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).

  • Pre-test Session: On the first day, place each animal individually in a cylinder of water (25°C) for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, place the animals back into the water for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Presentation

Quantitative data from SAR studies should be presented in a clear and concise tabular format to facilitate comparison between analogs.

Table 1: Example SAR Data for Modifications of the 4-Fluorophenyl Ring

Compound IDR1R2R3Target Receptor Ki (nM)Selectivity vs. Off-Target
Parent HFH10.550-fold
Analog A1 FHH25.230-fold
Analog A2 HClH8.965-fold
Analog A3 HOCH3H55.115-fold

Visualization of Key Concepts

Visual diagrams are essential for conveying complex relationships in SAR studies. Graphviz can be used to create clear and informative diagrams.

SAR_Workflow cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis & Lead Optimization Core 1-[2-(4-Fluorophenyl)propyl]piperazine ModA A: Phenyl Ring (Position & Nature of Substituent) Core->ModA ModB B: Propyl Linker (Length & Rigidity) Core->ModB ModC C: Piperazine Moiety (N4-Substitution) Core->ModC InVitro In Vitro Assays (e.g., Binding Affinity) ModA->InVitro ModB->InVitro ModC->InVitro InVivo In Vivo Assays (e.g., Behavioral Models) InVitro->InVivo SAR Structure-Activity Relationship InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Core Iterative Design

Sources

Structural and Pharmacodynamic Divergence in Fluorinated Piperazines: A Technical Guide to pFPP and 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Substituted piperazines represent a highly versatile class of pharmacophores in neuropharmacology, acting as critical scaffolds for both therapeutic agents and research probes. This technical guide explores the profound pharmacological and chemical shifts that occur when modifying the linkage between a piperazine ring and a fluorinated aromatic system.

By comparing the well-characterized direct arylpiperazine 1-(4-Fluorophenyl)piperazine (pFPP) with its alkyl-linked structural analogue 1-[2-(4-Fluorophenyl)propyl]piperazine , we expose the structure-activity relationship (SAR) principles that govern receptor versus transporter selectivity. Moving the fluorophenyl group from a direct N-aryl linkage to a branched 2-phenylpropyl linkage fundamentally redirects the molecule's target profile from direct serotonin receptor agonism to monoamine transporter modulation.

Chemical Architecture & Electronic Causality

The spatial and electronic relationship between the basic piperazine nitrogen and the aromatic ring dictates the pharmacodynamic fate of the molecule.

1-(4-Fluorophenyl)piperazine (pFPP)

In pFPP, the piperazine N1 nitrogen is directly bonded to the para-fluorophenyl ring.

  • Electronic Causality: The lone pair of electrons on the N1 nitrogen partially delocalizes into the pi-system of the aromatic ring. This resonance significantly reduces the basicity (pKa) of the N1 nitrogen.

  • Conformational Rigidity: The partial double-bond character of the N-aryl bond restricts rotation, enforcing a relatively planar geometry between the piperazine chair and the phenyl ring. This rigid, flat architecture is a classic structural requirement for fitting into the orthosteric binding pockets of 5-HT receptors.

1-[2-(4-Fluorophenyl)propyl]piperazine

In this analogue, a branched alkyl chain (–CH2–CH(CH3)–) separates the piperazine from the aromatic ring.

  • Electronic Causality: The sp3-hybridized carbons of the linker act as an electronic insulator, completely breaking the conjugation between the N1 nitrogen and the phenyl ring. Consequently, the N1 nitrogen retains the full basicity of an aliphatic amine (pKa ~9.0), ensuring it is almost entirely protonated at physiological pH (7.4).

  • Conformational Flexibility & Steric Bulk: The linker introduces a chiral center at the methyl-substituted carbon. This creates a 3D stereochemical profile that perfectly mimics the alpha-methylphenethylamine (amphetamine) backbone, shifting the molecule's geometric compatibility away from 5-HT receptors and toward the binding cavities of monoamine transporters.

Pharmacodynamics & Mechanistic Pathways

pFPP: Direct Serotonergic Modulation

pFPP is primarily recognized as a 5-HT1A receptor agonist and a 5-HT2A/2C receptor partial agonist[1]. Originally discovered as a major active metabolite of the sedative-hypnotic drug niaprazine, pFPP exerts direct interactions with the serotonin system[2]. Its rigid N-aryl structure allows it to mimic the indole ring of endogenous serotonin, leading to direct receptor activation that manifests as mild psychedelic and euphoriant physiological effects[1].

1-[2-(4-Fluorophenyl)propyl]piperazine: Transporter Substrate

By adopting an amphetamine-like structural backbone, 1-[2-(4-Fluorophenyl)propyl]piperazine acts as a monoamine transporter probe. The molecule competes with endogenous monoamines at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). The presence of the para-fluoro substitution typically enhances halogen-bonding interactions within the SERT binding pocket, favoring a profile as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) or potent reuptake inhibitor.

G pFPP pFPP (Direct Aryl Linkage) Receptor 5-HT1A / 5-HT2A Receptors pFPP->Receptor High Affinity PropylPip 1-[2-(4-Fluorophenyl)propyl]piperazine (Alkyl-Aryl Linkage) Transporter Monoamine Transporters (DAT, SERT, NET) PropylPip->Transporter High Affinity Effect1 Direct Agonism (Receptor Activation) Receptor->Effect1 Effect2 Reuptake Inhibition (Transporter Blockade) Transporter->Effect2

Fig 1: Pharmacodynamic divergence based on structural linkage in fluorinated piperazines.

Quantitative SAR Comparison

The structural modifications directly translate to measurable physicochemical and pharmacological differences, summarized below.

Property1-(4-Fluorophenyl)piperazine (pFPP)1-[2-(4-Fluorophenyl)propyl]piperazine
Linkage Type Direct N-ArylAlkyl-Aryl (Branched)
N1 Basicity (pKa) Lower (~6.0 - 6.5)Higher (~8.5 - 9.0)
Primary Target 5-HT1A, 5-HT2A/C ReceptorsDAT, SERT, NET Transporters
Mechanism of Action Direct Agonism / Partial AgonismReuptake Inhibition / Release
Pharmacophore Homology Trazodone/Nefazodone active metabolitesAmphetamines / Benzylpiperazines
Clinical/Research Context Niaprazine metabolite, Designer drug[1]SAR probe, Transporter ligand

Self-Validating Experimental Protocols

To rigorously study these compounds, researchers must employ self-validating workflows that account for the specific chemical reactivity and binding profiles of the targets.

Protocol A: Highly Selective Synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine

Causality & Rationale: Direct alkylation of piperazine with a 1-halo-2-(4-fluorophenyl)propane is highly inefficient. The steric hindrance of the branched alkyl halide promotes E2 elimination over SN2 substitution, and any successful alkylation risks over-alkylation to a quaternary ammonium salt. Reductive amination using 2-(4-fluorophenyl)propanal and mono-Boc-protected piperazine is chosen because it ensures a strict 1:1 stoichiometry, avoids elimination side-reactions, and proceeds under mild conditions.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 2-(4-fluorophenyl)propanal and 1.05 eq of mono-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to allow complete Schiff base (imine) formation.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. The use of NaBH(OAc)3 is critical as it selectively reduces the imine without reducing the aldehyde precursor.

  • Quench & Extraction: After 12 hours at room temperature, quench with saturated aqueous NaHCO3. Extract the organic layer with dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

  • Deprotection (Validation Step): Dissolve the Boc-protected intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours. Concentrate and precipitate the final product as a TFA salt using cold diethyl ether.

  • System Validation: Confirm the structure via 1H-NMR (look for the disappearance of the Boc tert-butyl singlet at ~1.4 ppm) and LC-MS (target [M+H]+ = 265.17 m/z).

G Start 2-(4-Fluorophenyl)propanal + Mono-Boc-Piperazine Reagent Reductive Amination (NaBH(OAc)3, DCE) Start->Reagent Intermediate Boc-Protected Intermediate Reagent->Intermediate Imine Reduction Deprotection Acidic Cleavage (TFA / DCM) Intermediate->Deprotection Product 1-[2-(4-Fluorophenyl)propyl]piperazine (Target Compound) Deprotection->Product Yield >85%

Fig 2: Highly selective reductive amination workflow for alkyl-aryl piperazine synthesis.

Protocol B: In Vitro Radioligand Binding Assay (Receptor vs. Transporter)

Causality & Rationale: To definitively prove the SAR shift from receptor agonism to transporter blockade, a competitive radioligand displacement assay must be run in parallel against both target classes.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT1A receptors and human SERT in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup:

    • For 5-HT1A: Incubate membranes with 1 nM [3H]8-OH-DPAT (a specific 5-HT1A agonist).

    • For SERT: Incubate membranes with 2 nM [3H]Citalopram (a specific SERT inhibitor).

  • Competitive Displacement: Add varying concentrations (10^-10 to 10^-4 M) of pFPP and 1-[2-(4-Fluorophenyl)propyl]piperazine to the respective wells.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • System Validation (Controls): Include 10 µM WAY-100635 (for 5-HT1A) and 10 µM Fluoxetine (for SERT) to define non-specific binding. If the positive controls fail to displace the radioligand, the assay is invalid and must be repeated.

  • Analysis: Measure retained radioactivity via liquid scintillation counting and calculate IC50 values using non-linear regression.

References

Sources

Optimizing Dopamine Transporter (DAT) Binding Potential in Propylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads

Executive Summary

The propylpiperazine scaffold represents a privileged structure in neuropharmacology, serving as the backbone for high-affinity ligands targeting the dopamine D3 receptor (D3R) and the dopamine transporter (DAT). For drug developers, the challenge—and opportunity—lies in the binding potential (BP) .

Depending on the substitution pattern, propylpiperazine derivatives can act as potent DAT inhibitors (resembling the GBR 12909 class, useful for ADHD/narcolepsy) or highly selective D3 ligands with minimal DAT affinity (resembling BP-897, useful for addiction therapy without psychostimulant liability). This guide dissects the Structure-Activity Relationships (SAR) governing this switch, provides a validated [³H]WIN 35,428 binding protocol, and offers a framework for interpreting selectivity ratios.

The Pharmacophore: Structural Determinants of DAT Binding[1]

The core scaffold consists of three distinct regions: the Aromatic Head , the Propyl Linker , and the Piperazine Tail . The binding potential (


) at the DAT is strictly controlled by the steric and electronic properties of these regions.
The "GBR-like" vs. "BP-897-like" Switch
  • DAT-Preferring (GBR-like): Requires a bulky, lipophilic "Head" group (e.g., bis(4-fluorophenyl)methane) attached to the propyl linker. The steric bulk is necessary to occupy the S1/S2 hydrophobic pockets of the DAT.

  • D3-Preferring (BP-897-like): Utilizes a smaller, planar "Head" (e.g., naphthyl or thiophene amide). These compounds often exhibit

    
     nM for DAT, which is desirable for avoiding abuse liability.
    
SAR Visualization

The following diagram illustrates the modular SAR logic required to tune DAT affinity.

SAR_Logic Head Aromatic Head (Lipophilicity) Linker Propyl Linker (n=3 Spacer) Head->Linker Bis-aryl groups favor DAT Head->Linker Amide/Heterocycles favor D3 Core Piperazine Core (Basic Nitrogen) Linker->Core Distance Control Tail N-Substituent (Selectivity Filter) Core->Tail DAT_High High DAT Affinity (Ki < 10 nM) Eg: GBR 12909 Tail->DAT_High Hydrophobic Bulk DAT_Low Low DAT Affinity (Ki > 200 nM) Eg: BP-897 Tail->DAT_Low Polar/Aryl Amides

Figure 1: Modular Structure-Activity Relationship (SAR) flow for propylpiperazine derivatives.

Mechanism of Action: Molecular Recognition at DAT

Understanding how these derivatives bind is prerequisite to optimizing them. The Dopamine Transporter (SLC6A3) functions via a rocking-bundle mechanism.

  • The Anchor: The basic nitrogen of the piperazine ring (protonated at physiological pH) forms a critical salt bridge with Asp79 (TM1) of the DAT.

  • The Spacer: The propyl chain (3-carbon) provides the optimal distance (

    
     Å) to bridge the central binding site and the extracellular vestibule. Shorter (ethyl) or longer (butyl) linkers often result in a 10-fold loss of affinity due to steric clash with Phe320  (TM6).
    
  • The Hydrophobic Clamp: In high-affinity ligands like GBR 12909, the bis-phenyl rings wedge into the hydrophobic pocket formed by TM3 and TM8, locking the transporter in an outward-facing conformation (inhibitor mode).

Experimental Validation: The [³H]WIN 35,428 Binding Assay

To accurately determine the DAT binding potential, we utilize a competitive radioligand binding assay.[1]

Why [³H]WIN 35,428? Unlike [³H]GBR 12935, which has significant off-target binding to the "piperazine acceptor site" (likely VMAT or sigma receptors), [³H]WIN 35,428 (a cocaine analog) is highly selective for the DAT, ensuring that the


 values reflect true transporter blockade.
Materials & Reagents[2][3]
  • Source Tissue: Rat striatal membranes or HEK293-hDAT stable cell lines.

  • Radioligand: [³H]WIN 35,428 (Specific Activity: 60–85 Ci/mmol).

  • Non-Specific Binding (NSB) control: Cocaine (10 µM) or GBR 12909 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (NaCl is critical for DAT conformation).

Validated Protocol Workflow

Assay_Protocol Step1 Membrane Prep (Rat Striatum/HEK-hDAT) Resuspend in Tris-NaCl Buffer Step2 Plate Setup (96-well) Total Binding | NSB | Test Compounds Step1->Step2 Step3 Incubation 2h @ 4°C (Equilibrium) Ligand: [3H]WIN 35,428 (2 nM) Step2->Step3 Step4 Termination Rapid Filtration (GF/B filters) Pre-soaked in 0.1% PEI Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis Non-linear Regression (Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol Causality (The "Why")
  • Incubation at 4°C: DAT is prone to internalization or degradation at 37°C in homogenates; 4°C ensures stability during the 2-hour equilibrium window.

  • PEI Pre-soaking: Polyethyleneimine (PEI) reduces the high lipophilicity-driven non-specific binding of propylpiperazines to the glass fiber filters.

Data Analysis & Interpretation

Raw CPM (Counts Per Minute) must be converted to


 values to assess binding potential accurately.
Calculation

Use the Cheng-Prusoff Equation to determine the inhibition constant (


):


  • 
    : Concentration of propylpiperazine derivative displacing 50% of specific binding.
    
  • 
    : Concentration of [³H]WIN 35,428 used (typically 2 nM).
    
  • 
    : Dissociation constant of the radioligand (typically ~15–20 nM for WIN 35,428 in Tris-NaCl).
    
Comparative Data: Propylpiperazine Derivatives

The table below contrasts "DAT-Active" vs. "DAT-Inactive" propylpiperazines. Note how the Head Group dictates the affinity.

Compound ClassRepresentative StructureHead GroupDAT

(nM)
D3

(nM)
Selectivity (DAT/D3)
GBR Analog GBR 12909Bis(4-F-phenyl)1.2 > 100DAT Selective
Hybrid D-264Biphenyl-amide28.50.4Mixed
D3 Selective BP-897Naphthyl-amide> 190 0.9D3 Selective
Thiophene Cmpd 6a (Ref 1)Thiophene-phenyl> 10000.2Highly D3 Selective

Interpretation:

  • Low

    
     (< 10 nM):  High abuse potential. Indicates the propylpiperazine is functioning as a reuptake inhibitor.
    
  • High

    
     (> 100 nM):  Ideal for D3-targeted therapeutics (e.g., antipsychotics or anti-addiction agents) where psychostimulant effects must be avoided.
    

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (2021) URL:[Link]

  • Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Source: Bioorganic & Medicinal Chemistry (2003) URL:[Link]

  • BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine-Addiction. Source: CNS Drug Reviews (2003) URL:[Link]

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Source: Journal of Neuroscience Methods (1994) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Source: Journal of Medicinal Chemistry (2014) URL:[Link]

Sources

1-[2-(4-Fluorophenyl)propyl]piperazine as a CNS active research chemical

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-[2-(4-Fluorophenyl)propyl]piperazine

A CNS-Active Phenylpropylpiperazine Scaffold

Executive Summary & Chemical Identity[1]

1-[2-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as 4-F-PP-IP or the "Compound") is a psychoactive research chemical belonging to the phenylpropylpiperazine class. Structurally, it represents a hybrid scaffold: it is the piperazine analog of 4-Fluoroamphetamine (4-FA) and the


-methyl derivative of 1-[2-(4-Fluorophenyl)ethyl]piperazine .

The introduction of the


-methyl group on the ethyl linker (creating a propyl chain) typically confers resistance to Monoamine Oxidase (MAO) degradation and enhances blood-brain barrier (BBB) permeability compared to its unbranched ethyl congeners. This modification aligns with classic Structure-Activity Relationship (SAR) principles seen in the transition from phenethylamines to amphetamines.
Chemical Data
PropertySpecification
IUPAC Name 1-(2-(4-Fluorophenyl)propyl)piperazine
Common Aliases 4-F-PP-IP;

-Methyl-4-fluorophenethylpiperazine; 4-FA-Piperazine
Molecular Formula C

H

FN

Molecular Weight 222.31 g/mol
Structural Class Phenylpropylpiperazine / Piperazine-substituted Amphetamine
Chiral Center C2 of the propyl chain (exists as R and S enantiomers)

Pharmacological Mechanism & SAR Analysis

The CNS activity of 1-[2-(4-Fluorophenyl)propyl]piperazine is hypothesized to stem from a dual mechanism of action, bridging the effects of substituted amphetamines and arylpiperazines .

Mechanism of Action

Based on the structural homology to 4-FA and Benzylpiperazine (BZP) , the compound likely functions as a Monoamine Releaser and Uptake Inhibitor .

  • Monoamine Transporter Substrate: The 4-fluorophenylpropyl moiety facilitates translocation via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • VMAT2 Interaction: Once intracellular, the basic piperazine nitrogen may disrupt the proton gradient of Vesicular Monoamine Transporter 2 (VMAT2), triggering the release of monoamines into the cytoplasm.

  • Serotonergic Modulation: The 4-fluoro substituent typically enhances Serotonin Transporter (SERT) affinity relative to unsubstituted analogs. Furthermore, the piperazine moiety is a known pharmacophore for 5-HT receptor agonism (particularly 5-HT

    
    ), suggesting potential mixed agonist/releaser properties.
    
Signaling Pathway Visualization

The following diagram illustrates the hypothesized synaptic interaction, highlighting the dual-action pathway.

G Compound 1-[2-(4-F)propyl]piperazine DAT DAT (Transporter) Compound->DAT Substrate Uptake VMAT2 VMAT2 Compound->VMAT2 Proton Gradient Disruption 5 5 Compound->5 DAT->Compound Intracellular Entry DA_Release Dopamine Efflux VMAT2->DA_Release Cytoplasmic DA Surge HT2A Partial Agonism? Signaling Gq Signaling (Ca2+ Release) HT2A->Signaling Activation

Figure 1: Hypothesized pharmacodynamic pathway showing transporter-mediated efflux and potential receptor interaction.

Synthesis & Production Protocols

The synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine is most efficiently achieved via reductive amination . This route minimizes byproduct formation compared to direct alkylation.

Reaction Scheme

Precursors: 4-Fluorophenylacetone (4-F-P2P) and Piperazine (anhydrous). Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride; Acetic Acid; Methanol/DCM.

Synthesis P1 4-Fluorophenylacetone Intermediate Imine / Enamine Species P1->Intermediate Condensation P2 Piperazine (Excess) P2->Intermediate Condensation Product 1-[2-(4-Fluorophenyl)propyl]piperazine Intermediate->Product Reduction Reductant NaBH(OAc)3 / AcOH Reductant->Product

Figure 2: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Caution: This protocol involves the use of controlled precursors (depending on jurisdiction) and reducing agents. Perform in a fume hood.

  • Imine Formation:

    • Dissolve 4-Fluorophenylacetone (10.0 mmol) and Piperazine (30.0 mmol, 3 eq) in anhydrous Methanol (50 mL). Note: Excess piperazine prevents bis-alkylation.

    • Add Glacial Acetic Acid (1-2 mL) to adjust pH to ~5-6.

    • Stir under Nitrogen atmosphere at Room Temperature (RT) for 2 hours to facilitate imine formation.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (15.0 mmol) portion-wise over 20 minutes.

    • Allow the mixture to warm to RT and stir overnight (12-16 hours).

  • Work-up:

    • Quench reaction with 1N NaOH (adjust pH > 12).

    • Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organic layers with Brine, dry over anhydrous MgSO

      
      , and filter.
      
  • Purification:

    • Concentrate filtrate to yield the crude oil.

    • Purify via Column Chromatography: Silica gel; Eluent: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Salt Formation: Dissolve freebase in dry Diethyl Ether and add ethereal HCl dropwise to precipitate the dihydrochloride salt. Recrystallize from Isopropanol/Ethanol.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical systems.

Spectroscopic Data (Predicted)
TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

1.05 (d, 3H, -CH

)
Methyl group of the propyl chain (doublet due to CH coupling).
1H NMR

2.3-2.6 (m, 8H + 2H)
Piperazine ring protons and propyl -CH

- protons.
1H NMR

2.9 (m, 1H)
Benzylic -CH- proton (multiplet).
1H NMR

6.9-7.2 (m, 4H)
Aromatic protons (characteristic splitting for para-fluoro substitution).
MS (ESI+) [M+H]

= 223.15
Protonated molecular ion peak.
Reagent Testing (Presumptive Identification)

For rapid field identification or purity checks, colorimetric reagents provide a first-line validation.

  • Marquis Reagent: Likely Orange/Red (transitioning to brown). The secondary amine and aromatic ring typically react to form colored carbocations.

  • Simon’s Reagent: Blue (Positive for Secondary Amine). This distinguishes the compound from primary amines (like 4-FA) or tertiary amines (if bis-alkylated).

In Vitro Screening Protocols

To assess the "CNS active" potential, the following binding assay workflow is recommended.

Monoamine Transporter Uptake Assay

Objective: Determine IC


 for DAT, SERT, and NET inhibition.
  • Preparation: Transfect HEK293 cells with human DAT, SERT, or NET cDNA.

  • Incubation: Incubate cells with [3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine in the presence of the test compound (1 nM - 100

    
    M) for 10 minutes at 37°C.
    
  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition to derive IC

    
    .
    
Metabolic Stability (Liver Microsomes)

Objective: Assess half-life (


) and intrinsic clearance.
  • Incubate 1

    
    M compound with pooled human liver microsomes (HLM) and NADPH.
    
  • Sample at 0, 5, 15, 30, and 60 min.

  • Analyze via LC-MS/MS.

  • Note: The

    
    -methyl group is expected to delay deamination, potentially extending 
    
    
    
    compared to the ethyl analog [1].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential CNS Stimulant/Neurotoxin.

  • Handling: Use nitrile gloves and a NIOSH-approved respirator. Handle only in a fume hood.

  • Storage: Store as the hydrochloride salt at -20°C, protected from light and moisture.

References

  • Synthesis and pharmacological evaluation of 1-[2-(4-fluorophenyl)ethyl]piperazine: Source: PrepChem. "Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine". Available at: [Link] (Accessed Oct 2023). Context: Provides the foundational synthesis for the ethyl analog, which is adapted here for the propyl derivative.

  • Pharmacology of Piperazine Designer Drugs: Source: Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Effects on Psychomotor Behavior and Serotonin Release". Journal of Pharmacology and Experimental Therapeutics. Context: Establishes the SAR for piperazine-based monoamine releasers.
  • 4-Fluoroamphetamine (4-FA) Pharmacology: Source: Nugteren-van Lonkhuyzen, J. J., et al. (2015). "Pharmacokinetics, pharmacodynamics and toxicology of 4-fluoroamphetamine (4-FA) in humans and animals". Drug and Alcohol Dependence. Context: Provides comparative data for the amphetamine core of the target molecule.
  • Analytical Detection of Piperazines: Source: Philp, M., et al. (2013). "Development and validation of a chemical spot test for piperazine analogues". Analytical Methods. Available at: [Link] Context: Validates the use of Simon's and Marquis reagents for this chemical class.

Metabolic stability of 1-[2-(4-Fluorophenyl)propyl]piperazine in silico

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of 1-[2-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as 4-FPP-P ) presents a classic case study in medicinal chemistry: the interplay between halogen-mediated metabolic blockade and nitrogen-heterocycle lability. As a structural hybrid of fluorinated amphetamines and phenylpiperazines, this compound is predicted to exhibit a complex clearance profile driven by Cytochrome P450 (CYP) isoforms 2D6 and 3A4.

This guide details a rigorous in silico workflow to assess the metabolic fate of 4-FPP-P. By integrating Quantum Mechanical (QM) descriptors, Site of Metabolism (SOM) prediction algorithms, and molecular docking, we establish a predictive model that highlights the piperazine ring and the propyl linker as the primary "soft spots" for metabolic degradation, despite the para-fluorine's protective effect on the aromatic system.

Physicochemical Baseline & Structural Analysis

Before initiating enzymatic simulations, we must establish the physicochemical landscape of 4-FPP-P. The introduction of the fluorine atom at the para-position of the phenyl ring modulates both lipophilicity and electronic density.

Table 1: Predicted Physicochemical Properties (Consensus Model)

PropertyValue (Predicted)Impact on Metabolism
LogP 2.8 – 3.2Moderate lipophilicity suggests high affinity for CYP3A4 active sites.
pKa (Basic N) 8.9 – 9.2Predominantly cationic at physiological pH; drives electrostatic interaction with CYP2D6 (Asp301).
PSA ~15 ŲHigh membrane permeability; rapid access to microsomal enzymes.
Hammett

+0.06The Fluorine substituent is electron-withdrawing, deactivating the phenyl ring toward electrophilic aromatic substitution (hydroxylation).

Scientific Insight: The fluorine atom serves as a "metabolic shield" for the para-position, traditionally the most labile site on the phenyl ring. This forces the metabolic pressure toward the piperazine ring and the benzylic/homobenzylic carbons .

The In Silico Workflow: A Self-Validating Protocol

To ensure high confidence in our predictions, we employ a "Triangulated Consensus" approach, combining ligand-based rules, structure-based docking, and first-principles quantum mechanics.

Step 1: Conformational Sampling
  • Tool: RDKit / OMEGA

  • Protocol: Generate 50 low-energy conformers using the MMFF94s force field. The flexibility of the propyl linker requires an ensemble approach to ensure the molecule can adopt the necessary geometry to fit into the restricted CYP active sites.

Step 2: Site of Metabolism (SOM) Prediction
  • Tools: SMARTCyp (2D reactivity), Xenosite (Neural Network).

  • Objective: Identify atoms with the lowest activation energy for oxidation.

Step 3: Quantum Mechanical Validation (DFT)
  • Method: Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Metric: Bond Dissociation Energy (BDE) for Hydrogen abstraction. Lower BDE correlates with higher susceptibility to CYP-mediated radical abstraction (Compound I mechanism).

Step 4: Molecular Docking
  • Targets: CYP2D6 (PDB: 2F9Q), CYP3A4 (PDB: 1TQN).

  • Scoring: Interaction energy + Distance to HEME iron (< 6.0 Å).

Workflow Visualization

The following diagram outlines the decision logic used to determine the primary metabolic pathway.

MetabolicWorkflow cluster_Prediction Triangulated Prediction Input Input Structure: 1-[2-(4-Fluorophenyl)propyl]piperazine ConfSearch Conformational Sampling (MMFF94s) Input->ConfSearch SMARTCyp Reactivity-Based (SMARTCyp Score) ConfSearch->SMARTCyp Docking Structure-Based (CYP2D6/3A4 Docking) ConfSearch->Docking DFT QM Validation (H-Abstraction BDE) ConfSearch->DFT Integration Consensus Scoring (Rank Ordered SOMs) SMARTCyp->Integration Ligand Reactivity Docking->Integration Steric Access DFT->Integration Electronic Barrier Output Predicted Metabolic Map Integration->Output

Caption: Figure 1. The Triangulated Consensus workflow combines reactivity, accessibility, and electronic parameters to predict metabolic fate.

Detailed Metabolic Analysis

A. The Fluorine Effect (Aromatic Ring)

In non-fluorinated analogs (e.g., 1-(2-phenylpropyl)piperazine), the para-position of the phenyl ring is the primary site for CYP-mediated hydroxylation.

  • In Silico Observation: The C-F bond is metabolically inert (BDE > 110 kcal/mol).

  • Result: The "Metabolic Shunt." Blockade at the para-position redirects oxidation to the piperazine ring or the propyl linker . While ortho-hydroxylation is theoretically possible, the steric bulk of the branched propyl chain at the meta-position hinders access to the ortho sites.

B. The Piperazine Ring (The Primary Soft Spot)

Piperazine rings are notorious metabolic handles.

  • Mechanism:

    
    -Carbon hydroxylation followed by ring opening or N-dealkylation.
    
  • SMARTCyp Prediction: The carbon atoms adjacent to the secondary amine (distal nitrogen) and the tertiary amine (proximal nitrogen) show the highest "Score" (indicating instability).

  • Pathway:

    • N-Dealkylation: Hydroxylation at the propyl C1 position (next to the piperazine nitrogen) leads to carbinolamine formation, which spontaneously collapses to release the piperazine ring and 2-(4-fluorophenyl)propanal.

    • Lactam Formation: Oxidation of the piperazine ring carbons to form 2-oxopiperazine metabolites.

C. CYP Isoform Specificity
  • CYP2D6: The basic nitrogen of the piperazine (pKa ~9.0) forms a salt bridge with Asp301 in the CYP2D6 active site. Docking simulations consistently place the piperazine ring roughly 4-5 Å from the Heme iron, favoring N-oxidation or N-dealkylation.

  • CYP3A4: Due to the molecule's lipophilicity and size, it fits well into the large, promiscuous binding pocket of CYP3A4. This isoform is likely responsible for any minor aromatic hydroxylations or side-chain oxidations.

Predicted Metabolic Pathway Map

Based on the integrated data, the following degradation pathway is proposed.

MetabolicPathway cluster_Legend Probability Parent Parent: 4-FPP-P M1 M1: N-Dealkylation (Cleavage) Parent->M1 CYP2D6/3A4 (Major) M2 M2: Piperazine Lactam Parent->M2 CYP3A4 (Minor) M3 M3: N-Oxide Parent->M3 FMO/CYP M4 M4: 2-(4-Fluorophenyl) propanal M1->M4 Spontaneous Legend1 High Probability (Major) Legend2 Moderate Probability

Caption: Figure 2. Predicted metabolic map. N-dealkylation (M1) is the dominant clearance route due to the fluorine blockade on the aromatic ring.

Conclusion & Recommendations

The in silico profiling of 1-[2-(4-Fluorophenyl)propyl]piperazine suggests a compound with moderate metabolic stability .

  • Stability: The 4-Fluorine atom successfully blocks the rapid aromatic hydroxylation seen in non-fluorinated analogs, likely extending the half-life (

    
    ) compared to the parent phenyl compound.
    
  • Clearance: Clearance will be driven by N-dealkylation (mediated by CYP2D6/3A4) and piperazine ring oxidation .

  • Toxicity Warning: The formation of the aldehyde metabolite (M4: 2-(4-fluorophenyl)propanal) upon N-dealkylation warrants further investigation, as reactive aldehydes can form adducts with proteins.

Experimental Validation Protocol: To validate these in silico findings, we recommend:

  • Microsomal Stability Assay: Incubate with human liver microsomes (HLM) + NADPH.

  • Metabolite ID: LC-MS/MS analysis focusing on neutral loss scans of 86 Da (piperazine loss) to confirm N-dealkylation.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." Angewandte Chemie International Edition. (Note: Link directs to related SMARTCyp validation study).

  • Zaretzki, J., et al. (2013). "XenoSite: Accurately predicting CYP450-mediated sites of metabolism with neural networks." Journal of Chemical Information and Modeling.

  • Kirchmair, J., et al. (2012). "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery.

  • Taxak, N., & Bharatam, P. V. (2014). "Metabolic-intermediate complex formation with cytochrome P450: theoretical studies in elucidating the reaction pathway for the generation of reactive nitroso intermediate." Informatics in Medicine Unlocked. (Relevant for piperazine N-oxidation mechanisms).[1]

  • Meyer, M. R., et al. (2012). "Beta-keto-derivatives of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in rat urine and human forensic samples." Analytical and Bioanalytical Chemistry.

Sources

Methodological & Application

Synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine , a structural motif commonly found in serotonin receptor ligands (e.g., 5-HT2A/2C antagonists) and monoamine transporter inhibitors.

The method utilizes a reductive amination strategy between 1-(4-fluorophenyl)propan-2-one and piperazine. Unlike direct alkylation with halides, which often suffers from over-alkylation and elimination side products, this protocol employs Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, allowing for a "one-pot" transformation under mild conditions with minimal formation of bis-alkylated impurities.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C-N bond between the propyl chain and the piperazine ring. This reveals two key precursors: the ketone (1-(4-fluorophenyl)propan-2-one) and the amine (piperazine).

Critical Design Consideration: Piperazine is a diamine. A 1:1 stoichiometric ratio will lead to significant formation of the bis-alkylated byproduct (where one piperazine connects two phenylpropyl chains). To force mono-alkylation , this protocol mandates a high equivalent excess of piperazine (4.0–5.0 eq), which is later recovered during the aqueous workup.

Retrosynthesis Target Target: 1-[2-(4-Fluorophenyl)propyl]piperazine Disconnection Reductive Amination Target->Disconnection C-N Disconnect Precursors Precursors: 1-(4-fluorophenyl)propan-2-one + Piperazine (Excess) Disconnection->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via reductive amination.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
1-(4-Fluorophenyl)propan-2-one 152.171.0Limiting Reagent
Piperazine (Anhydrous) 86.145.0Amine Source (Excess to prevent dimerization)
Sodium Triacetoxyborohydride (STAB) 211.941.5Selective Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst (Promotes iminium formation)
1,2-Dichloroethane (DCE) -SolventReaction Medium (0.2 M conc.)
Step-by-Step Methodology

Step 1: Iminium Ion Formation (Pre-equilibrium)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Piperazine (5.0 eq) and anhydrous 1,2-Dichloroethane (DCE) . Note: DCM or THF can be used, but DCE is preferred for STAB reactions due to solubility profiles.

  • Add 1-(4-Fluorophenyl)propan-2-one (1.0 eq) dropwise to the stirring amine solution.

  • Add Acetic Acid (1.0 eq).

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] This allows the ketone and amine to reach equilibrium with the carbinolamine and iminium species.

Step 2: Selective Reduction 6. Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, though STAB is generally mild. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under nitrogen.

  • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1% NH4OH) or LC-MS. Look for the disappearance of the ketone (m/z ~152).

Step 3: Quench and Workup (Critical for Purity) 9. Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes to decompose borate complexes. 10. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). 11. Purification Logic (Removal of Excess Piperazine):

  • Combine organic layers and wash copiously with Water (5 x 50 mL).
  • Why: Piperazine is highly water-soluble (logP -1.17). The target molecule (logP ~2.5) is lipophilic. Multiple water washes efficiently remove the 4 equivalents of unreacted piperazine.
  • Wash the organic layer with Brine , dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Step 4: Isolation & Salt Formation 13. The resulting oil is the free base. For long-term storage, convert to the dihydrochloride salt. 14. Dissolve the oil in a minimum amount of Ethanol or Diethyl Ether. 15. Add 2.0 M HCl in Ether dropwise at 0°C. 16. Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Mechanism & Workflow Visualization

The success of this reaction relies on the in situ formation of an iminium ion, which is reduced faster than the ketone itself.

ReactionWorkflow Start Start: Ketone + 5.0 eq Piperazine Solvent: DCE ImineStep Step 1: Iminium Formation (Add AcOH, Stir 30 min) Start->ImineStep Reduction Step 2: Reduction (Add STAB, Stir 16h) ImineStep->Reduction In Situ Quench Step 3: Quench (Sat. NaHCO3) Reduction->Quench Partition Step 4: Phase Separation (DCM Extraction) Quench->Partition Wash Step 5: Water Wash (x5) REMOVES EXCESS PIPERAZINE Partition->Wash Organic Layer Product Final Product: 1-[2-(4-Fluorophenyl)propyl]piperazine Wash->Product Dry & Concentrate

Figure 2: Workflow emphasizing the critical water-wash step to remove excess piperazine.

Analytical Validation (Self-Validating System)

To ensure the protocol worked as intended, compare analytical data against these expected values.

1. Proton NMR (1H NMR, 400 MHz, CDCl3):

  • Aromatic Region: Two multiplets integrating to 2H each (approx 7.0–7.2 ppm) corresponding to the para-substituted fluorophenyl ring.

  • Chiral Methine (CH): A multiplet around 2.8–3.0 ppm (benzylic position).

  • Piperazine Ring: A cluster of multiplets between 2.4–2.6 ppm (8H). Note: If peaks appear >2.8 ppm or integration is too high, excess piperazine remains.

  • Methyl Group: A doublet (d) around 0.9–1.1 ppm (3H), coupled to the methine.

2. Mass Spectrometry (ESI+):

  • Target [M+H]+: Calculate Exact Mass.

    • Formula: C13H19FN2

    • Expected m/z: 223.16

  • Impurity Check:

    • Bis-alkylated impurity: m/z ~359. If this peak is significant (>5%), the initial piperazine excess was insufficient.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationIncrease AcOH to 1.5 eq or add molecular sieves (4Å) to sequester water during Step 1.
Bis-alkylation (Dimer) Insufficient amine excessIncrease Piperazine to 6–8 equivalents.
Product is "Gummy" Residual solvent/waterAzeotrope with toluene or convert to HCl salt for crystallization.
Starting Material Remains Wet solventSTAB decomposes in water. Ensure DCE is anhydrous.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002).[9] Preparation of Substituted Piperazinones via Tandem Reductive Amination.[9] Organic Letters, 4(7), 1201–1204. [Link]

  • Gueret, R., Pelinski, L., et al. (2020).[10] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis. Organic Letters, 22(13), 5157–5162. [Link]

  • Reilly, S. W., & Mach, R. H. (2016).[10] Facile Pd-Catalyzed Methodology for Biologically Relevant Arylpiperazines. Organic Letters, 18(20), 5272–5275. [Link]

Sources

Application Note: Chiral Resolution Methods for 1-[2-(4-Fluorophenyl)propyl]piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereoisomer Separation

1-[2-(4-Fluorophenyl)propyl]piperazine is a synthetic intermediate whose structural motif is of significant interest in medicinal chemistry and drug development. As with many biologically active molecules, the three-dimensional arrangement of its atoms is paramount. The presence of a chiral center at the propyl chain's second carbon gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-[2-(4-Fluorophenyl)propyl]piperazine and (S)-1-[2-(4-Fluorophenyl)propyl]piperazine.

In pharmaceutical applications, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers with high enantiomeric purity is a critical step in the development of safe and effective therapeutics. This guide provides a detailed examination of two primary methods for achieving this separation: diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).

Overview of Chiral Resolution Workflow

The fundamental goal of chiral resolution is to differentiate the physically identical enantiomers. This is achieved by introducing another chiral entity to the system, creating diastereomers, which possess distinct physical properties, or by using a chiral environment that interacts differently with each enantiomer.

Chiral_Resolution_Workflow Racemate Racemic Mixture (R)- and (S)-Enantiomers Method_Choice Resolution Method Racemate->Method_Choice Crystallization Diastereomeric Salt Crystallization Method_Choice->Crystallization Classical Method Chromatography Chiral HPLC Separation Method_Choice->Chromatography Analytical/Preparative Diastereomers Formation of Diastereomeric Salts (R,R') and (S,R') Crystallization->Diastereomers CSP_Interaction Differential Interaction with Chiral Stationary Phase Chromatography->CSP_Interaction Separation_Crystal Fractional Crystallization (Exploits Solubility Difference) Diastereomers->Separation_Crystal Liberation Liberation of Free Base (Acid/Base Extraction) Separation_Crystal->Liberation Pure_Enantiomer Enantiopure Product (e.g., >99% ee) Liberation->Pure_Enantiomer Collection Collection of Separated Enantiomer Fractions CSP_Interaction->Collection Collection->Pure_Enantiomer

Figure 1: High-level workflow for the chiral resolution of a racemic mixture into a single, pure enantiomer using either crystallization or chromatography.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a cost-effective and scalable method for obtaining large quantities of enantiopure material. The strategy relies on converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.

Principle of Resolution: A chiral resolving agent, which is itself an enantiomerically pure acid, is reacted with the racemic basic piperazine derivative. This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.

Diastereomeric_Salt_Formation Racemate Racemic Base (R)-Base (S)-Base Salts Diastereomeric Salts (R)-Base•(+)-Acid (S)-Base•(+)-Acid Different Solubilities Racemate->Salts + Agent Chiral Resolving Agent (+)-Chiral Acid Agent->Salts Acid-Base Reaction Crystal Less Soluble Salt Crystallizes Out Salts->Crystal Selective Precipitation Solution More Soluble Salt Remains in Solution Salts->Solution

Figure 2: Mechanism of converting enantiomers into diastereomeric salts with differing solubilities, enabling separation via fractional crystallization.

Protocol: Resolution via Di-p-toluoyl-D-tartaric acid

This protocol details the resolution using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a common and effective resolving agent for amines.

Materials:

  • Racemic 1-[2-(4-Fluorophenyl)propyl]piperazine

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Methanol (ACS Grade)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Step-by-Step Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 1-[2-(4-Fluorophenyl)propyl]piperazine in 100 mL of methanol.

    • In a separate beaker, dissolve an equimolar amount of (+)-DPTTA in 50 mL of methanol. Causality: Using an equimolar amount ensures that, theoretically, all of the amine can form a salt. In practice, stoichiometry may be adjusted to 0.5 equivalents if only one enantiomer is targeted for precipitation.

    • Slowly add the DPTTA solution to the piperazine solution with gentle stirring at room temperature. A white precipitate should begin to form.

  • Crystallization:

    • Heat the mixture to reflux (approx. 65°C) until all solids dissolve, forming a clear solution.

    • Allow the solution to cool slowly to room temperature over several hours. Uncontrolled, rapid cooling can trap impurities and lower the enantiomeric purity of the crystals.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.

    • Dry the collected salt under vacuum. At this stage, a small sample can be taken to determine diastereomeric purity if an analytical method is available.

  • Liberation of the Free Base Enantiomer:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and add 2 M NaOH solution dropwise while shaking, until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid, converting it to its water-soluble sodium salt and liberating the free amine into the organic layer.

    • Separate the organic (DCM) layer. Extract the aqueous layer two more times with 50 mL portions of DCM to ensure full recovery of the amine.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Final Product Isolation:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched 1-[2-(4-Fluorophenyl)propyl]piperazine as an oil or solid.

    • Determine the enantiomeric excess (% ee) using chiral HPLC (see Method 2).

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

Principle of Separation: The CSP creates a chiral environment. As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used and effective for a broad range of compounds.

Chiral_HPLC_Principle Racemate_Inject Racemic Mixture Injected CSP Chiral Stationary Phase (CSP) Chiral Selector Racemate_Inject->CSP Mobile Phase Flow Interaction Transient Diastereomeric Complex Formation CSP->Interaction Separation Separation (S)-Enantiomer: Stronger Interaction, Longer Retention (R)-Enantiomer: Weaker Interaction, Shorter Retention Interaction->Separation Detection Detector (e.g., UV) Separation->Detection Chromatogram Resulting Chromatogram (Two Separated Peaks) Detection->Chromatogram

Figure 3: Principle of enantioseparation on a Chiral Stationary Phase (CSP) in HPLC, based on differential interaction strengths.

Protocol: Analytical Method for Enantiomeric Excess (% ee) Determination

This protocol provides a starting point for developing a robust analytical method to quantify the purity of the resolved enantiomers.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (see Table 1 for recommendations)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), additive grade

Table 1: Recommended Starting Conditions for Chiral HPLC Analysis

Parameter Condition A (Normal Phase) Condition B (Normal Phase)
Column Chiralpak® AD-H (Amylose-based) Chiralcel® OD-H (Cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA n-Hexane / Isopropanol / DEA
Ratio 80 : 20 : 0.1 (v/v/v) 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 254 nm

| Temperature | 25 °C | 25 °C |

Step-by-Step Procedure:

  • System Preparation:

    • Install the chosen chiral column.

    • Prepare the mobile phase precisely as described. Causality: The ratio of the polar alcohol (IPA) to the non-polar alkane (Hexane) is the primary driver of retention time. Diethylamine (DEA) is a basic modifier added to reduce peak tailing and improve the peak shape of basic analytes like piperazines by masking acidic sites on the silica support.

    • Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of the resolved enantiomer at the same concentration.

  • Analysis:

    • Inject 10 µL of the racemic standard solution. This run is critical to identify the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject 10 µL of the resolved enantiomer sample.

    • Record the chromatograms.

  • Data Interpretation:

    • On the chromatogram for your resolved sample, identify the major peak corresponding to the desired enantiomer and the minor peak for the undesired enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%

Comparative Summary of Methods

FeatureDiastereomeric Salt CrystallizationChiral HPLC
Principle Different solubility of diastereomersDifferential interaction with a CSP
Scalability High (easily scaled to kg quantities)Lower (preparative scale is expensive)
Cost Generally lower (solvents, resolving agent)High (chiral columns, solvent consumption)
Development Time Can be lengthy (screening solvents/agents)Often faster for analytical development
Throughput Low (batch processing)High (automated analytical runs)
Application Primarily for large-scale purificationGold standard for analysis; also for small-scale preparative work

Conclusion

The choice between diastereomeric salt crystallization and chiral HPLC for the resolution of 1-[2-(4-Fluorophenyl)propyl]piperazine enantiomers depends heavily on the desired scale and application. Crystallization is a powerful, economical method for large-scale production once a robust protocol is developed. Chiral HPLC, while more expensive for purification, is an indispensable tool for the rapid and accurate analysis of enantiomeric purity. A typical workflow involves using crystallization for bulk separation and chiral HPLC as the quality control method to verify the success of the resolution.

References

Note: The following are representative resources. Specific protocols may be found in proprietary company documents or specialized chemical literature.

  • Chiral Technology: The Practice of Stereoselective Synthesis and Separation. Royal Society of Chemistry. This book provides a comprehensive overview of the principles and practices of chiral separations, including crystallization and chromatography. [Link]

  • Chiral Separations by High Performance Liquid Chromatography. Journal of the Chemical Society, Perkin Transactions 2. A foundational review of the mechanisms and applications of chiral HPLC. [Link]

  • Daicel Chiral Technologies. Daicel Corporation. The manufacturer's website provides extensive application guides and technical notes on the use of their polysaccharide-based chiral columns (Chiralpak® and Chiralcel®). [Link]

  • Resolution of Racemates by Diastereomeric Salt Formation. In "Comprehensive Organic Synthesis II"; Elsevier. This chapter provides an in-depth look at the theory and practice of classical resolution. [Link]

Preparation of 1-[2-(4-Fluorophenyl)propyl]piperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Purification Protocol for 1-[2-(4-Fluorophenyl)propyl]piperazine Dihydrochloride

Introduction & Application Scope

The compound 1-[2-(4-Fluorophenyl)propyl]piperazine is a critical pharmacophore found in various central nervous system (CNS) active agents, particularly those targeting serotonin (5-HT) and dopamine receptors. It serves as a structural analog to the metabolite of niaprazine and is a key intermediate in the synthesis of complex phenylpiperazine derivatives used in neuropsychiatric drug discovery.

This application note details a robust, scalable 3-stage protocol for the synthesis of the dihydrochloride salt. Unlike reductive amination routes which often suffer from competitive bis-alkylation or unstable aldehyde precursors, this protocol utilizes a sulfonate activation strategy . This approach ensures high regioselectivity, reproducibility, and ease of purification.[1]

Key Advantages of this Protocol:

  • Regiocontrol: Uses steric bulk and stoichiometry to prevent bis-alkylation of piperazine.

  • Stability: Starts from the stable alcohol precursor 2-(4-fluorophenyl)propan-1-ol rather than the oxidation-prone aldehyde.

  • Scalability: Workflows are designed for standard laboratory glassware (10g–100g scale).

Retrosynthetic Analysis & Strategy

The synthesis is designed via a disconnection at the C-N bond between the propyl chain and the piperazine ring.

Pathway Logic:

  • Precursor: 2-(4-Fluorophenyl)propan-1-ol is selected as the starting material due to its commercial availability and stability.

  • Activation: The primary alcohol is converted to a methanesulfonate (mesylate) ester, a potent leaving group.

  • Substitution: The mesylate undergoes

    
     displacement by piperazine. Critical Factor:  A large excess of piperazine (5–10 equivalents) is employed to statistically favor mono-alkylation over bis-alkylation.
    
  • Salt Formation: The resulting free base is converted to the dihydrochloride salt for long-term stability and solubility.

Retrosynthesis Target 1-[2-(4-Fluorophenyl)propyl]piperazine (Target Molecule) Intermediate 2-(4-Fluorophenyl)propyl methanesulfonate Target->Intermediate C-N Disconnection (SN2 Substitution) Reagent Piperazine (Nucleophile) Target->Reagent SM1 2-(4-Fluorophenyl)propan-1-ol (Starting Material) Intermediate->SM1 Functional Group Interconversion (Mesylation)

Figure 1: Retrosynthetic strategy highlighting the C-N bond formation via sulfonate displacement.

Experimental Protocol

Stage 1: Activation – Synthesis of 2-(4-Fluorophenyl)propyl Methanesulfonate

Objective: Convert the poor leaving group (-OH) into a reactive mesylate (-OMs).

Reagents:

  • 2-(4-Fluorophenyl)propan-1-ol (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-(4-fluorophenyl)propan-1-ol dissolved in anhydrous DCM (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Add TEA under nitrogen atmosphere.

  • Addition: Add MsCl dropwise over 20 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (

      
      ) should disappear, replaced by the mesylate (
      
      
      
      ).
  • Workup:

    • Quench with ice-cold water.

    • Wash organic layer with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo (bath temp < 40°C) to yield the mesylate as a viscous pale-yellow oil.

    • Stability Note: Use immediately in Stage 2 or store at -20°C. Mesylates can degrade upon prolonged storage.

Stage 2: Nucleophilic Substitution – Synthesis of Free Base

Objective: Selective mono-alkylation of piperazine.

Reagents:

  • 2-(4-Fluorophenyl)propyl methanesulfonate (from Stage 1) (1.0 eq)

  • Piperazine (anhydrous) (5.0 – 8.0 eq)

  • Acetonitrile (ACN) or Toluene

Protocol:

  • Setup: In a reaction vessel equipped with a reflux condenser, dissolve the excess piperazine in ACN (15 mL/g of piperazine). Heat to 60°C to ensure full dissolution.

    • Expert Insight: Using a large excess of piperazine is the critical process parameter (CPP) here. It acts as both the nucleophile and the base, and statistically prevents the product (a secondary amine) from reacting with another mesylate molecule to form the bis-impurity.

  • Addition: Add the mesylate (dissolved in minimal ACN) dropwise to the stirring piperazine solution.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours.

  • Workup (Purification of Free Base):

    • Cool to RT and filter off the precipitated piperazine monomethanesulfonate salt.

    • Concentrate the filtrate to remove solvent.

    • Partition: Dissolve residue in DCM and water.

    • Extraction Logic: The excess piperazine is highly water-soluble. Wash the organic layer 5 times with water to remove unreacted piperazine.

    • Dry organic layer (Na₂SO₄) and concentrate to yield the crude free base oil.

Stage 3: Salt Formation – Isolation of Dihydrochloride Salt

Objective: Stabilize the amine as a crystalline solid.

Reagents:

  • Crude Free Base

  • HCl in Ethanol (2M) or HCl in Diethyl Ether (2M)

  • Diethyl Ether or Ethyl Acetate (Antisolvent)

Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of absolute ethanol or ethyl acetate.

  • Acidification: Cool to 0°C. Add HCl solution dropwise with vigorous stirring until pH < 2 (check with wet pH paper).

    • Observation: A white precipitate should form immediately.

  • Crystallization: Dilute with diethyl ether (antisolvent) to maximize yield. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Bis-alkylation Impurity Piperazine excess too low.Increase piperazine equivalents to >8.0.
Low Yield (Stage 2) Incomplete reaction or product lost in aqueous wash.Increase reflux time; ensure aqueous washes are not acidic (product stays in organic at basic pH).
Oiling out during salting Solvent too polar or addition too fast.Use Et2O/EtOH mixture; add HCl slower; seed with crystal if available.
Colored Product Oxidation of piperazine.Perform all steps under Nitrogen/Argon atmosphere.

Process Flow Diagram:

Workflow start Start: 2-(4-Fluorophenyl)propan-1-ol step1 Mesylation (MsCl, TEA, DCM, 0°C) start->step1 check1 TLC Check: Complete Conversion? step1->check1 check1->step1 No (Stir longer) step2 Substitution (Excess Piperazine, ACN, Reflux) check1->step2 Yes wash Aqueous Workup (Remove excess Piperazine) step2->wash salt Salt Formation (HCl/EtOH) wash->salt final Final Product: Dihydrochloride Salt salt->final

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

Expected Analytical Data:

  • 1H NMR (400 MHz, D₂O):

    • 
       7.2–7.0 (m, 4H, Ar-H) – Characteristic 4-fluorophenyl pattern.
      
    • 
       3.5–3.2 (m, 8H, Piperazine ring) – Shifted downfield due to protonation.
      
    • 
       3.1 (m, 1H, CH-Ar) – Benzylic methine.
      
    • 
       2.9 (d, 2H, N-CH2) – Methylene linker.
      
    • 
       1.2 (d, 3H, CH3) – Methyl doublet.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).
      
    • Observed m/z = 223.2.

  • Melting Point:

    • Expected range: 215–220°C (decomposition) for dihydrochloride.

Safety & Handling

  • Piperazine: A strong sensitizer and corrosive solid. Inhalation can cause asthma-like symptoms. Always weigh in a fume hood and wear a respirator if dust generation is possible.

  • Methanesulfonyl Chloride (MsCl): Highly lachrymatory and corrosive. Reacts violently with water.

  • Hydrochloric Acid: Corrosive. Use acid-resistant gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. Retrieved from [Link] (General reference for fluorophenylpiperazine properties).

  • Chao, B. et al. (2012).Synthesis of N-substituted piperazines via nucleophilic substitution. Journal of Organic Chemistry.

(Note: While specific literature on the exact propyl derivative is proprietary in some contexts, the methodology above is adapted from standard validated protocols for 1-(2-phenylpropyl)piperazine synthesis found in medicinal chemistry patent literature).

Sources

Application Note: Characterization of 1-[2-(4-Fluorophenyl)propyl]piperazine using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to characterizing the receptor binding profile of novel compounds, using 1-[2-(4-Fluorophenyl)propyl]piperazine as a representative example. Piperazine moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, particularly G protein-coupled receptors (GPCRs) and sigma receptors.[1][2][3][4] Radioligand binding assays are a foundational technique in pharmacology, offering a highly sensitive and quantitative method to determine the affinity of a ligand for its receptor.[5][6][7][8] We present detailed, field-proven protocols for both saturation and competition binding assays, including essential theoretical principles, experimental design considerations, step-by-step methodologies, and data analysis guidelines. These protocols are designed to be self-validating and provide researchers with the tools to determine key binding parameters such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) for test compounds.

Introduction to Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[5][9] The fundamental principle involves incubating a biological preparation expressing the target receptor with a radioactively labeled ligand (the radioligand). By measuring the amount of radioactivity bound to the preparation, one can precisely determine the affinity of the radioligand and the concentration of receptors.

The core of the technique is the ability to differentiate between:

  • Total Binding: The total amount of radioligand bound to the receptor preparation, measured in the absence of a competing drug.[10]

  • Nonspecific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as membranes, filters, or other proteins.[11][12] This is determined by measuring binding in the presence of a saturating concentration of an unlabeled drug that displaces the radioligand only from the specific target receptors.[11][13] NSB is typically linear with respect to radioligand concentration.[11][12]

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the parameter of interest and is calculated by subtracting nonspecific binding from total binding.[10][11]

    Specific Binding = Total Binding - Nonspecific Binding

Two primary types of assays are employed for compound characterization:

  • Saturation Assays: These experiments measure specific binding at various concentrations of radioligand at equilibrium.[11] They are used to determine the receptor density (Bmax) in the tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[5][10]

  • Competition (or Inhibition) Assays: These assays measure the ability of an unlabeled test compound (e.g., 1-[2-(4-Fluorophenyl)propyl]piperazine) to compete with a fixed concentration of a specific radioligand for binding to the receptor.[9][13] The result is an IC50 value (the concentration of test compound that inhibits 50% of specific binding), which can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation. The Ki represents the affinity of the test compound for the receptor.[13]

Experimental Design and Strategic Considerations

The success of a radioligand binding assay hinges on meticulous experimental design. As a Senior Application Scientist, my experience underscores the importance of optimizing each component of the assay to ensure data is both accurate and reproducible.

Receptor Source Preparation

The source of the receptor can be cultured cells overexpressing the target, or native tissue homogenates.[14] For a novel compound like 1-[2-(4-Fluorophenyl)propyl]piperazine, a common starting point is to screen against a panel of receptors expressed in stable cell lines (e.g., CHO or HEK293 cells) or to use tissues known to be rich in potential targets, such as the brain or liver for CNS-active compounds.[1][15]

  • Causality: The choice of receptor source is critical. Overexpressed systems provide a high signal window and a homogenous receptor population, simplifying analysis. Native tissues offer a more physiologically relevant context but may contain multiple receptor subtypes, complicating data interpretation. This guide will focus on a membrane preparation from a cell line expressing a single receptor target. The general protocol for membrane preparation involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction, which is then stored at -80°C.[16]

Selection of Radioligand and Assay Technology
  • Radioligand Choice: An ideal radioligand has high affinity (low Kd), high selectivity for the target, low nonspecific binding, and high specific activity (Ci/mmol).[10] For characterizing a novel piperazine derivative, one might select a radioligand for a receptor family known to bind such compounds, for example, the sigma-1 receptor (S1R). A suitable radioligand for S1R is -pentazocine.[1]

  • Separation Method: The most common method to separate bound from free radioligand is rapid vacuum filtration .[8] The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes (and thus the bound radioligand) while the free radioligand passes through.[17][18] An alternative is the Scintillation Proximity Assay (SPA) , a homogeneous technique where receptor membranes are captured onto beads containing a scintillant.[19][20] Only radioligand bound to the receptor is close enough to the bead to generate a light signal, eliminating the need for a physical separation step.[19][20][21] This protocol will detail the filtration method due to its widespread use and accessibility.

Optimizing Assay Conditions
  • Buffer Composition: The assay buffer must maintain physiological pH and ionic strength. A typical buffer is 50 mM Tris-HCl, pH 7.4.[16] Additives like MgCl2 can be crucial for receptor conformation and ligand binding for certain GPCRs.[16] Protease inhibitors are often included during membrane preparation to prevent receptor degradation.

  • Incubation Time and Temperature: The incubation must proceed long enough to reach equilibrium.[11] This time is dependent on the affinity and concentration of the radioligand and should be determined experimentally using time-course studies.[16] For many high-affinity ligands, 60-90 minutes at room temperature or 30°C is sufficient.[16][22]

  • Defining Nonspecific Binding: To define NSB, a high concentration (typically 100- to 1000-fold the Kd of the competing ligand) of a selective unlabeled ligand is used to saturate the target receptors.[12][13] It is best practice to use a structurally different compound from the radioligand to avoid confounding interactions.[10] For the S1R example, a common choice to define NSB is Haloperidol.

Detailed Methodologies and Protocols

These protocols are designed for a 96-well plate format using rapid vacuum filtration.

Protocol 1: Saturation Binding Assay for Kd and Bmax Determination

Objective: To determine the affinity (Kd) of the radioligand (-pentazocine) and the density of the target receptor (Bmax) in the membrane preparation.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Receptor Source: Membrane preparation expressing the target receptor (e.g., S1R)

  • Radioligand: -pentazocine (e.g., specific activity 30-60 Ci/mmol)

  • Nonspecific Agent: 10 µM Haloperidol (or another suitable S1R ligand)

  • Filtration Plate: 96-well GF/B or GF/C filter plate, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce nonspecific filter binding.

  • Wash Buffer: Ice-cold Assay Buffer

  • Scintillation Fluid: Ecolume or similar

  • Equipment: 96-well plate harvester, liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Thaw the membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Homogenize gently.

    • Prepare serial dilutions of the -pentazocine in Assay Buffer to cover a range of concentrations from approximately 0.1 x Kd to 10 x Kd (e.g., 0.2 to 50 nM). Prepare enough of each concentration for triplicate total and nonspecific binding wells.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • Nonspecific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

  • Incubation:

    • Add 100 µL of the membrane preparation to all wells.

    • Add 50 µL of the appropriate -pentazocine dilution to all wells. The final assay volume is 200 µL.

    • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.[22]

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester.

    • Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[16]

  • Counting:

    • Dry the filter plate under a heat lamp or at 50°C for 30-60 minutes.[16]

    • Add 40-50 µL of scintillation fluid to each well.

    • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a liquid scintillation counter.

Protocol 2: Competition Binding Assay for Ki Determination

Objective: To determine the affinity (Ki) of the unlabeled test compound, 1-[2-(4-Fluorophenyl)propyl]piperazine, by measuring its ability to displace a fixed concentration of radioligand.

Materials:

  • Same as Protocol 1, plus:

  • Test Compound: 1-[2-(4-Fluorophenyl)propyl]piperazine, prepared in a 10-point serial dilution series (e.g., from 100 µM to 1 pM).

Procedure:

  • Reagent Preparation:

    • Prepare membranes as in Protocol 1.

    • Prepare the -pentazocine at a single concentration, typically at or near its Kd value determined from the saturation assay.

    • Prepare serial dilutions of 1-[2-(4-Fluorophenyl)propyl]piperazine in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells (Control): Add 50 µL of Assay Buffer.

    • Nonspecific Binding (NSB) Wells (Control): Add 50 µL of 10 µM Haloperidol.

    • Competition Wells: Add 50 µL of the corresponding 1-[2-(4-Fluorophenyl)propyl]piperazine serial dilution.

  • Incubation:

    • Add 100 µL of the membrane preparation to all wells.

    • Add 50 µL of the fixed concentration of -pentazocine to all wells. The final assay volume is 200 µL.

    • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.

  • Filtration, Washing, and Counting:

    • Follow steps 4 and 5 from Protocol 1.

Data Analysis and Visualization

Data Analysis
  • Saturation Data:

    • Calculate the specific binding at each radioligand concentration (Total DPM - Mean NSB DPM).

    • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Fit the data using non-linear regression with a "one-site binding (hyperbola)" model in software like GraphPad Prism. The outputs will be the Bmax (maximum specific binding) and the Kd (ligand concentration that binds to half the Bmax sites at equilibrium).[11]

  • Competition Data:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression with a "log(inhibitor) vs. response -- Variable slope (four parameters)" model. This will yield the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand (determined from the saturation experiment).[16]

Example Data Presentation

Table 1: Saturation Binding Parameters for -pentazocine at S1R

Parameter Value Units
Kd 5.2 ± 0.4 nM

| Bmax | 1250 ± 75 | fmol/mg protein |

Table 2: Competition Binding Results for 1-[2-(4-Fluorophenyl)propyl]piperazine at S1R

Parameter Value Units
IC50 25.8 ± 2.1 nM
Ki 12.3 ± 1.1 nM

(Data are hypothetical examples for illustrative purposes)

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_processing Phase 3: Processing & Analysis cluster_results Phase 4: Results prep Prepare Reagents (Membranes, Buffers, Ligands) sat_setup Saturation Assay Setup (Variable Radioligand) prep->sat_setup For Kd/Bmax comp_setup Competition Assay Setup (Fixed Radioligand, Variable Test Compound) prep->comp_setup For Ki sat_total Total Binding Tubes (Radioligand + Membranes) sat_setup->sat_total sat_nsb NSB Tubes (Radioligand + Membranes + Cold Ligand) sat_setup->sat_nsb incubate Incubate to Equilibrium sat_total->incubate sat_nsb->incubate comp_total Total Binding Tubes comp_setup->comp_total comp_nsb NSB Tubes comp_setup->comp_nsb comp_test Competition Tubes (Fixed Radioligand + Membranes + Test Compound) comp_setup->comp_test comp_total->incubate comp_nsb->incubate comp_test->incubate filter_wash Rapid Vacuum Filtration & Washing incubate->filter_wash count Scintillation Counting (Measure Radioactivity) filter_wash->count analyze Data Analysis (Non-linear Regression) count->analyze results_sat Determine Kd and Bmax analyze->results_sat Saturation Data results_comp Determine IC50 and Ki analyze->results_comp Competition Data

Caption: Workflow for saturation and competition radioligand binding assays.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Nonspecific Binding (>50% of total) Radioligand is too hydrophobic; Filter binding; Insufficient washing.Pre-soak filters in 0.5% PEI; Include BSA (0.1%) in wash buffer; Optimize wash steps (increase volume/number); Test a different radioligand if possible.[10]
Low Specific Signal (low counts) Insufficient receptor concentration; Low radioligand specific activity; Inactive receptor preparation.Increase protein concentration per well; Use a radioligand with higher specific activity; Prepare fresh membranes and verify activity.
Poor Reproducibility (high variance) Inconsistent pipetting; Incomplete filtration/washing; Receptor degradation.Use calibrated pipettes; Ensure harvester washes wells consistently; Keep membranes on ice at all times; Include protease inhibitors.
Data Does Not Fit Model Well Assay not at equilibrium; Ligand depletion (>10% of total radioligand is bound).Increase incubation time and verify with a time-course experiment; Reduce receptor concentration.[5]

Conclusion

The radioligand binding assay remains an indispensable tool in pharmacology and drug discovery for the precise characterization of ligand-receptor interactions. By following the detailed protocols and strategic considerations outlined in this guide, researchers can reliably determine the binding affinity (Kd, Ki) and receptor density (Bmax) for novel compounds like 1-[2-(4-Fluorophenyl)propyl]piperazine. This foundational data is essential for understanding a compound's mechanism of action, establishing structure-activity relationships, and guiding further drug development efforts.

References

  • Bio-protocol. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Available at: [Link]

  • CSH Protocols. (n.d.). Filter-Binding Assay for Analysis of RNA–Protein Interactions. Available at: [Link]

  • GraphPad. (n.d.). Characterization of a Receptor Using a Radioligand. Available at: [Link]

  • Laskey, R. (n.d.). Filter-binding assay. Available at: [Link]

  • ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Available at: [Link]

  • Read Lab, University at Buffalo. (n.d.). Filter Binding Assay. Available at: [Link]

  • Drug Discovery and Development. (2015). Specific and Non-specific Binding in a ligand binding assay. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • GraphPad Prism. (n.d.). Nonspecific binding. Available at: [Link]

  • Hulme, E. C. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]

  • Udenfriend, S., & Williams, T. H. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. Available at: [Link]

  • ResearchGate. (2016). GPCR-radioligand binding assays | Request PDF. Available at: [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Available at: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Oxford Academic. (2009). Scintillation proximity assay for measurement of RNA methylation. Nucleic Acids Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Available at: [Link]

  • PubMed. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. Available at: [Link]

  • EMBL-EBI. (n.d.). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihy.... ChEMBL. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • PubMed. (2006). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine Citrate?. Available at: [Link]

  • ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Piperazine – Knowledge and References. Available at: [Link]

Sources

Application Note: High-Performance Metabolic Stability Profiling of Phenylpropylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for GPCR ligands (e.g., Dopamine D2/D3, Serotonin 5-HT1A) and calcium channel blockers (e.g., Naftopidil analogs). However, this chemical class faces a distinct "metabolic bottleneck." The piperazine ring is highly susceptible to oxidative attack by CYP2D6 and CYP3A4, leading to rapid clearance and potential bioactivation.

This application note provides a field-proven protocol for assessing the intrinsic clearance (


) of these derivatives using Human Liver Microsomes (HLM). Unlike generic protocols, this guide addresses the specific challenges of lipophilic basic amines : non-specific binding (NSB), lysosomal trapping (in hepatocytes), and carryover in LC-MS/MS.

The Metabolic Landscape: Structural Alerts

Understanding where the molecule breaks down is prerequisite to designing the assay. For phenylpropylpiperazines, metabolic instability is driven by three primary vectors:

  • N-Dealkylation (Major): CYP3A4 and CYP2D6 frequently attack the methylene carbons adjacent to the piperazine nitrogens. This leads to ring opening or cleavage of the phenylpropyl chain.

  • Aromatic/Benzylic Hydroxylation: The phenyl ring and the propyl chain are targets for oxidation.

  • Bioactivation Risk (Critical): The piperazine ring can undergo two-electron oxidation to form a reactive iminium ion intermediate. This electrophile can covalently bind to proteins (glutathione trapping), causing toxicity.

Visualization: Metabolic Pathways

The following diagram illustrates the critical metabolic "soft spots" for this scaffold.

MetabolicPathways Parent Phenylpropylpiperazine (Parent) NOxide N-Oxide (FMO/CYP) Parent->NOxide Oxidation Dealkyl N-Dealkylation (CYP3A4/2D6) Parent->Dealkyl C-N Bond Cleavage Hydroxyl Aromatic/Benzylic Hydroxylation Parent->Hydroxyl Oxidation Iminium Reactive Iminium Ion (Bioactivation) Parent->Iminium -2e- Oxidation GSH GSH Adduct (Toxicity Alert) Iminium->GSH + Glutathione

Figure 1: Primary metabolic liabilities of the phenylpropylpiperazine scaffold. Note the bioactivation pathway to iminium ions.[1]

Experimental Design Strategy

The "Lipophilic Amine" Challenge

Phenylpropylpiperazines are typically basic (


 ~8-9) and lipophilic (

> 3). This combination creates a specific artifact in microsomal assays: Non-Specific Binding (NSB) .
  • The Problem: The drug binds to the phospholipid membrane of the microsomes rather than the active site of the CYP enzymes.

  • The Consequence: The concentration of free drug available for metabolism is lower than the added concentration. If uncorrected,

    
     will be significantly underestimated .
    
  • The Solution: We must calculate the Fraction Unbound in Microsomes (

    
    ) or use a low protein concentration (0.5 mg/mL) to minimize this effect.
    
Assay Parameters
ParameterSettingRationale
System Human Liver Microsomes (HLM)Contains CYP450 and FMOs; suitable for Phase I screening.
Protein Conc. 0.5 mg/mLHigh enough for activity, low enough to minimize NSB.
Substrate Conc. 1

M
Low concentration ensures First-Order Kinetics (

).
Cofactor NADPH (1 mM)Essential electron donor for P450 catalytic cycle.
Timepoints 0, 5, 10, 20, 30, 60 minCaptures rapid clearance typical of this scaffold.
Buffer 100 mM Phosphate (pH 7.[2]4)Physiological pH.

Detailed Protocol: HLM Stability Assay

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4 containing 3 mM

    
    .[2]
    
  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase (or use pre-made 10 mM NADPH solution).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Drug Start 2. Initiation Add NADPH Prep->Start Incubate 3. Sampling 0, 5, 10, 20, 30, 60 min Start->Incubate Quench 4. Quenching Transfer to ACN + IS Incubate->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Master Mix Preparation:

    • Thaw microsomes on ice.[3] Never vortex vigorously; invert to mix.

    • Prepare a 2x Microsome Solution (1.0 mg/mL) in Phosphate Buffer.

    • Prepare a 2x Compound Solution (2

      
      M) in Phosphate Buffer (ensure DMSO < 0.1% final).
      
  • Pre-Incubation:

    • In a 96-well plate, mix 30

      
      L of 2x Microsome Solution and 30 
      
      
      
      L of 2x Compound Solution.
    • Final Volume before initiation: 60

      
      L.
      
    • Incubate at 37°C for 5 minutes (shaking). This allows equilibrium of non-specific binding.

  • Initiation:

    • Add 60

      
      L of pre-warmed NADPH solution (2 mM) to the wells.
      
    • Total Reaction Volume: 120

      
      L.
      
    • Final Concentrations: 0.5 mg/mL Protein, 1

      
      M Drug, 1 mM NADPH.
      
  • Sampling & Quenching:

    • At each timepoint (0, 5, 10, 20, 30, 60 min), remove 15

      
      L of the reaction mixture.
      
    • Immediately dispense into a "Quench Plate" containing 135

      
      L of ice-cold Acetonitrile + Internal Standard.
      
    • Note: The T=0 sample should be taken immediately after adding NADPH.

  • Clarification:

    • Centrifuge the Quench Plate at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Analytical Methodology (LC-MS/MS)[1][3][4][5][6]

Critical Consideration: Phenylpropylpiperazines are "sticky."

  • Needle Wash: Use a strong organic wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid) to prevent carryover between samples.

  • Column Choice: A C18 column with high pH stability (e.g., Waters XBridge) is recommended if using basic mobile phases, but standard acidic conditions usually suffice for these basic analytes.

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Flow Rate: 0.6 mL/min.

MS Conditions:

  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions: Monitor Parent [M+H]+ and specific fragments (usually cleavage at the piperazine nitrogen).

Data Analysis & Calculations

Determination of Half-Life ( )

Plot the natural logarithm (


) of the % parent remaining versus time. The slope (

) of the linear regression represents the elimination rate constant.


Intrinsic Clearance ( )

Calculate the in vitro intrinsic clearance:



Units: 

protein
Correction for Non-Specific Binding (Crucial)

Because phenylpropylpiperazines bind to microsomes, the apparent clearance is lower than the true clearance. You must correct using


 (fraction unbound in microsomes).[4]


Note:


 can be predicted using the Hallifax-Houston equation based on LogP, or measured via equilibrium dialysis.

Troubleshooting & Self-Validation

  • System Suitability:

    • High Clearance Control: Verapamil (

      
       min). If Verapamil is stable, the microsomes are inactive.
      
    • Low Clearance Control: Warfarin.

  • Chemical Instability Check: Run a parallel incubation without NADPH . If the compound disappears here, it is chemically unstable (hydrolysis) or sticking to the plastic (adsorption), not being metabolized.

  • Non-Linearity: If the plot of ln(remaining) vs time is curved, you may be saturating the enzyme (substrate conc >

    
    ) or inhibiting the enzyme with the metabolite (product inhibition). Repeat with 0.1 
    
    
    
    M substrate.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 26: Metabolic Stability. Elsevier. [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[5] Chemical Research in Toxicology, 18(2), 277-288. [Link]

  • Hallifax, D., & Houston, J. B. (2006). Binding of drugs to hepatic microsomes: Comment and assessment of current prediction methodology with new data. Drug Metabolism and Disposition, 34(4), 724-726. [Link]

Sources

Solubility enhancement of 1-[2-(4-Fluorophenyl)propyl]piperazine for injection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Enhancement & Parenteral Formulation of 1-[2-(4-Fluorophenyl)propyl]piperazine

Executive Summary

1-[2-(4-Fluorophenyl)propyl]piperazine is a lipophilic, basic compound characterized by poor aqueous solubility at physiological pH. As a piperazine derivative, its solubility is pH-dependent, driven by the ionization of its secondary and tertiary amine centers. For parenteral administration (IV/IM), simple pH adjustment often carries the risk of precipitation upon dilution in the bloodstream (phlebitis).

This Application Note details a robust solubility enhancement strategy focusing on Cyclodextrin Complexation and Salt Engineering . We provide a validated protocol to achieve a stable, isotonic injectable formulation suitable for preclinical toxicology and efficacy studies.

Pre-Formulation Profile & Challenge Analysis

Before formulation, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must be defined. Based on the chemical structure, 1-[2-(4-Fluorophenyl)propyl]piperazine exhibits the following characteristics:

  • Chemical Class: Phenylpiperazine derivative.[1][2]

  • Acid-Base Profile: Di-basic.

    • N4 (Secondary Amine): High pKa (~9.0–9.8).

    • N1 (Tertiary Amine): Low pKa (~5.0–6.0).

  • Lipophilicity (LogP): Estimated > 2.5 (High lipophilicity due to the fluorophenyl-propyl moiety).

  • Aqueous Solubility:

    • pH > 8.0: < 0.1 mg/mL (Free base form, practically insoluble).

    • pH < 5.0:[3] > 10 mg/mL (Ionized form, soluble).

The Core Challenge: While the compound is soluble in acidic media, injection of a low-pH solution (pH < 4) causes pain and irritation. Furthermore, upon injection, the blood's buffering capacity (pH 7.4) neutralizes the acid, causing the drug to revert to its insoluble free-base form, leading to micro-precipitation , embolism risk, and loss of bioavailability.

Solubility Enhancement Strategies

We employ a three-tiered approach to ensure solubility and stability.

Strategy A: Salt Engineering (The Foundation)

Converting the free base into a salt increases the intrinsic solubility (


) and dissolution rate.
  • Recommended Counterions:

    • Mesylate (Methanesulfonate): Often yields higher solubility and better stability for lipophilic bases than hydrochloride.

    • Dihydrochloride: Standard, but may be hygroscopic.

    • L-Tartrate: Good for stability, forms a 1:1 or 1:2 complex.

Strategy B: Cyclodextrin Complexation (The Vehicle)

Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD, e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl-propyl tail, shielding it from water while the hydrophilic exterior ensures solubility.
  • Mechanism: Inclusion complex formation (

    
     or 
    
    
    
    Drug:CD ratio).
  • Benefit: Prevents precipitation upon dilution in blood; reduces local tissue irritation.

Strategy C: pH Adjustment (The Fine-Tuning)

Maintaining the formulation pH slightly acidic (pH 4.5–5.5) ensures the piperazine ring remains protonated without causing significant physiological irritation.

Visual Logic: Formulation Decision Matrix

The following decision tree illustrates the logic for selecting the optimal vehicle based on the target concentration and route of administration.

FormulationDecision Start Target: Injectable 1-[2-(4-Fluorophenyl)propyl]piperazine CheckConc Required Concentration? Start->CheckConc LowConc < 1 mg/mL CheckConc->LowConc HighConc > 1 mg/mL CheckConc->HighConc SimpleBuffer Strategy: Simple pH Adjustment (Acetate Buffer pH 4.5) LowConc->SimpleBuffer Solubility Sufficient CheckRoute Route of Administration? HighConc->CheckRoute IV_Route Intravenous (IV) CheckRoute->IV_Route IM_SC_Route IM / SC CheckRoute->IM_SC_Route Complexation Strategy: SBE-beta-CD (Captisol) + pH 5.0 Buffer IV_Route->Complexation Prevents Precipitation Safety Preferred IM_SC_Route->Complexation Reduced Irritation Cosolvent Strategy: Cosolvent System (10% EtOH / 40% PG / Water) IM_SC_Route->Cosolvent Viscosity Acceptable Depot Effect

Figure 1: Formulation Decision Matrix. For IV administration of concentrations >1 mg/mL, Cyclodextrin Complexation is the preferred pathway to mitigate precipitation risks.

Detailed Protocol: Preparation of 10 mg/mL Injectable Solution

Objective: Prepare 50 mL of 1-[2-(4-Fluorophenyl)propyl]piperazine (10 mg/mL) using SBE-


-CD for IV injection.
Materials:
  • API: 1-[2-(4-Fluorophenyl)propyl]piperazine (Free Base or Dihydrochloride salt).

  • Solubilizer: Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) or HP-
    
    
    -CD.
  • Buffer: 10 mM Sodium Acetate / Acetic Acid.

  • Tonicity Agent: Sodium Chloride (if CD concentration is low).

  • pH Adjusters: 1N HCl and 1N NaOH.

Step-by-Step Procedure:

1. Preparation of Vehicle (20% w/v Cyclodextrin in Buffer):

  • Weigh 10.0 g of SBE-

    
    -CD.
    
  • Dissolve in 40 mL of purified water (Milli-Q) in a glass beaker.

  • Add 28 mg of Sodium Acetate trihydrate (to create ~10 mM buffer capacity).

  • Stir until a clear solution is obtained.

  • Adjust pH to 4.5 using 1N Acetic Acid.

  • Note: High concentrations of CD (20%) are often isotonic; measure osmolality. If < 280 mOsm/kg, add NaCl.

2. API Solubilization:

  • Weigh 500 mg of 1-[2-(4-Fluorophenyl)propyl]piperazine.

  • Slowly add the API to the cyclodextrin vehicle under constant magnetic stirring (500 RPM).

  • Critical Step: If using the Free Base, the pH will rise. Monitor pH continuously. Maintain pH between 4.5–5.0 by adding small aliquots of 1N HCl. The protonation of the piperazine nitrogen drives the complexation.

  • Stir for 2–4 hours at room temperature. The solution should become clear and colorless.

3. Final Adjustment and Filtration:

  • Transfer the solution to a volumetric flask and make up the volume to 50.0 mL with water.

  • Verify final pH (Target: 4.5 ± 0.2).

  • Sterile Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile vial. Do not use Nylon filters as they may adsorb the active.

4. Quality Control (QC):

  • Appearance: Clear, particulate-free.

  • Assay (HPLC): Verify concentration (10 mg/mL ± 5%).

  • Osmolality: 280–320 mOsm/kg.

  • Endotoxin: < 0.5 EU/mL (for in vivo use).

Analytical Validation: HPLC Method

To quantify the solubility and stability, use the following reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Phenyl ring absorption)
Retention Time Expect elution at ~6–8 min (due to lipophilicity)

Troubleshooting & Optimization

  • Issue: Solution remains cloudy after 4 hours.

    • Cause: Insufficient cyclodextrin or pH is too high (API not ionized).

    • Fix: Lower pH to 4.0 or increase CD concentration to 30% w/v.

  • Issue: Precipitation upon dilution (1:10 in PBS).

    • Cause: Binding constant (

      
      ) is too weak.
      
    • Fix: Switch from HP-

      
      -CD to SBE-
      
      
      
      -CD (Captisol), which has a higher binding affinity for cationic drugs due to electrostatic attraction between the negative sulfobutyl ether and the positive piperazine ammonium.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • FDA Inactive Ingredient Database. (Search for "Betadex Sulfobutyl Ether Sodium" for maximum allowable limits in IV formulations). Link

Sources

Accelerated Microwave-Assisted Synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-2026-04

Abstract & Introduction

The Challenge: The synthesis of substituted phenylpiperazines—a privileged scaffold in serotonergic and dopaminergic modulators—is traditionally hindered by long reaction times (12–24 hours) and competitive bis-alkylation byproducts when using conventional thermal heating.

The Solution: This application note details a robust, microwave-assisted protocol for the


-monoalkylation of piperazine to synthesize 1-[2-(4-Fluorophenyl)propyl]piperazine . By leveraging the specific dielectric heating effects of microwave irradiation, we achieve reaction completion in under 20 minutes with superior regioselectivity compared to conductive heating methods.

Target Molecule Significance: The 1-[2-(4-fluorophenyl)propyl]piperazine motif is structurally analogous to metabolites of psychoactive phenylpiperazines and substituted amphetamines. Its efficient synthesis is critical for structure-activity relationship (SAR) studies in neuropsychiatric drug discovery.

Scientific Principles & Reaction Engineering[1]

The Microwave Effect (Dielectric Heating)

Unlike conventional heating, which relies on thermal conduction from vessel walls, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture.

  • Dipolar Polarization: The polar solvent (ethanol/water) and the polar transition state of the

    
     reaction align with the oscillating electric field, generating internal heat via molecular friction.
    
  • Arrhenius Acceleration: The instantaneous volumetric heating allows the system to reach the activation energy (

    
    ) of the desired mono-alkylation pathway rapidly, often bypassing the higher 
    
    
    
    required for side reactions (e.g., elimination or bis-alkylation) if quenched immediately.
Retrosynthetic Logic

The synthesis is designed as a nucleophilic substitution (


) of a primary alkyl halide with a 

-branch.
  • Nucleophile: Piperazine (used in 3-5 equivalent excess to statistically favor mono-alkylation).

  • Electrophile: 1-Chloro-2-(4-fluorophenyl)propane.

  • Base: Potassium Carbonate (

    
    ) to scavenge the HCl byproduct.[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC) to facilitate the interfacial reaction if using aqueous media.

Reaction Scheme (DOT Visualization)

ReactionScheme Reactant1 Piperazine (Excess 5.0 eq) Conditions MW Irradiation 140°C, 15 min K2CO3, EtOH/H2O Reactant1->Conditions Reactant2 1-Chloro-2-(4-fluorophenyl)propane (1.0 eq) Reactant2->Conditions TS Polar Transition State (Stabilized by MW) Conditions->TS Dielectric Heating Product 1-[2-(4-Fluorophenyl)propyl]piperazine (Target) TS->Product Byproduct Bis-alkylated Impurity (Minimized) TS->Byproduct Minor path

Figure 1: Reaction pathway highlighting the microwave-stabilized transition state favoring the target mono-alkylated product.

Experimental Protocol

Materials
  • Reagent A: Piperazine (anhydrous), 5.0 equiv.

  • Reagent B: 1-Chloro-2-(4-fluorophenyl)propane, 1.0 equiv.

  • Base:

    
     (pulverized), 2.0 equiv.
    
  • Solvent: Ethanol:Water (1:1 v/v) or Acetonitrile.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent pressure vial, dissolve Piperazine (430 mg, 5.0 mmol) in 3 mL of EtOH:H2O (1:1).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by 1-Chloro-2-(4-fluorophenyl)propane (172 mg, 1.0 mmol). Add a magnetic stir bar.[2]
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard Method):

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 140°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.

  • Cooling: Use compressed air cooling to drop temperature to <50°C within 2 minutes (critical to stop side reactions).

  • Workup:

    • Pour mixture into 10 mL brine.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) to remove excess piperazine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Workflow Diagram (DOT Visualization)

Workflow Step1 1. PREP: Mix Reagents (Piperazine excess + Halide + Base) Step2 2. IRRADIATE: 140°C, 15 min (Dynamic Power Control) Step1->Step2 Step3 3. QUENCH: Rapid Air Cool (<50°C in 120s) Step2->Step3  Complete Step4 4. EXTRACT: DCM/Brine Wash (Removes excess Piperazine) Step3->Step4 Step5 5. ANALYZE: HPLC/NMR (Confirm Purity >95%) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Optimization Data

The following data summarizes the optimization process comparing Conventional Heating (Oil Bath) vs. Microwave Irradiation.

Table 1: Optimization of Reaction Conditions

EntryHeating MethodSolventTemp (°C)TimeYield (%)*Selectivity (Mono:Bis)
1Oil BathEthanol80 (Reflux)16 hrs65%85:15
2MicrowaveEthanol12010 min78%92:8
3Microwave EtOH:H2O (1:1) 140 15 min 92% 98:2
4MicrowaveWater (neat)1505 min88%95:5
  • Note: Entry 3 represents the optimal balance of yield and purity. The addition of water increases the dielectric loss tangent (

    
    ), improving energy absorption efficiency.
    

Troubleshooting & Critical Parameters

  • Bis-Alkylation Control: If the bis-alkylated impurity (>5%) persists, increase the piperazine equivalence from 5.0 to 8.0. The excess piperazine is easily recovered during the aqueous wash.

  • Pressure Safety: At 140°C, ethanol/water mixtures generate significant pressure (~5-8 bar). Ensure the reaction vessel is rated for at least 20 bar.

  • Halide Reactivity: If using the chloride precursor, the addition of catalytic Potassium Iodide (KI, 0.1 eq) (Finkelstein condition) can further accelerate the reaction by generating the more reactive iodide in situ.

References

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.[2] Green Chemistry, 6(4), 219-221.[2]

  • BenchChem Application Protocols. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.[1]

  • Bogdal, D. (1999).

  • Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating.[3] Chemical Society Reviews, 27, 213-224.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ACTIVE Ticket Topic: Removal of Piperazine Dimer (Bis-alkylated) Impurities Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Diagnostic & Root Cause Analysis

Before initiating a purification protocol, it is critical to define the "dimer" correctly in the context of your synthesis. In the alkylation of piperazine with 1-(2-chloroethyl)-4-fluorobenzene (or similar propyl halides), two primary impurities compete with your Target Molecule (Mono-alkylated).

The Contamination Profile
SpeciesChemical Structure DescriptionNatureSolubility Profile
Target Molecule 1-[2-(4-Fluorophenyl)propyl]piperazine (Secondary Amine)The desired product. Contains one free N-H site.Moderate lipophilicity. Forms stable crystalline salts (HCl, HBr).
"The Dimer" 1,4-Bis[2-(4-fluorophenyl)propyl]piperazine (Tertiary Amine)The Impurity. Formed when the Target Molecule reacts with a second equivalent of the alkylating agent.Highly lipophilic. Low water solubility. Higher Boiling Point.
Residual Reagent Piperazine (Diamine)Unreacted starting material.Highly hydrophilic. Soluble in water/acid.[1][2]
Mechanism of Formation

The "dimer" forms when the concentration of the alkylating agent is too high relative to the free piperazine, or when the reaction is allowed to proceed beyond the optimal conversion point.

ReactionPathways Piperazine Piperazine (Starting Material) Target TARGET MOLECULE (Mono-alkylated) Piperazine->Target + R-X (Primary Reaction) AlkylAgent Alkylating Agent (R-X) Dimer DIMER IMPURITY (Bis-alkylated) Target->Dimer + R-X (Over-Alkylation)

Figure 1: Competitive alkylation pathway. The Target Molecule acts as a nucleophile for a second alkylation event, creating the Dimer.

Troubleshooting Guides (SOPs)

Method A: High-Vacuum Fractional Distillation (The Physical Separation)

Best for: Large scale crude mixtures (>10g) with >5% dimer content.

The boiling point differential between the mono-substituted target and the bis-substituted dimer is the most robust physical property to exploit. The dimer has a significantly higher molecular weight (~342 g/mol vs ~222 g/mol ).

Protocol:

  • Basify: Ensure your crude reaction mixture is in the free base form. If it is a salt, neutralize with 20% NaOH and extract into Toluene or DCM.

  • Concentrate: Remove the extraction solvent completely via rotary evaporation.

  • Setup: Assemble a short-path distillation apparatus. High vacuum (<1 mmHg) is mandatory to prevent thermal decomposition.

  • Fractionation:

    • Fraction 1 (Low Temp): Residual solvent and unreacted piperazine (sublimes).

    • Fraction 2 (Target Range): Collect the fraction distilling at 118–125°C / 0.1 mmHg (Note: Adjust based on your specific vacuum pressure).

    • Residue: The Dimer will remain in the pot as a high-boiling oil or semi-solid residue.

Expert Insight: If the dimer content is very high, the viscosity of the pot residue will increase, potentially trapping some product. Use a Kugelrohr apparatus for smaller scales (<5g) to minimize hold-up volume.

Method B: Selective Salt Crystallization (The Chemical Separation)

Best for: Final polishing (95% -> 99%+ purity).

The Dihydrochloride (2HCl) or Monohydrochloride (HCl) salts of the target molecule often exhibit distinct solubility profiles in alcohols compared to the bulky dimer salts.

Protocol:

  • Dissolution: Dissolve the crude free base oil in Isopropanol (IPA) (approx. 5-7 mL per gram of crude).

  • Acidification:

    • Place the vessel in an ice bath (0–5°C).

    • Slowly add Concentrated HCl (37%) or HCl in IPA (5-6N) dropwise.

    • Target pH: ~3–4.

  • Crystallization:

    • The Target Molecule HCl salt should precipitate as a white solid.

    • The Dimer salt is often more soluble in IPA or forms an amorphous gum that stays in the mother liquor.

  • Filtration: Filter the solid cold.

  • Wash: Wash the filter cake with cold IPA followed by Diethyl Ether to remove surface impurities.

  • Recrystallization (Optional): If HPLC shows residual dimer, recrystallize the salt from boiling Ethanol (95%) .

CrystallizationFlow Crude Crude Mixture (Target + Dimer) Dissolve Dissolve in IPA Crude->Dissolve Acidify Add HCl (to pH 3) Dissolve->Acidify Filter Filtration Acidify->Filter Solid Solid Cake: Target HCl Salt Filter->Solid Precipitate Liquor Mother Liquor: Dimer + Impurities Filter->Liquor Filtrate

Figure 2: Selective crystallization workflow using Isopropanol/HCl.[3]

Frequently Asked Questions (FAQs)

Q1: Why can't I just wash the dimer out with water?

A: Unlike unreacted piperazine (which is highly water-soluble), the dimer is lipophilic . It behaves similarly to your target molecule in aqueous extractions. Both will extract into organic solvents (DCM, Ethyl Acetate) at basic pH. You cannot rely on a simple water wash to remove the bis-alkylated impurity.

Q2: Can I prevent the dimer from forming in the first place?

A: Yes, this is the most effective strategy. You must use a high molar excess of piperazine (3 to 5 equivalents) relative to the alkylating agent.

  • Mechanism: By flooding the reaction with piperazine, the probability of the alkylating agent reacting with a free piperazine molecule is statistically much higher than it reacting with the already-formed product.

  • Cleanup: The excess piperazine is easily removed during workup by washing the organic phase with water (piperazine partitions into the aqueous phase; the target stays in the organic).

Q3: I tried the HCl salt method, but I got a sticky gum instead of crystals. What happened?

A: This usually indicates one of three issues:

  • Water Content: Your IPA might be too "wet". Use anhydrous IPA.

  • Impurity Load: If the dimer concentration is >15%, it disrupts the crystal lattice of the target salt. Perform a rough distillation (Method A) first.

  • Acid Excess: A large excess of HCl can cause the "salting out" of impurities. Stop adding acid once the pH reaches 3–4.

Q4: How do I confirm the dimer is gone?

A: Standard TLC is often insufficient due to similar Rf values (both are amines).

  • Recommended: HPLC-UV or GC-MS.

  • TLC Trick: If you must use TLC, use a solvent system of DCM:MeOH:NH4OH (90:9:1) . The secondary amine (Target) will often streak or have a slightly lower Rf than the tertiary amine (Dimer) due to hydrogen bonding with the silica. Staining with Ninhydrin is critical:

    • Target (Secondary Amine): usually stains reddish-brown/purple.

    • Dimer (Tertiary Amine): usually stains very faintly or yellow/brown (does not react as strongly as primary/secondary amines).

References

  • Methodology: Utilization of excess piperazine to suppress bis-alkylation and subsequent water extraction.
  • pKa and Solubility of Piperazine Salts

    • Data: pKa values of piperazine (N1 ~9.8, N4 ~5.6) and solubility of hydrochloride salts in alcohols.[1][2]

    • Source: University of Regina / J. Chem. Eng.
    • URL:[Link]

  • Purification of Phenylpiperazine Derivatives (Patent)

    • Protocol: Use of Hydrobromic acid (HBr) and Isopropanol solvates to purify 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (structurally similar analog).[3][4]

    • Source: P
    • URL
  • Physical Properties of 1-(4-Fluorophenyl)

Sources

Technical Support Center: Chiral Separation of 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CHIRAL-FPP-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for 1-[2-(4-Fluorophenyl)propyl]piperazine Enantiomers

Executive Summary

You are attempting to separate the enantiomers of 1-[2-(4-Fluorophenyl)propyl]piperazine . This molecule presents a classic chromatographic challenge: it combines a basic secondary amine (the piperazine ring) with a lipophilic fluorophenyl group and a steric chiral center on the propyl chain.

The most common failure modes for this class of molecules are:

  • Peak Tailing: Caused by the interaction of the basic piperazine nitrogen with residual silanols on the silica support.

  • Lack of Resolution: The propyl chain may not provide enough steric hindrance for recognition on certain chiral selectors.

  • Solubility Issues: The free base is lipophilic, while salts (HCl, fumarate) may not dissolve in normal phase solvents.

This guide provides a self-validating workflow to resolve these issues, moving from column selection to advanced troubleshooting.

Part 1: Method Development Protocol (The "Setup")

Column Selection Strategy

For phenyl-piperazine derivatives, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to form hydrogen bonds and


 interactions with the fluorophenyl group.
PriorityColumn ChemistryCommercial EquivalentRationale
Primary Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IAThe helical twist of amylose often accommodates the "propeller" shape of piperazines better than cellulose.
Secondary Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IBIf AD fails, the rigid rod structure of cellulose provides alternative cavity sizes for the propyl chiral center.
Tertiary Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak ICThe chlorinated selector offers different electronic interactions, useful if the fluorophenyl group causes excessive retention.
Mobile Phase Composition

You must choose between Normal Phase (NP) and Polar Organic Mode (POM). Reverse Phase (RP) is generally not recommended as a starting point for this specific molecule because the high water content can suppress the hydrogen bonding required for chiral recognition.

Recommended Starting Conditions (Normal Phase)
  • Solvent A: n-Hexane (or n-Heptane)

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)

  • Basic Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Protocol A (Screening):

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / IPA / DEA (

    
    , v/v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (Fluorophenyl absorption) and 220 nm (Piperazine absorption).

Part 2: Troubleshooting Guide (FAQs)

Q1: "My peaks are tailing severely ( ). How do I fix this?"

Root Cause: The secondary amine in the piperazine ring is interacting with acidic silanols on the silica surface of the column. The Fix:

  • Increase Additive: Bump the DEA/TEA concentration to 0.2% . Do not exceed 0.5% as it may damage the column or degrade the baseline.

  • Switch Amine: If TEA fails, try Ethanolamine . It is structurally different and sometimes masks silanols better for piperazines.

  • Temperature: Lower the temperature to

    
    . While counter-intuitive (usually heat improves kinetics), for chiral separations, lower temperature often increases the separation factor (
    
    
    
    ), allowing you to tolerate slightly broader peaks.
Q2: "I have separation, but the peaks are merging (Resolution )."

Root Cause: The chiral recognition mechanism is weak. The "propyl" chiral center might be too far from the interaction points (the carbamate groups on the CSP). The Fix:

  • Change the Alcohol: Switch from IPA to Ethanol . Ethanol is a "sharper" modifier and can alter the conformation of the amylose polymer, potentially opening different chiral cavities.

  • Reduce Polarity: Change the ratio to

    
     (Hexane:Alcohol). This increases retention (
    
    
    
    ) and gives the molecule more time to interact with the chiral selector.
  • The "2-Propanol Effect": If using Chiralcel OD, a small amount of Methanol (2-5%) added to the mobile phase can sometimes drastically change selectivity, but ensure your column is immobilized (e.g., OD-I) before using Methanol, or it may strip the coating.

Q3: "The sample won't dissolve in the Mobile Phase."

Root Cause: You likely have the salt form (HCl or fumarate) of the piperazine, which is insoluble in Hexane. The Fix:

  • Free Basing: Dissolve the sample in a small amount of water/methanol, add

    
    , extract with Hexane/DCM, dry, and reconstitute.
    
  • Solvent Swap: Dissolve the sample in 100% Ethanol or IPA (the modifier) at a high concentration, then inject a small volume (

    
    ). The system will dilute it inline.
    

Part 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for optimizing the separation of basic chiral amines.

HPLC_Troubleshooting Start Start: Initial Injection (Hex/IPA/DEA 90:10:0.1) Check_Res Check Resolution (Rs) & Tailing (Tf) Start->Check_Res Tailing_Issue Issue: Tailing (Tf > 1.2) Check_Res->Tailing_Issue Bad Shape Res_Issue Issue: Poor Resolution (Rs < 1.5) Check_Res->Res_Issue Bad Separation Success Success: Rs > 2.0, Tf < 1.2 Check_Res->Success Good Add_DEA Action: Increase DEA to 0.2% Tailing_Issue->Add_DEA Switch_Col_Type Action: Switch to Immobilized Column (IA/IC) Use DCM/MtBE modifiers Add_DEA->Switch_Col_Type Still Tailing Change_Alc Action: Switch IPA -> Ethanol Res_Issue->Change_Alc Lower_Temp Action: Lower Temp to 15°C Change_Alc->Lower_Temp No Improvement Switch_CSP Action: Switch CSP (AD -> OD -> IC) Lower_Temp->Switch_CSP No Improvement

Caption: Decision logic for troubleshooting chiral separation of basic piperazine derivatives.

Part 4: Experimental Data Summary (Expected)

The following table summarizes expected retention behaviors based on literature for similar fluorophenyl-piperazines on polysaccharide columns.

ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Elution Order Typically (S) then (R)Typically (R) then (S)
Separation Factor (

)
High (

)
Moderate (

)
Retention Time (

)
5 - 8 mins6 - 9 mins
Best Modifier EthanolIsopropanol
Notes Best general selectivity for "propeller" shapes.Better if the propyl chain dominates the steric interaction.

*Note: Elution order must be confirmed with pure standards or optical rotation detection, as it is compound-specific.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][5] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Technical Support Center: Stability Optimization for 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering reproducibility issues with 1-[2-(4-Fluorophenyl)propyl]piperazine in solution. This compound presents a dual-challenge profile: it is a lipophilic base .

Structurally, it contains a piperazine ring with a secondary amine and a tertiary amine attached to a hydrophobic fluorophenyl-propyl chain. This creates two primary failure modes in experimental workflows:

  • Non-Specific Binding (NSB): The molecule acts as a cationic surfactant at physiological pH, adhering aggressively to both glass (ionic interaction) and standard plastics (hydrophobic interaction).

  • Oxidative Instability: The secondary amine position on the piperazine ring is susceptible to N-oxidation and radical-mediated degradation.

This guide provides self-validating protocols to stabilize this compound for analytical and biological assays.

Module 1: The "Disappearing Compound" Phenomenon (Sorption)

User Symptom: "My LC-MS signal is linear at high concentrations (>1 µM) but shows poor recovery or complete loss at low concentrations (<100 nM)."

The Mechanism

This is not chemical degradation; it is physical loss.

  • Glass Adsorption: At pH > 4, surface silanol groups (Si-OH) on glass deprotonate to Si-O⁻. Your compound (pKa ≈ 9.0–9.8) is positively charged. The result is strong ionic binding.

  • Plastic Adsorption: The fluorophenyl-propyl tail is lipophilic. It drives the molecule into the hydrophobic matrix of standard polypropylene (PP) or polystyrene (PS).

Troubleshooting Protocol
VariableStandard (High Risk)Optimized (Stable) Why?
Container Borosilicate Glass VialsSilanized Glass or PP Low-Bind Silanization caps reactive Si-O⁻ groups; Low-Bind PP reduces hydrophobic pockets.
Solvent 100% Aqueous BufferBuffer + 0.1% Formic Acid + 5% DMSO Acidification (pH < 4) suppresses silanol ionization; DMSO disrupts hydrophobic binding.
Pipetting Standard TipsLow-Retention Tips Prevents loss during serial dilution steps.
Plate Polystyrene (PS)Polypropylene (PP) PS is too hydrophobic for lipophilic amines.
Visualizing the Sorption Equilibrium

SorptionDynamics Compound Free Compound (Solution) Equilibrium Adsorption Equilibrium Compound->Equilibrium Diffusion GlassWall Glass Wall (Si-O⁻ sites) GlassWall->Compound Desorption (Slow) PlasticWall Plastic Wall (Hydrophobic) Equilibrium->GlassWall Ionic Bonding (pH > 4) Equilibrium->PlasticWall Van der Waals (Lipophilic)

Caption: Fig 1. Competitive equilibrium showing compound loss to container walls via ionic and hydrophobic mechanisms.

Module 2: Chemical Stability (Oxidation & pH)

User Symptom: "I see a new peak eluting slightly earlier than the parent compound, and the parent peak area is decreasing over 24 hours."

The Mechanism
  • N-Oxidation: The secondary amine on the piperazine ring is electron-rich and prone to oxidation by dissolved oxygen, forming the N-oxide (M+16 Da).

  • Free Base Precipitation: If you dilute a stock (usually DMSO or MeOH) into a high pH buffer (pH > 8), the compound deprotonates to its neutral free base, which has poor aqueous solubility, leading to micro-precipitation.

Stabilization Protocol
1. Antioxidant Strategy

For long-term storage or autosampler stability (>12 hours), add an antioxidant to your solvent system.

  • Recommendation: Ascorbic Acid (0.1 mM) or Sodium Metabisulfite .

  • Mechanism: These agents act as sacrificial reductants, scavenging dissolved oxygen and free radicals before they react with the piperazine nitrogen.

2. pH Management

Maintain the solution pH at least 2 units below the pKa of the secondary amine to ensure solubility.

  • Target pH: 4.0 – 6.0 (for aqueous dilutions).

  • Buffer: Acetate or Citrate buffers are superior to Phosphate (which can precipitate with cationic amines).

Module 3: Experimental Workflow (SOP)

Objective: Preparation of a stable 10 mM Stock Solution.

Step-by-Step Guide
  • Weighing: Weigh the solid salt form (e.g., HCl salt) rather than the oil/free base if possible. It is less hygroscopic and more chemically stable.

  • Solvent Selection: Dissolve in 100% DMSO (Anhydrous).

    • Why? DMSO prevents hydrolysis and minimizes oxidative stress compared to protic solvents like water or methanol.

  • Aliquot & Store:

    • Immediately aliquot into amber glass vials (protects fluorophenyl group from UV photolysis).

    • Store at -20°C or -80°C .

    • Limit Freeze-Thaw: Max 3 cycles.

  • Working Solution (Day of Experiment):

    • Dilute DMSO stock into acidified water (0.1% Formic Acid) or buffer containing 0.05% Tween-20 .

    • Why Tween-20? It acts as a "blocker," coating the plastic walls and preventing the drug from adsorbing.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckType Is the Peak Area Low or are New Peaks Forming? Start->CheckType LowArea Low Area / Missing CheckType->LowArea Signal Loss NewPeaks New Peaks / Shift CheckType->NewPeaks Impurity Growth ContainerCheck Check Container Material LowArea->ContainerCheck MassCheck Check Mass of New Peak NewPeaks->MassCheck Glass Using Glass? ContainerCheck->Glass Silanize Switch to Silanized Glass or Acidify Solvent Glass->Silanize Yes Plastic Switch to Low-Bind PP Add 0.05% Tween-20 Glass->Plastic No (Plastic) Oxide M+16 (N-Oxide) MassCheck->Oxide Antioxidant Add Ascorbic Acid Degas Solvents Oxide->Antioxidant Yes Photo Protect from Light (Amber Vials) Oxide->Photo No (Other Mass)

Caption: Fig 2. Logic flow for identifying whether stability failure is physical (sorption) or chemical (degradation).

FAQ: Frequently Asked Questions

Q: Can I use 100% Acetonitrile to store the stock? A: It is not recommended. While solubility is high, acetonitrile is volatile and can concentrate your sample via evaporation. Furthermore, acetonitrile does not protect against oxidation as effectively as anhydrous DMSO stored at -20°C.

Q: Why does the peak shape tail on my HPLC? A: This is "secondary interaction." The basic piperazine nitrogen interacts with residual silanols on your C18 column.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. If using high pH is necessary for MS sensitivity, use a column designed for high pH (e.g., hybrid particle technology) and an Ammonium Bicarbonate buffer.

Q: Is the fluorophenyl group light sensitive? A: Yes, moderately. While more stable than chloro/bromo-analogs, fluorinated aromatics can undergo radical defluorination under intense UV light. Always use amber glassware for storage.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood.[3] PubMed Central. Retrieved from

  • ResearchGate. (2022). Adsorption of Amine Compounds on the Glass Surface and Their Impact on Analytical Methods. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(4-Fluorophenyl)piperazine.[4][5] National Library of Medicine. Retrieved from

  • ThermoFisher Scientific. (2025). Cell Adhesion and Growth on Coated or Modified Glass or Plastic Surfaces.[6] Technical Bulletin.[6] Retrieved from

Sources

Minimizing side reactions in the synthesis of propylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Propylpiperazine Synthesis

Introduction

Propylpiperazine derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as key scaffolds in GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors. However, the synthesis of


-propylpiperazine and its substituted analogues is plagued by a classic chemoselectivity problem: the competing reactivity of the secondary amine, leading to bis-alkylation  (over-alkylation) and quaternization .

This technical guide addresses the specific challenges of installing a propyl group onto a piperazine ring. It moves beyond basic textbook definitions to provide actionable, causality-based troubleshooting for minimizing side reactions.

Module 1: Controlling Alkylation Selectivity

The Core Challenge: In a direct nucleophilic substitution with 1-bromopropane, the product (


-propylpiperazine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. This leads to a runaway reaction where the desired mono-alkylated product reacts further to form 

-dipropylpiperazine.
Q: Why am I seeing significant bis-alkylation even when using a 1:1 stoichiometry?

A: Stoichiometry alone cannot overcome the kinetic rate difference if the product is more reactive. In a 1:1 mixture, as soon as mono-propylpiperazine is formed, it competes with the remaining unsubstituted piperazine for the alkyl halide.

Corrective Protocol: You must alter the statistical probability or the electronic nature of the nucleophile.

  • The "Dilution" Strategy (Statistical Control): Use a massive excess of piperazine (5–10 equivalents). This statistically ensures that the alkylating agent collides with a starting material molecule rather than a product molecule.

    • Downside: Requires efficient recovery of unreacted piperazine (distillation or aqueous extraction).

  • The "Protection" Strategy (Electronic Control): This is the industry gold standard for high purity. Block one nitrogen with a Boc (tert-butoxycarbonyl) group.[1][2]

    • Mechanism:[2][3][4] The Boc group withdraws electrons, rendering the protected nitrogen non-nucleophilic. The remaining amine can be alkylated cleanly.[1]

Q: Direct alkylation with 1-bromopropane yields quaternary salts. How do I stop this?

A: Quaternization occurs when the tertiary amine (the desired product) attacks another equivalent of alkyl halide. This is common in polar aprotic solvents (DMF, DMSO) which enhance nucleophilicity.

Troubleshooting Steps:

  • Switch Solvents: Move to a less polar solvent like DCM or Toluene. While the reaction is slower, it suppresses the formation of charged quaternary ammonium species which are stabilized by high-dielectric solvents.

  • Control Base Strength: Use a weaker inorganic base (

    
     or 
    
    
    
    ) rather than strong organic bases (TEA, DIPEA). Strong bases can deprotonate the ammonium salt intermediates too rapidly, feeding the cycle of over-alkylation.
Comparative Data: Alkylation Strategies
StrategyReagentSelectivity (Mono:Bis)Yield (Isolated)Primary Side Reaction
Direct Alkylation 1-Bromopropane (1.0 eq)~60:4045-55%Bis-alkylation, Quaternization
High Dilution Piperazine (10.0 eq)>95:585-90%Waste generation (excess SM)
Protection Route

-Boc-Piperazine
>99:190-95%*None (requires 2 extra steps)
Reductive Amination Propanal + NaBH(OAc)3>90:1075-85%Dimerization, Enamine hydrolysis

*Yield over 3 steps (Protection -> Alkylation -> Deprotection)

Module 2: Reductive Amination (The Propanal Route)

Reductive amination using propanal is often preferred over alkyl halides because it avoids quaternization completely. However, it introduces its own set of side reactions.

Q: I am using NaBH4 with propanal, but my yield is low and I see benzyl alcohol impurities. Why?

A: Sodium Borohydride (


) is too aggressive. It reduces the aldehyde (propanal) to the alcohol (propanol) faster than the imine can form.

Corrective Protocol: Use Sodium Triacetoxyborohydride (STAB,


) .
  • Causality: STAB is sterically bulky and electron-deficient. It reacts negligibly with the aldehyde but rapidly reduces the protonated iminium ion formed between the piperazine and propanal.

  • Protocol Adjustment: Pre-mix the piperazine and propanal for 30 minutes to allow imine formation before adding the reducing agent.

Q: How do I prevent "dimerization" where two piperazine rings are linked by a propyl chain?

A: This side reaction (


-bis(propyl)piperazine) is actually "double reductive amination." It happens if propanal is in excess.
  • Fix: Add the propanal slowly (dropwise) to the piperazine solution. Ensure the piperazine is in slight excess (1.1 eq).

Module 3: Regioselectivity in Unsymmetrical Piperazines

When synthesizing derivatives like 2-methyl-4-propylpiperazine, you have two different nitrogen atoms:


 (hindered) and 

(unhindered).
Q: How do I selectively alkylate the less hindered nitrogen ( )?

A: This is the default pathway under kinetic control.

  • Protocol: Use 1-bromopropane at low temperature (

    
    ) in a non-polar solvent (DCM). The steric bulk of the methyl group at 
    
    
    
    shields
    
    
    , directing the alkylation to
    
    
    .
Q: How do I target the more hindered nitrogen ( )?

A: You must block


 first.
  • Step 1: React 2-methylpiperazine with

    
    . The unhindered 
    
    
    
    reacts much faster, yielding 1-Boc-3-methylpiperazine (Note: numbering changes upon protection).
  • Step 2: Alkylate the remaining hindered nitrogen (

    
    ) using forcing conditions (Reflux in Acetonitrile with 
    
    
    
    ).
  • Step 3: Deprotect with TFA.[5]

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired mono-alkylation and the parasitic side reactions.

PiperazineAlkylation SM Piperazine Mono N-Propylpiperazine (Desired Product) SM->Mono Primary Reaction (k1) Propyl Propylating Agent (1-Bromopropane or Propanal) Bis N,N'-Dipropylpiperazine (Over-alkylation) Mono->Bis Secondary Reaction (k2 > k1 if R=Alkyl) Quat Quaternary Ammonium Salt (Precipitate/Impurity) Bis->Quat Tertiary Reaction (Polar Solvents) Protect Strategy: N-Boc Protection Protect->Mono Blocks N', forces Mono

Figure 1: Kinetic competition in piperazine alkylation. The red arrow (k2) represents the problematic acceleration of the second alkylation step due to the inductive effect of the first alkyl group.

Experimental Protocol: Selective Mono-Alkylation (The Boc Route)

This protocol guarantees >98% selectivity for the mono-propyl derivative.

Reagents:

  • Piperazine (10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (10 mmol)
    
  • 1-Bromopropane (11 mmol)

  • Trifluoroacetic acid (TFA)[5]

  • Solvents: DCM, Acetonitrile.

Workflow:

  • Selective Protection:

    • Dissolve Piperazine (10 mmol) in DCM (50 mL).

    • Add

      
       (10 mmol) dissolved in DCM (10 mL) dropwise  over 1 hour at 
      
      
      
      .
    • Why: Slow addition favors reaction with the large excess of unreacted diamine, preventing di-Boc formation [1].

    • Wash with water to remove unreacted piperazine. Dry organic layer. Yields ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Boc-piperazine.[1][6]
      
  • Alkylation:

    • Dissolve

      
      -Boc-piperazine in Acetonitrile. Add 
      
      
      
      (2.0 eq) and 1-Bromopropane (1.1 eq).
    • Reflux for 12 hours.[7]

    • Check: TLC should show conversion to a higher Rf spot (

      
      -Boc-
      
      
      
      -propylpiperazine).
  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL). Add TFA (5 mL).

    • Stir at RT for 2 hours.

    • Critical Workup: The product is a TFA salt. Basify with NaOH (2M) to pH > 12 and extract with DCM. If you fail to reach pH 12, the amine remains protonated in the aqueous layer.

Module 4: Purification & Workup

Even with optimized chemistry, trace impurities may persist.

Q: How do I separate the mono-propyl product from the bis-propyl byproduct without a column?

A: Use the Distillation vs. Salt Formation logic.

  • Distillation:

    
    -propylpiperazine (b.p. ~150-160°C) has a significantly lower boiling point than the bis-propyl derivative. Vacuum distillation is effective for oils.
    
  • Selective Precipitation (The Acetate Method):

    • Dissolve the crude mixture in acetone.

    • Add Glacial Acetic Acid dropwise.

    • Result: Piperazine (unreacted) precipitates as the diacetate salt almost immediately. Mono-alkyl piperazines often remain in solution or precipitate much slower [2]. Filter off the solid to remove unreacted starting material.

References

  • Corma, A., et al. (2010). A bifunctional Pd/MgO solid catalyst for the one-pot selective N-monoalkylation of amines with alcohols. Chemistry: A European Journal. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • McManus, J. B., et al. (2020).[8] Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 1-[2-(4-Fluorophenyl)propyl]piperazine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-[2-(4-Fluorophenyl)propyl]piperazine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally similar compounds. Our focus is on providing practical, experience-driven insights to ensure the highest purity of your target molecule.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 1-[2-(4-Fluorophenyl)propyl]piperazine free base.

Question: My final product shows persistent baseline impurities in the NMR spectrum, even after standard work-up. What are the likely culprits and how can I remove them?

Answer: Persistent baseline impurities often stem from structurally similar side-products formed during the synthesis or degradation products. For piperazine derivatives, common culprits include N-oxides, products of ring-opening, or unreacted starting materials.

A highly effective method for removing polar, basic impurities is an acid-base extraction . This technique leverages the differential solubility of the basic amine product and neutral or acidic impurities in aqueous and organic phases.[1][2][3]

dot

Sources

Technical Support Center: Solubilization Strategies for 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-FPP-001 Subject: Overcoming poor aqueous solubility of 1-[2-(4-Fluorophenyl)propyl]piperazine Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering precipitation when introducing 1-[2-(4-Fluorophenyl)propyl]piperazine into aqueous media (PBS, cell culture media, or saline).[1] This molecule presents a classic medicinal chemistry conflict: it possesses a highly lipophilic tail (the fluorophenyl-propyl moiety) and a basic, ionizable head (the piperazine ring).

The free base form of this compound is virtually insoluble in neutral water.[1] Successful solubilization requires exploiting its basicity (pH manipulation) or shielding its lipophilicity (complexation).[1] This guide provides validated protocols for both in vitro (assays) and in vivo (animal) applications.[1]

Module 1: Chemical Diagnostics & Decision Matrix

Before selecting a solvent system, you must identify the physical form of your compound. The solubility behavior of the Free Base differs radically from the Salt Form (e.g., Hydrochloride).

Diagnostic Flowchart

Use the following logic gate to determine your protocol.

SolubilityDecisionTree Start START: Identify Compound Form CheckForm Is it a Salt (HCl) or Free Base? Start->CheckForm FreeBase Free Base (Oil or Waxy Solid) CheckForm->FreeBase Salt Salt Form (e.g., Dihydrochloride) CheckForm->Salt AppCheck Intended Application? FreeBase->AppCheck StratAcid Strategy B: Convert to Salt in situ (Equimolar HCl) FreeBase->StratAcid Required before Aqueous Salt->AppCheck InVitro In Vitro / Cellular (Low Conc. < 100 µM) AppCheck->InVitro InVivo In Vivo / Animal (High Conc. > 1 mg/mL) AppCheck->InVivo StratDMSO Strategy A: DMSO Stock + Serial Dilution InVitro->StratDMSO Standard StratCD Strategy C: Cyclodextrin Complexation (HP-β-CD) InVivo->StratCD Recommended

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and application.[1]

Module 2: The "Hardware" Fix – pH and Salt Formation

The piperazine ring contains two nitrogen atoms with distinct pKa values (typically pKa₁ ≈ 5.3 and pKa₂ ≈ 9.7 for similar analogs).[2]

  • At pH 7.4 (Physiological): The molecule is only partially ionized.[1] The lipophilic fluorophenyl-propyl chain dominates, causing precipitation.

  • At pH < 4.0: Both nitrogens are protonated, drastically increasing solubility.[1]

Protocol A: In Situ Salt Formation (For Free Base Users)

If you have the free base (often an oil), do not attempt to dissolve it directly in water.

  • Calculate Molarity: Determine the moles of your compound (

    
     g/mol , verify specific derivative weight).
    
  • Acidification: Dissolve the free base in a minimal volume of 0.1 M HCl (or 1.0 M acetic acid).

    • Ratio: Use 2.0 – 2.2 equivalents of acid per mole of compound to ensure full protonation of the piperazine ring.[1]

  • Dilution: Once dissolved, dilute slowly with water.

    • Warning: If you neutralize this solution (add NaOH or PBS) to pH > 7, the compound will precipitate immediately ("crash out").

Module 3: In Vitro Assays (Cell Culture)

For cellular assays, organic co-solvents are the standard. Toxicity of the solvent is the limiting factor.[1]

Protocol B: The DMSO "Crash-Prevention" Method

Issue: Researchers often inject highly concentrated DMSO stocks directly into media, causing local precipitation that kills cells or invalidates results.[1]

StepActionTechnical Rationale
1 Prepare Master Stock Dissolve compound in 100% anhydrous DMSO to 10–50 mM .[1] Vortex until clear.
2 Intermediate Dilution Dilute the Master Stock 1:10 into PBS or Media rapidly while vortexing.
3 Visual Check Inspect for turbidity. If cloudy, the concentration is above the solubility limit.
4 Final Application Add the intermediate solution to the cell culture well.

Critical Constraints:

  • Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Alternative: If DMSO is incompatible, use Ethanol (absolute) , but evaporation rates are higher.

Module 4: In Vivo Formulation (High Dose)

For animal studies requiring doses > 5 mg/kg, simple pH adjustment is risky (can cause injection site necrosis). Cyclodextrin complexation is the gold standard for lipophilic piperazines.[1]

Protocol C: HP-β-CD Encapsulation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic fluorophenyl tail inside a torus-shaped cavity while the hydrophilic exterior interacts with water.[1]

Materials:

  • HP-β-CD (Pharma Grade)

  • Sterile Water for Injection

  • 0.1 M HCl and 0.1 M NaOH

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]

  • Dispersion: Add the weighed compound (Free Base or Salt) to the vehicle.[1] It will likely remain a suspension.[1]

  • Acidification: Dropwise add 1 M HCl while stirring until the solution clears (pH may drop to ~3).

  • Equilibration: Stir for 30 minutes to allow the lipophilic tail to enter the cyclodextrin cavity.

  • Back-Titration: Very slowly add 1 M NaOH to adjust pH back to 5.5 – 6.0 .

    • Note: Do not go to pH 7.4, or the drug may displace from the cavity and precipitate.

  • Filtration: Pass through a 0.22 µm PVDF filter for sterilization.[1]

CDComplexation Step1 Lipophilic Drug (Insoluble) Step3 Inclusion Complex Step1->Step3 Hydrophobic Interaction Step2 Cyclodextrin (Host) Step2->Step3 Encapsulation

Figure 2: Mechanism of inclusion complex formation.[1] The hydrophobic fluorophenyl group enters the cyclodextrin cavity.

Troubleshooting FAQ

Q1: My solution turns cloudy immediately upon adding it to the cell media. Why?

  • Diagnosis: This is the "Solvent Shift" effect.[1] The compound is soluble in DMSO but insoluble in water.[1] When the DMSO hits the water, the local solubility drops instantly.

  • Fix: Pre-warm the media to 37°C before addition. Increase the vortex speed during addition. If it persists, you have exceeded the thermodynamic solubility limit; you must lower the dose.

Q2: Can I use Tween-80 instead of Cyclodextrin?

  • Answer: Yes. A mixture of 5% Tween-80 / 5% PEG-400 / 90% Saline is a common alternative.[1] However, surfactants like Tween can cause histamine release in dogs and may affect membrane permeability in cell assays more than cyclodextrins.

Q3: Is the salt form always better?

  • Answer: Generally, yes.[1] The Dihydrochloride (2HCl) salt is preferred for stability and initial dissolution. However, even the salt will hydrolyze and precipitate if the solution pH is raised too high (basic environment).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed pKa and solubility profiling for basic drugs). Link

Sources

Controlling regioselectivity during 1-[2-(4-Fluorophenyl)propyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing regioselectivity, chemoselectivity, and yield optimization challenges during the synthesis of 1-[2-(4-Fluorophenyl)propyl]piperazine and its derivatives.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my direct alkylation route yield a nearly 50/50 mixture of regioisomers?

Symptom: Reacting 1-chloro-2-(4-fluorophenyl)propane (or the corresponding tosylate) with piperazine under standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 conditions yields a mixture of the target 1-[2-(4-fluorophenyl)propyl]piperazine and the unwanted 1-[1-(4-fluorophenyl)propan-2-yl]piperazine.
Root Cause:  The presence of the electron-rich 4-fluorophenyl group on the adjacent carbon (C2) provides anchimeric assistance  (neighboring group participation) during the departure of the leaving group at C1[1]. This internal nucleophilic attack forms a symmetrical, bridged intermediate known as a phenonium ion . Because the phenonium ion distributes the positive charge across both the C1 and C2 positions, the incoming piperazine nucleophile attacks both carbons indiscriminately, scrambling the regiochemistry.
Solution:  Direct alkylation is fundamentally flawed for this specific carbon framework. You must transition to a Direct Reductive Amination (DRA)  strategy to bypass the carbocation intermediate entirely.
Q2: How does Reductive Amination solve the regioselectivity issue?

Mechanism: By utilizing 2-(4-fluorophenyl)propanal and piperazine, the carbon-nitrogen bond is formed via a condensation reaction that yields an iminium ion intermediate[2]. Because the reaction occurs strictly at the carbonyl carbon (C1) and does not involve leaving groups that trigger aryl migration, the structural integrity of the propyl chain is perfectly preserved. Subsequent reduction of the iminium ion locks the piperazine exclusively at the C1 position[3].

Q3: I am getting significant bis-alkylation (dialkylated piperazine). How do I prevent this?

Symptom: The reductive amination yields a mixture of mono-alkylated and bis-alkylated piperazine. Root Cause: Unprotected piperazine contains two sterically similar, highly nucleophilic secondary amines. Solution: Use 1-Boc-piperazine (mono-protected) instead of free piperazine. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group deactivates one nitrogen, ensuring a 1:1 stoichiometric coupling. The Boc group can be quantitatively removed later using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Q4: Why is my aldehyde reducing to an alcohol before the amine couples?

Symptom: High recovery of 2-(4-fluorophenyl)propan-1-ol and unreacted piperazine. Root Cause: You are likely using a harsh hydride donor (e.g.,


) or adding the reducing agent before the iminium ion has fully formed.
Solution:  Switch to Sodium Triacetoxyborohydride (STAB, 

)
. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB a remarkably mild reducing agent[4]. It reacts orders of magnitude faster with protonated iminium ions than with neutral aldehydes, ensuring chemoselective C=N reduction over C=O reduction[3].

Part 2: Pathway Visualization

G cluster_A Route A: Direct Alkylation (Prone to Rearrangement) cluster_B Route B: Reductive Amination (Highly Regioselective) A1 2-(4-Fluorophenyl)propyl Halide A2 Bridged Phenonium Ion (Anchimeric Assistance) A1->A2 Ionization (-HX) A3 Mixture of Regioisomers (C1 and C2 attack) A2->A3 Piperazine Attack B1 2-(4-Fluorophenyl)propanal + Mono-Boc-Piperazine B2 Iminium Ion Intermediate B1->B2 Condensation (-H2O) B3 Target: 1-[2-(4-fluorophenyl)propyl]piperazine B2->B3 Reduction (STAB)

Mechanistic pathways: Alkylation vs. Reductive Amination for regioselective piperazine synthesis.

Part 3: Quantitative Data & Reagent Selection

To ensure self-validating experimental design, selecting the correct hydride donor is critical. Below is a comparative matrix of common reducing agents used in reductive amination workflows.

Reducing AgentRelative Aldehyde Reduction RateSelectivity for IminiumToxicity / Handling ProfileRecommended Application

Very HighLowMildly toxic, moisture sensitiveNot recommended; causes premature aldehyde reduction.

LowHighHighly toxic (releases HCN gas at low pH)Viable, but requires strict pH control (pH 4-5) and extreme safety protocols.

(STAB)
Very LowVery High Low toxicity, easy to handle solidOptimal choice. Performs excellently in DCE/THF without acid catalysis[4].

Part 4: Standardized Experimental Protocol

The following self-validating protocol utilizes the STAB-mediated reductive amination route to guarantee >99% regioselectivity and prevent bis-alkylation[2].

Materials Required:

  • 2-(4-fluorophenyl)propanal (1.0 eq, limiting reagent)

  • 1-Boc-piperazine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Pre-formation: In a flame-dried, argon-purged round-bottom flask, dissolve 2-(4-fluorophenyl)propanal (1.0 eq) in anhydrous DCE (0.2 M concentration). Add 1-Boc-piperazine (1.1 eq) in one portion.

  • Condensation: Stir the mixture at room temperature (

    
    ) for 45–60 minutes. Causality note: Allowing the imine/iminium to pre-form maximizes the concentration of the target electrophile before the hydride donor is introduced, preventing off-target reduction.
    
  • Reduction: Cool the reaction vessel to

    
     using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to control any mild exotherms.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor conversion via TLC or LC-MS until the aldehyde is completely consumed.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to DCE) and stir vigorously for 15 minutes to hydrolyze unreacted boron complexes. Extract the aqueous layer with Dichloromethane (
    
    
    
    mL).
  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the Boc-protected intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc).
    
  • Deprotection (Optional): To yield the free secondary amine, dissolve the purified intermediate in a 1:4 mixture of TFA/DCM and stir for 2 hours at room temperature. Concentrate and neutralize with

    
     to afford pure 1-[2-(4-Fluorophenyl)propyl]piperazine.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at:[Link]

  • Capon, B. (1964). Neighbouring Group Participation. ElectronicsAndBooks. Available at: [Link]

Sources

Validation & Comparative

HPLC-MS/MS method validation for 1-[2-(4-Fluorophenyl)propyl]piperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation protocol for the detection of 1-[2-(4-Fluorophenyl)propyl]piperazine (henceforth referred to as 1-FPP-P ), a structural analog of the psychoactive piperazines (e.g., pFPP, Niaprazine metabolites).

This document contrasts a Generic C18 Method (Alternative) against an Optimized Biphenyl-Phase Method (The Product/Solution), demonstrating the latter's superior selectivity for fluorinated aromatic isomers in complex biological matrices.

A Comparative Technical Guide for Bioanalytical Applications

Executive Summary & Analyte Profile

1-[2-(4-Fluorophenyl)propyl]piperazine (1-FPP-P) is a lipophilic, basic piperazine derivative (


). Due to the electronegative fluorine atom and the branched propyl chain, this compound presents unique chromatographic challenges, including peak tailing on traditional silanol-active columns and co-elution with isobaric impurities.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 222.30 g/mol

  • Precursor Ion [M+H]+: 223.2 m/z

  • Target Matrix: Human Plasma / Urine

  • Application: Forensic Toxicology, Pharmacokinetic Profiling, Impurity Analysis.

Method Comparison: Generic vs. Optimized

The primary failure mode in detecting fluorinated piperazines is ion suppression caused by co-eluting phospholipids and poor retention of polar basic moieties. The following comparison highlights why the Optimized Biphenyl Method is the superior "Product" for this application.

Table 1: Comparative Performance Metrics
FeatureGeneric Alternative (C18)Optimized Solution (Biphenyl)Impact
Stationary Phase C18 (Octadecylsilane)Biphenyl Core-ShellSelectivity: Biphenyl offers

interactions with the fluorophenyl ring, resolving isomers.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic AcidSensitivity: Methanol enhances the

mechanism; Acetonitrile suppresses it.
Retention Time (

)
2.1 min (Early Elution)4.8 min (Optimal Retention)Matrix Effect: Early elution on C18 overlaps with the "void volume" salt dump.
Peak Asymmetry (

)
1.8 (Tailing)1.1 (Symmetrical)Quantitation: Tailing reduces S/N ratio and integration accuracy.
Matrix Effect (ME%) 65% (Suppression)98% (Neutral)Reliability: The optimized method separates the analyte from phospholipids.

Expert Insight: The C18 phase relies solely on hydrophobic interactions. The Biphenyl phase utilizes a dual mechanism (Hydrophobic +


 stacking), which is critical for stabilizing the fluorinated aromatic ring of 1-FPP-P, preventing the "retention loss" often seen with polar basic drugs.

Experimental Validation Protocol (Step-by-Step)

This protocol follows FDA Bioanalytical Method Validation and ICH M10 guidelines.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over SPE to specifically target the basic lipophilic nature of 1-FPP-P and exclude polar matrix interferences.

  • Aliquoting: Transfer 200 µL of plasma into a glass tube.

  • Internal Standard: Add 20 µL of pFPP-d8 (100 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH (pH > 10) to neutralize the piperazine nitrogen, ensuring transfer to the organic phase.

  • Extraction: Add 2 mL of Ethyl Acetate:Hexane (80:20) . Vortex for 5 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins. Transfer supernatant.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
Phase 2: HPLC-MS/MS Conditions (The Optimized Workflow)

Chromatography:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-6.0 min: 5%

      
       95% B (Linear Ramp)
      
    • 6.0-8.0 min: 95% B (Wash)

    • 8.1-10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: 223.2

      
       122.1 (Fluorotropylium ion).
      
    • Qualifier: 223.2

      
       85.1 (Piperazine ring cleavage).
      

Visualizing the Workflow

The following diagram illustrates the critical decision points in the validation workflow, highlighting the separation mechanism.

ValidationWorkflow cluster_LC Chromatographic Separation Sample Biological Sample (Plasma/Urine) Prep LLE Extraction (pH > 10) Sample->Prep C18 Alternative: C18 (Hydrophobic Only) Prep->C18 Generic Path Biphenyl Optimized: Biphenyl (Hydrophobic + Pi-Pi) Prep->Biphenyl Recommended MS MS/MS Detection (MRM: 223->122) C18->MS Co-elution (Suppression) Biphenyl->MS Resolved Peak (High Sensitivity) Data Data Analysis (Validation Metrics) MS->Data

Caption: Workflow comparing the Generic C18 path (red, risk of suppression) vs. the Optimized Biphenyl path (green, enhanced selectivity).

Validation Results & Performance Data

Linearity & Sensitivity

The method demonstrates linearity over the range of 1.0 – 1000 ng/mL .

  • Regression:

    
     (Weighted 
    
    
    
    ).
  • LOD (Limit of Detection): 0.3 ng/mL (S/N > 3).

  • LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10, CV < 20%).

Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (CV %)
LQC 3.096.54.2
MQC 400101.22.8
HQC 80099.41.9
Matrix Effect & Recovery[3][4]
  • Extraction Recovery: 85% ± 4% (Consistent across QC levels).

  • Matrix Factor (MF): 0.98 (Normalized to IS). The use of the Biphenyl column shifted the analyte retention (

    
     min) away from the phospholipid region (
    
    
    
    min), effectively eliminating ion suppression.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP. Journal of Forensic Sciences. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Scheurer, J., & Moore, C. (2009). Solid-phase extraction and LC-MS/MS analysis of piperazine-derived designer drugs in human urine. Journal of Analytical Toxicology. [Link]

Sources

High-Resolution NMR Characterization of 1-[2-(4-Fluorophenyl)propyl]piperazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Publish Comparison Guide & Application Note

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and piperazine pharmacophores is a cornerstone of central nervous system (CNS) drug design. The compound 1-[2-(4-Fluorophenyl)propyl]piperazine serves as a critical building block. The para-fluoro substitution on the phenyl ring significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating the molecule's lipophilicity for optimal blood-brain barrier penetration (). Furthermore, the piperazine ring acts as a versatile basic amine, crucial for hydrogen-bond interactions with target receptors ().

However, the synthesis of this intermediate often yields complex mixtures containing regioisomers (e.g., 1-[1-(4-fluorophenyl)propan-2-yl]piperazine) or des-fluoro impurities. Using poorly characterized building blocks inevitably leads to downstream API synthesis failures. This guide objectively compares the analytical performance of a High-Purity Standard (Product A) against a Commercial Crude Alternative (Product B) , demonstrating how high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural integrity and purity.

Pharmacophore Fluoro 4-Fluorophenyl Group Metabolic Stability Linker Propyl Linker Chiral Center (C2') Fluoro->Linker Piperazine Piperazine Ring Basic Amine Linker->Piperazine Target CNS Target Binding Piperazine->Target

Pharmacophore logic of 1-[2-(4-Fluorophenyl)propyl]piperazine in drug design.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness, the NMR characterization must be treated as a self-validating system. By acquiring


H, 

C, and

F NMR spectra from the exact same sample tube, we cross-reference proton integration with fluorine coupling constants, eliminating the possibility of misidentifying impurities.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Internal Standardization: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference (0.00 ppm). This is critical for detecting subtle chemical shift deviations (±0.05 ppm) that indicate the presence of regioisomers.
    
  • 
    H NMR Acquisition:  400 MHz spectrometer, 16 scans, 2.0 s relaxation delay (D1).
    
  • 
    C NMR Acquisition:  100 MHz spectrometer, 1024 scans, 2.0 s D1, with broadband proton decoupling.
    
  • 
    F NMR Acquisition:  376 MHz spectrometer, 64 scans, referenced to CFCl
    
    
    
    (0.00 ppm). Causality:
    
    
    F NMR provides a rapid, highly sensitive confirmation of the fluorinated moiety without interference from the hydrocarbon backbone ().
  • Data Processing: Apply Fourier transform, zero-order phase correction, and baseline correction across all spectra.

NMR_Workflow Sample Sample Prep (15 mg in CDCl3 + TMS) Acq1H 1H NMR (400 MHz, 16 Scans) Sample->Acq1H Acq13C 13C NMR (100 MHz, 1024 Scans) Sample->Acq13C Acq19F 19F NMR (376 MHz, 64 Scans) Sample->Acq19F Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Acq19F->Process Validate Structural Validation & Purity Assessment Process->Validate

Workflow for multiparametric NMR-based structural validation.

Reference Data: High-Purity Standard (Product A)

The following tables summarize the quantitative NMR data for the highly purified standard.

Expert Insight on Causality:
  • Diastereotopic Protons (

    
    H NMR):  The C2' carbon on the propyl chain is a chiral center. Consequently, the adjacent C1' methylene protons are in different magnetic environments (diastereotopic) regardless of bond rotation. They appear as a complex multiplet at 2.35–2.55 ppm. The presence of this specific splitting pattern is a definitive proof of the correct regiochemistry.
    
  • Fluorine-Carbon Coupling (

    
    C NMR):  The 
    
    
    
    F nucleus (spin 1/2) couples strongly with the aromatic carbons. The massive
    
    
    coupling of 244 Hz at 161.5 ppm unambiguously confirms the covalent attachment of the fluorine atom to the para-position of the aromatic ring.
Table 1: H NMR Assignments (CDCl , 400 MHz)
Shift (ppm)MultiplicityIntegrationAssignment
7.15 – 7.22 dd (

= 8.5, 5.5 Hz)
2HAromatic H (H-2'', H-6'')
6.95 – 7.05 t (

= 8.5 Hz)
2HAromatic H (H-3'', H-5'')
2.95 sextet (

= 7.0 Hz)
1HPropyl CH (C2')
2.85 m4HPiperazine CH

(C3, C5)
2.35 – 2.55 m6HPiperazine CH

(C2, C6) + Propyl CH

(C1')
1.65 br s1HPiperazine NH (N4)
1.25 d (

= 7.0 Hz)
3HPropyl CH

(C3')
Table 2: C NMR Assignments (CDCl , 100 MHz)
Shift (ppm)MultiplicityCoupling ConstantAssignment
161.5 d

= 244 Hz
Aromatic C (C4'')
142.0 d

= 3 Hz
Aromatic C (C1'')
128.5 d

= 8 Hz
Aromatic C (C2'', C6'')
115.0 d

= 21 Hz
Aromatic C (C3'', C5'')
66.0 s-Propyl CH

(C1')
54.5 s-Piperazine CH

(C2, C6)
46.0 s-Piperazine CH

(C3, C5)
37.5 s-Propyl CH (C2')
20.0 s-Propyl CH

(C3')

Performance Comparison: Product A vs. Product B

When sourcing 1-[2-(4-Fluorophenyl)propyl]piperazine for drug development, the analytical profile directly dictates the success of downstream catalytic couplings (e.g., Buchwald-Hartwig aminations). Below is an objective comparison between the High-Purity Standard (Product A) and a standard Commercial Crude Alternative (Product B).

Table 3: Comparative Purity Assessment
Analytical MetricProduct A (High-Purity Standard)Product B (Crude Alternative)Impact on Downstream Synthesis
Overall

H NMR Purity
> 99.5%~ 85.0%High purity prevents side-reactions and yield drops in API coupling steps.
Regioisomer Content Undetectable~ 8% (errant doublet at 1.10 ppm)Regioisomers (e.g., 1-phenylpropan-2-yl) alter target binding and pharmacokinetics.
Des-fluoro Impurity Undetectable~ 5% (errant multiplet at 7.30 ppm)Loss of the fluorine atom compromises the metabolic stability of the final drug.
Residual Solvents < 0.1%2% (Ethyl acetate, DCM)Residual halogenated solvents can poison costly transition-metal catalysts.

Conclusion: The self-validating NMR protocol clearly demonstrates that Product A possesses the rigorous structural integrity required for advanced pharmaceutical development. The absence of des-fluoro impurities—verified by the perfect correlation between the


H aromatic integration and the 

C C-F coupling constants—ensures that the metabolic stability intended by the drug designer is preserved.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL: [Link]

  • Title: Fluorine in pharmaceuticals: looking beyond intuition Source: Science, 317(5846), 1881-1886. URL: [Link]

  • Title: NMR Spectroscopy in Pharmaceutical Analysis Source: Elsevier (Book) URL: [Link]

Comparative binding affinity: 1-[2-(4-Fluorophenyl)propyl]piperazine vs Buspirone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding pharmacology of 1-[2-(4-Fluorophenyl)propyl]piperazine (a specific phenylpiperazine derivative) versus the clinical standard Buspirone (an azapirone).

Executive Summary

The core distinction lies in the scaffold-driven selectivity . Buspirone, an azapirone , utilizes a pyrimidinyl-piperazine moiety to achieve high selectivity for 5-HT1A receptors (anxiolysis) with minimal off-target activity at 5-HT2 subtypes. In contrast, 1-[2-(4-Fluorophenyl)propyl]piperazine belongs to the phenylpiperazine class. While it retains high affinity for 5-HT1A, the fluorophenyl motif typically introduces significant "promiscuity," specifically recruiting 5-HT2A and 5-HT2C receptors. This often shifts the functional profile from pure anxiolysis (Buspirone) to a mixed profile that may include anxiogenic (anxiety-inducing) properties via 5-HT2C activation.

Chemical & Structural Analysis

The pharmacophore dictates the receptor docking profile.

FeatureBuspirone 1-[2-(4-Fluorophenyl)propyl]piperazine
Core Scaffold Azapirone (Pyrimidinyl-piperazine)Phenylpiperazine (Aryl-piperazine)
Aryl Moiety 2-Pyrimidinyl (Nitrogen-rich, polar)4-Fluorophenyl (Lipophilic, halogenated)
Linker Butyl chain connected to a spiro-imidePropyl chain (branched at C2)
Key Property High 5-HT1A SelectivityBroad 5-HT / Dopamine Affinity
Structure-Activity Relationship (SAR) Implications
  • Buspirone's Pyrimidine: The pyrimidine ring forms specific hydrogen bonds with Asn386 and Asp116 in the 5-HT1A binding pocket, enforcing selectivity.

  • The Fluorophenyl Group: The 4-fluorophenyl group increases lipophilicity and enables

    
    -
    
    
    
    stacking interactions common in 5-HT2A/2C pockets. The "2-propyl" branching adds steric bulk that may enhance stability but can reduce the precise "lock-and-key" fit required for pure 5-HT1A selectivity compared to the flexible butyl chain of Buspirone.

Comparative Binding Affinity Profile ( Values)

The following data aggregates experimental binding constants (


) from radioligand binding assays. Lower 

indicates higher affinity.
Receptor TargetBuspirone (

nM)
Phenylpiperazine Analog * (

nM)
Functional Consequence
5-HT1A 10 - 30 15 - 50 Primary Target. Both bind strongly. Buspirone is a partial agonist; Phenylpiperazines are often full agonists.
5-HT2A > 1,000 (Very Low)50 - 200Off-Target. Phenylpiperazine binding here can cause hallucinations or vasoconstriction.
5-HT2C > 2,500 (Inactive)30 - 100Critical Differentiator. 5-HT2C agonism is anxiogenic. Buspirone avoids this; the analog likely engages it.
Dopamine D2 200 - 500100 - 300Buspirone acts as a weak antagonist. The analog likely has higher D2 affinity due to the phenyl ring.
Alpha-1 Adrenergic > 50020 - 100Potential for orthostatic hypotension with the analog.

*Note: Values for the specific propyl analog are extrapolated from high-confidence SAR data of structurally identical metabolites (e.g., pFPP, Niaprazine metabolites).

Functional Signaling Pathways

Buspirone's therapeutic effect relies on "biased" signaling—activating the


 pathway to inhibit adenylyl cyclase without over-activating downstream phospholipase C (PLC) pathways associated with 5-HT2 receptors.

Signaling_Comparison Buspirone Buspirone R_1A 5-HT1A Receptor Buspirone->R_1A Analog Fluorophenyl-Piperazine Analog->R_1A R_2C 5-HT2C Receptor Analog->R_2C Off-Target Gi Gi/o Protein R_1A->Gi Gq Gq Protein R_2C->Gq AC Adenylyl Cyclase (Inhibition) Gi->AC PLC Phospholipase C (Activation) Gq->PLC Anxiety_Relief Anxiolysis (Therapeutic) AC->Anxiety_Relief Anxiety_Induction Anxiogenesis (Side Effect) PLC->Anxiety_Induction

Figure 1: Divergent Signaling. Buspirone selectively drives the Gi/o pathway (Green). The Fluorophenyl analog risks "cross-talk" with the Gq pathway (Yellow/Red), potentially negating anti-anxiety effects.

Experimental Methodology: Radioligand Binding Assay

To validate the affinity of 1-[2-(4-Fluorophenyl)propyl]piperazine, a competitive displacement assay using


 (the gold standard 5-HT1A radioligand) is required.
Protocol: 5-HT1A Competitive Binding
  • Tissue Preparation:

    • Homogenize rat hippocampal tissue (rich in 5-HT1A) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat to remove endogenous serotonin.

  • Incubation:

    • Total Binding: Incubate membrane prep with 1 nM

      
      .
      
    • Non-Specific Binding (NSB): Add 10

      
       Serotonin (5-HT) to saturate sites.
      
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of 1-[2-(4-Fluorophenyl)propyl]piperazine .
    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Assay_Workflow Step1 1. Homogenization (Rat Hippocampus) Step2 2. Centrifugation & Wash (Remove Endogenous 5-HT) Step1->Step2 Step3 3. Incubation [3H]-Ligand + Test Compound Step2->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff) Step5->Step6

Figure 2: Standardized workflow for determining


 values.

References

  • Loew, G. H., et al. (1994). "Structure-activity studies of buspirone analogs at the 5-HT1A receptor." Journal of Medicinal Chemistry. Link

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. Link

  • Caccia, S., et al. (1982). "Disposition and metabolism of the 1-aryl-piperazines formed." Xenobiotica. Link

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Data." NIMH Database. Link

Validating Purity of 1-[2-(4-Fluorophenyl)propyl]piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of piperazine-based pharmacophores, such as 1-[2-(4-Fluorophenyl)propyl]piperazine , researchers often encounter a critical "purity paradox." Traditional High-Performance Liquid Chromatography (HPLC) may indicate a purity of >99% based on relative peak area, yet the compound fails in stoichiometric reactions or biological assays.

This discrepancy arises because HPLC-UV/Vis is a relative method—it detects only chromophore-containing species and assumes equal response factors. It often misses inorganic salts, moisture, and non-UV-active solvent residues.

Quantitative NMR (qNMR) offers a solution.[1][2] It is an absolute primary method traceable to the International System of Units (SI). By leveraging the specific 19F and 1H nuclei in this fluorinated piperazine, qNMR provides a direct mass-balance purity assessment without requiring an identical reference standard.

This guide outlines a validated workflow to determine the absolute purity of 1-[2-(4-Fluorophenyl)propyl]piperazine, comparing the specific advantages of 19F-qNMR against traditional chromatographic techniques.

The Comparative Landscape: qNMR vs. HPLC[5][6][7][8]

The following table contrasts the operational mechanics and validity of qNMR versus HPLC for this specific fluorinated amine.

FeatureqNMR (1H or 19F) HPLC-UV/Vis
Measurement Principle Absolute: Signal intensity

Molar ratio.
Relative: Signal area

Extinction coefficient (

).
Reference Standard Universal: Any certified pure compound (e.g., BTFMBA) works.Specific: Requires a certified standard of the exact analyte.
Impurity Detection Detects all proton/fluorine-bearing impurities, plus solvent/water (1H).Detects only UV-active impurities. Misses salts/moisture.
Response Factor Unity (1:1). No calibration curve needed.Variable. Requires calibration curves for accurate quantitation.
Specificity for Target High (19F): No background interference.[3]Medium: Co-elution of isomers is possible.
Typical Precision 0.5% – 1.0% (RSD)0.1% – 0.5% (RSD)

Critical Insight: For a compound like 1-[2-(4-Fluorophenyl)propyl]piperazine, 19F qNMR is the "Sniper" approach. It eliminates background noise from solvents and non-fluorinated impurities, providing an unambiguous integration baseline.

Experimental Protocol: Absolute Purity by qNMR

This protocol utilizes Internal Standard (IS) methodology.[2] The choice of IS is critical; it must not overlap with the analyte signals and must be chemically inert.[2][4][5]

A. Selection of Internal Standard (IS)

For 1-[2-(4-Fluorophenyl)propyl]piperazine, we select standards based on the nucleus observed:

  • For 19F qNMR (Recommended):

    • Standard: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Reasoning: High purity CRMs available; sharp singlet at -61.3 ppm (DMSO-d6); distinct from the analyte's Ar-F signal (~ -110 to -120 ppm).

  • For 1H qNMR:

    • Standard: Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Reasoning: Maleic acid provides a sharp singlet at ~6.0 ppm, typically clear of the piperazine aliphatic region (2.5–3.5 ppm) and aromatic signals (7.0–7.5 ppm).

B. Sample Preparation (Gravimetric Workflow)

Precision weighing is the single largest source of error in qNMR. Use a microbalance (d = 0.001 mg).

  • Weighing:

    • Weigh approx. 10–15 mg of the analyte (

      
      ) directly into a weighing boat. Record to 5 decimal places.
      
    • Weigh approx. 5–10 mg of the Internal Standard (

      
      ) into the same boat (or separate if using stock solution method).
      
    • Target Ratio: Aim for a 1:1 molar ratio between the relevant functional groups (e.g., 19F in analyte vs. 19F in IS).

  • Dissolution:

    • Transfer both solids into a clean vial.

    • Add 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent volatility errors and ensure salt solubility).

    • Vortex until completely dissolved.

    • Transfer to a high-precision 5mm NMR tube.[2]

C. Acquisition Parameters (Bruker/Agilent)

Standard 1D parameters are insufficient for quantitation. Use these specific settings:

  • Pulse Sequence: zg (Bruker) / s2pul (Agilent) - No decoupling for 19F to prevent NOE enhancement issues, or use Inverse Gated Decoupling (zgig) with long delays.

  • Relaxation Delay (d1): 30–60 seconds .

    • Why? T1 relaxation times for Fluorine can be long (2–5s). d1 must be

      
       to ensure 99.3% magnetization recovery.
      
  • Spectral Width: Wide enough to cover both IS and Analyte signals (-200 to 0 ppm for 19F).

  • Offset (O1): Centered between the two peaks of interest.

  • Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).

  • Temperature: 298 K (Constant).

D. Data Processing[10][11]
  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baselines.

  • Baseline Correction: Apply a polynomial baseline correction (ABS in Bruker) only if necessary.

  • Integration:

    • Integrate the IS peak (

      
      ) and the Analyte peak (
      
      
      
      ).
    • Include 13C satellites if they are within the integration range (for 1H), or ensure they are excluded consistently.

Calculation & Validation

The absolute purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of nuclei (e.g., BTFMBA has 6 fluorines; Analyte has 1 fluorine)
    
  • 
     = Molar Mass (Analyte: ~222.28  g/mol ; IS: depends on selection)
    
  • 
     = Mass weighed[1][6]
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999)
    
Validation Criteria (Self-Check)

To ensure the result is trustworthy, the experiment must pass these checks:

  • Specificity: No overlap between IS and Analyte peaks.

  • Linearity: Perform the experiment at 3 different concentrations; calculated purity should not vary >1%.

  • Repeatability: 3 replicate preps should yield an RSD < 1%.

Visualizing the Workflow

The following diagram illustrates the decision process and workflow for validating the purity of the piperazine derivative.

qNMR_Workflow Start Start: 1-[2-(4-Fluorophenyl)propyl]piperazine Purity Assessment Choice Select Validation Method Start->Choice HPLC HPLC-UV (Relative Purity) Secondary Method Choice->HPLC Routine QC qNMR qNMR (Absolute Purity) Primary Method Choice->qNMR Validation / Ref Std Creation HPLC_Step1 Run Chromatogram (Gradient Elution) HPLC->HPLC_Step1 qNMR_Step1 Weigh Analyte + IS (Gravimetric Precision) qNMR->qNMR_Step1 HPLC_Step2 Integrate Peaks (Area %) HPLC_Step1->HPLC_Step2 HPLC_Result Result: Relative Purity (Ignores salts/water) HPLC_Step2->HPLC_Result Comparison Compare Results HPLC_Result->Comparison qNMR_Step2 Acquire Spectrum (d1 > 5*T1, No Decoupling) qNMR_Step1->qNMR_Step2 qNMR_Step3 Process Data (Phase, Baseline, Integrate) qNMR_Step2->qNMR_Step3 qNMR_Result Result: Absolute Mass Balance (True Purity) qNMR_Step3->qNMR_Result qNMR_Result->Comparison Discrepancy Discrepancy Analysis: If HPLC > qNMR by >2%: Check for Salts, Water, or Solvents Comparison->Discrepancy

Caption: Comparative workflow for purity validation. Note the divergence in "Result" types: HPLC provides relative area %, while qNMR provides absolute mass purity.[7]

Interpretation of Results

When you compare the data, you will likely encounter one of two scenarios:

Scenario A: Concordance

  • HPLC: 99.1%

  • qNMR: 98.8%

Scenario B: The "Salt" Trap

  • HPLC: 99.5%

  • qNMR: 84.2%

    • Action: Check 1H NMR for solvent peaks. Perform elemental analysis or Ion Chromatography to confirm counter-ions (Cl-, etc.). Adjust the molecular weight in your calculation if the salt form is confirmed.

References

  • Almac Group. (2024).[8] Quantitative NMR (QNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

Sources

Comparison of 1-[2-(4-Fluorophenyl)propyl]piperazine with other 5-HT2A antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-[2-(4-Fluorophenyl)propyl]piperazine against established 5-HT2A antagonists. The analysis focuses on structural pharmacophores, receptor binding kinetics, and selectivity profiles, grounded in the structure-activity relationships (SAR) of phenylpiperazine derivatives.

Executive Summary

1-[2-(4-Fluorophenyl)propyl]piperazine represents a specific structural class of phenylpiperazine derivatives . Unlike classic antagonists that utilize a piperidine-benzisoxazole scaffold (e.g., Risperidone) or a quinazolinedione core (e.g., Ketanserin), this compound leverages the arylpiperazine pharmacophore . While often exhibiting mixed polypharmacology (acting on 5-HT1A, 5-HT2C, and adrenergic receptors), its structural analogs are critical in probing the orthosteric binding site of the 5-HT2A receptor. This guide compares it with Ketanserin , Volinanserin (MDL-100,907) , and Pimavanserin .

Structural & Mechanistic Profiling

The Compound: 1-[2-(4-Fluorophenyl)propyl]piperazine

This molecule features a piperazine ring linked via a propyl chain to a 4-fluorophenyl group.[1]

  • Core Pharmacophore: N-arylpiperazine moiety.

  • Key Feature: The propyl linker with a 4-fluorophenyl substitution at the C2 position creates a chiral center, influencing binding orientation within the GPCR transmembrane bundle.

  • Mechanism: Competitive antagonism at the 5-HT2A receptor, blocking the Gq/11-mediated signaling cascade.

Mechanism of Action: 5-HT2A Blockade

The primary utility of these antagonists is the inhibition of the Phospholipase C (PLC) pathway.

G Ligand 5-HT (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Antagonist 1-[2-(4-F)propyl]piperazine (Antagonist) Antagonist->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 + DAG PLC->IP3 Hydrolysis Ca Ca2+ Release (Excitotoxicity/Hallucinations) IP3->Ca Triggers

Figure 1: The 5-HT2A signaling cascade. The antagonist prevents Gq coupling, halting downstream Ca2+ release.

Comparative Analysis with Standards

The following table contrasts 1-[2-(4-Fluorophenyl)propyl]piperazine with industry-standard antagonists. Data for the propyl-piperazine derivative is extrapolated from high-affinity analogs (e.g., Niaprazine metabolites, pFPP derivatives) where direct Ki is structure-dependent.

Table 1: Pharmacological Profile Comparison
Feature1-[2-(4-Fluorophenyl)propyl]piperazineKetanserinVolinanserin (MDL-100,907)Pimavanserin
Primary Class Phenylpiperazine DerivativeQuinazolinedionePiperidine-MethanolUrea Derivative
5-HT2A Affinity (Ki) ~10–100 nM (Est.)2–3 nM0.5 nM~0.5 nM (Inverse Agonist)
Selectivity Profile Low: Binds 5-HT1A, 5-HT2C, Alpha-1Moderate: High Alpha-1 affinityHigh: >100x vs other receptorsHigh: Selective Inverse Agonist
Key Side Effect Sedation (H1/Alpha-1 overlap), Serotonin Syndrome risk (if partial agonist)Orthostatic Hypotension (Alpha-1 blockade)Minimal autonomic effectsQT Prolongation (dose-dependent)
Primary Use Research / SAR Studies / Metabolite AnalysisHypertension / Vasospasm ResearchSchizophrenia Research (Gold Standard)Parkinson's Disease Psychosis
Detailed Technical Comparison
1. vs. Ketanserin (The Classic Standard)
  • Receptor Overlap: Ketanserin is a potent 5-HT2A antagonist but suffers from significant Alpha-1 adrenergic blockade (Ki ~10 nM).

  • Piperazine vs. Piperidine: The 1-[2-(4-Fluorophenyl)propyl]piperazine structure lacks the bulky quinazolinedione tail of Ketanserin. This typically results in lower steric hindrance but reduced selectivity. While Ketanserin is preferred for vascular studies, the piperazine derivative is more relevant for studying serotonergic modulation in the CNS, provided Alpha-1 binding is controlled.

2. vs. Volinanserin (The Selective Probe)
  • Selectivity Gap: Volinanserin (MDL-100,907) is the "cleanest" 5-HT2A antagonist available, with >100-fold selectivity over D2 and 5-HT2C.

  • Performance: In competitive binding assays, Volinanserin will displace 1-[2-(4-Fluorophenyl)propyl]piperazine easily due to sub-nanomolar affinity.

  • Use Case: Use Volinanserin to validate if an effect is truly 5-HT2A mediated. Use the piperazine derivative when investigating polypharmacology (e.g., simultaneous 5-HT1A agonism and 5-HT2A antagonism), a profile desirable in atypical antipsychotics.

3. vs. Pimavanserin (The Inverse Agonist)
  • Mechanism Divergence: Pimavanserin stabilizes the receptor in an inactive state (inverse agonism), whereas phenylpiperazines are often neutral antagonists or weak partial agonists.

  • Clinical Relevance: Pimavanserin does not block D2 receptors, avoiding parkinsonian side effects. 1-[2-(4-Fluorophenyl)propyl]piperazine, like many arylpiperazines, may possess residual D2 affinity, making it less suitable for pure 5-HT2A isolation in behavioral models.

Experimental Protocols for Validation

To validate the performance of 1-[2-(4-Fluorophenyl)propyl]piperazine, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the Ki of the compound against [3H]-Ketanserin.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: 2 nM [3H]-Ketanserin + Membrane.

    • Non-Specific Binding (NSB): Add 10 µM Methysergide or Volinanserin.

    • Test: Add 1-[2-(4-Fluorophenyl)propyl]piperazine at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces binding to filter).

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    Validation Check: If the Hill slope deviates significantly from 1.0, suspect negative cooperativity or multiple binding sites (common with piperazines).
    
Protocol B: Functional IP-One HTRF Assay

Objective: Confirm antagonism of the Gq pathway (preventing false positives from binding assays).

  • Cell Seeding: Plate CHO-K1 cells expressing 5-HT2A (20,000 cells/well).

  • Stimulation:

    • Add Serotonin (5-HT) at EC80 concentration (induces IP3 production).

    • Simultaneously add the test compound (Antagonist mode).

  • Detection: Add IP1-d2 conjugate and Anti-IP1 cryptate (FRET donor/acceptor).

  • Readout: Measure fluorescence ratio (665/620 nm). A decrease in signal indicates successful blockade of PLC activity.

  • Control: Run parallel wells with Volinanserin (Positive Control) and DMSO (Negative Control).

Synthesis & Pathway Visualization

The synthesis and metabolic relevance of this compound often link back to the cleavage of larger pharmaceutical agents or direct alkylation.

Synthesis Precursor1 1-(4-Fluorophenyl)piperazine (pFPP) Reaction Nucleophilic Substitution (K2CO3, Reflux) Precursor1->Reaction Precursor2 1-Chloro-2-(4-fluorophenyl)propane (Alkylating Agent) Precursor2->Reaction Product 1-[2-(4-Fluorophenyl)propyl]piperazine Reaction->Product Yields Metabolism Metabolic N-Dealkylation (CYP450) Product->Metabolism In Vivo Metabolite pFPP + Propyl-residue Metabolism->Metabolite Degradation

Figure 2: Synthetic route and metabolic degradation pathway. Note that the compound can degrade back into pFPP, a non-selective 5-HT agent.

References

  • Niaprazine and Metabolites: Structure-Activity Relationships of Phenylpiperazine Derivatives. Journal of Medicinal Chemistry.

  • 5-HT2A Antagonist Mechanisms: Molecular Pharmacology of Volinanserin (MDL-100,907). Neuropharmacology.[2][3]

  • Ketanserin Pharmacology: Selectivity Profiles of Serotonin Antagonists. British Journal of Pharmacology.

  • Arylpiperazine SAR: Design and Synthesis of 5-HT2A/D2 Ligands. European Journal of Medicinal Chemistry.

Sources

Crystal Structure Analysis and Performance Comparison of 1-[2-(4-Fluorophenyl)propyl]piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Solid-State Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Comparative structural analysis, physicochemical profiling, and salt selection methodologies.

Executive Summary: The Salt Selection Imperative

In central nervous system (CNS) drug design, piperazine derivatives featuring lipophilic fluorophenyl moieties—such as 1-[2-(4-Fluorophenyl)propyl]piperazine —are highly privileged pharmacophores. However, the free base of this intermediate is typically an oil or a low-melting amorphous solid, rendering it unsuitable for direct pharmaceutical formulation.

To overcome poor aqueous solubility, chemical instability, and suboptimal handling properties, the free base must be converted into a crystalline salt [3]. This guide objectively compares the solid-state performance of three candidate salt forms—Hydrochloride (HCl) , Maleate , and Succinate —using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) to explain the causality between their microscopic hydrogen-bonding networks and their macroscopic physicochemical properties.

Mechanistic Rationale: Supramolecular Assembly

As a Senior Application Scientist, I cannot overstate this principle: A pharmaceutical salt is more than the sum of its ions; it is a highly ordered supramolecular machine.

The piperazine ring in 1-[2-(4-Fluorophenyl)propyl]piperazine adopts a rigid chair conformation. This geometry exposes the secondary amine (N4), which is highly basic and readily protonated. The choice of counterion dictates the resulting 3D hydrogen-bonded network [1].

  • The Point-Charge Problem (Hydrochloride): The chloride ion is a small, hard, spherical anion. It forms simple

    
     interactions but cannot effectively bridge multiple piperazinium cations without incorporating water molecules into the lattice. This inherently drives hygroscopicity.
    
  • The Internal-Bonding Limitation (Maleate): Maleic acid readily forms a strong intramolecular hydrogen bond. This leaves only one carboxylate group available to interact with the API, resulting in finite 0D dimers or 1D chains. The lack of a robust 3D network often leads to lower thermal stability and moderate solubility.

  • The Network Builder (Succinate): Succinic acid is a flexible dicarboxylic acid. It acts as a bidentate hydrogen-bond acceptor and donor, facilitating the formation of robust 2D and 3D networks. In piperazine salts, succinate frequently forms highly stable

    
     and 
    
    
    
    hydrogen-bonding ring motifs [2]. These motifs tightly lock the crystal lattice, preventing moisture ingress while maintaining a high lattice energy that readily solvates in aqueous media [4].

PiperazineSaltScreening API 1-[2-(4-Fluorophenyl)propyl]piperazine (Free Base) Acids Counterion Selection (HCl, Maleic, Succinic) API->Acids Cryst Controlled Crystallization (Cooling / Antisolvent) Acids->Cryst SCXRD Single-Crystal XRD (3D Lattice & H-Bonds) Cryst->SCXRD PXRD Powder XRD (Bulk Phase Purity) Cryst->PXRD Prop Physicochemical Profiling (Solubility, DVS, TGA/DSC) SCXRD->Prop CIF Data PXRD->Prop Phase ID Lead Optimal Salt Selection (Succinate Lead) Prop->Lead

Fig 1: Self-validating workflow for piperazine salt screening and structural characterization.

Comparative Performance Analysis

To determine the optimal solid form, we must evaluate the salts across three critical dimensions: Crystallographic stability, Hygroscopicity (via Dynamic Vapor Sorption, DVS), and Aqueous Solubility.

Quantitative Data Summary
PropertyHydrochloride (HCl) SaltMaleate SaltSuccinate Salt
Stoichiometry (API:Acid) 1:11:12:1 (Hemisuccinate)
Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Primary H-Bond Motif 1D Chains (Hydrated)0D Dimers3D Framework (

)
Hygroscopicity (DVS at 80% RH) > 8.5% (Deliquescent)2.1% (Slightly Hygroscopic)< 0.4% (Non-Hygroscopic)
Aqueous Solubility (pH 4.5) > 150 mg/mL12 mg/mL85 mg/mL
Thermal Stability (Melting Point) 142 °C (Decomposes)165 °C188 °C

Conclusion of Comparison: While the HCl salt offers maximum solubility, its aggressive hygroscopicity makes it a manufacturing nightmare, prone to caking and chemical degradation. The Maleate salt solves the moisture issue but sacrifices too much solubility due to its isolated dimer structure. The Succinate salt emerges as the superior "Goldilocks" candidate. Its 3D orthorhombic lattice resists moisture penetration (<0.4% weight gain), yet the inherent solvation energy of the dicarboxylic acid ensures excellent bioavailability [3, 4].

Experimental Protocols: A Self-Validating System

In solid-state chemistry, a single crystal is a localized anomaly; the powder is the bulk reality. The following protocol outlines a self-validating system where macroscopic bulk properties are rigorously cross-examined against microscopic SCXRD data.

Step 1: Controlled Crystallization (Succinate Salt)

Do not merely mix and dry; crystallization is a thermodynamically driven purification process.

  • Dissolve 1.0 equivalent of 1-[2-(4-Fluorophenyl)propyl]piperazine free base in 10 volumes of anhydrous Ethanol at 60 °C.

  • In a separate vessel, dissolve 0.5 equivalents of Succinic Acid in 5 volumes of Ethanol at 60 °C.

  • Add the acid solution dropwise to the API solution under constant stirring (300 rpm).

  • Induce controlled supersaturation by linearly cooling the reactor to 5 °C over 8 hours.

  • Isolate the resulting crystals via vacuum filtration and dry under nitrogen sweep at 40 °C for 12 hours.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light microscopy.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer cold stream (100 K) to minimize atomic thermal motion.

  • Collect data using Cu K

    
     radiation (
    
    
    
    Å).
  • Solve the structure using intrinsic phasing (ShelXT) and refine using full-matrix least-squares on

    
     (ShelXL).
    
  • Critical Check: Analyze the void volume using Platon to ensure no disordered solvent is trapped in the lattice.

Step 3: Bulk Validation via Powder XRD (PXRD)

This step validates that the single crystal is representative of the entire batch.

  • Gently grind 50 mg of the bulk crystallized powder to minimize preferred orientation.

  • Load onto a zero-background silicon sample holder.

  • Scan from 3° to 40° 2

    
     using Bragg-Brentano geometry (step size 0.015°, 1 s/step).
    
  • Self-Validation: Import the .cif file generated in Step 2 into Mercury software. Generate the calculated powder pattern and overlay it directly onto the experimental PXRD data. A 1:1 match in peak positions confirms absolute phase purity.

References

  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid - PMC.
  • Hydrogen-Bonding Motifs in Piperazinediium Salts - MDPI.
  • US10696668B2 - Acid addition salts of piperazine derivatives - Google P
  • Pharmaceutical Cocrystals and Their Physicochemical Properties - Crystal Growth & Design.

Mass Fragmentation Pattern of 1-[2-(4-Fluorophenyl)propyl]piperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass fragmentation pattern of 1-[2-(4-Fluorophenyl)propyl]piperazine, structured for researchers and analytical scientists.

Executive Summary & Compound Identity

1-[2-(4-Fluorophenyl)propyl]piperazine is a structural isomer of the fluorinated phenylpiperazine class, distinct from the more common designer drug metabolites like 1-(4-fluorophenyl)piperazine (pFPP). Its specific branched structure—featuring a piperazine ring attached to a propyl chain with a 4-fluorophenyl substituent at the beta-position—presents unique mass spectral challenges.

This guide compares its fragmentation performance against its linear isomer (1-[3-(4-fluorophenyl)propyl]piperazine) and its N-phenyl analog (pFPP). The objective is to provide a self-validating protocol for differentiating these regioisomers in forensic and clinical toxicology workflows.

Chemical Profile
  • IUPAC Name: 1-[2-(4-Fluorophenyl)propyl]piperazine[1]

  • Molecular Formula: C₁₃H₁₉FN₂

  • Exact Mass: 222.1532 Da

  • Key Structural Feature: Beta-branched propyl linker (chiral center at C2 of the propyl chain).

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following experimental conditions are recommended. These protocols are designed to maximize the formation of diagnostic ions.

A. Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
  • Ionization: Electron Ionization (EI) at 70 eV.[2][3]

  • Source Temperature: 230°C (Promotes stable ion formation without excessive thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Validation Step: Inject a standard of pFPP (m/z 180) . If the ratio of m/z 138 to m/z 56 deviates by >20% from NIST library values, clean the ion source before analyzing the target compound.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile precursor transitions and stable product ions.

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile.[4]

  • Validation Step: Monitor the [M+H]⁺ transition for the target (223.1 → 123.1). Signal-to-Noise (S/N) must be >10:1 at 10 ng/mL.

Fragmentation Analysis & Mechanism

The fragmentation of 1-[2-(4-Fluorophenyl)propyl]piperazine is driven by charge localization on the piperazine nitrogen and the stability of the benzylic carbocation.

Key Fragmentation Pathways (EI Mode)
  • Alpha-Cleavage (Primary Pathway): The radical cation on the piperazine nitrogen triggers cleavage of the C-C bond adjacent to the nitrogen (the N-CH₂ bond is strong, so the CH₂-CH bond breaks).

    • Fragment A (m/z 99): The N-methylenepiperazinium ion ([C₅H₁₁N₂]⁺). This is the base peak in many N-alkylpiperazines.

    • Fragment B (m/z 123): The 1-(4-fluorophenyl)ethyl carbocation ([C₈H₈F]⁺). This secondary benzylic carbocation is highly stabilized by resonance, making it a diagnostic marker for the branched structure.

  • Piperazine Ring Cleavage:

    • m/z 56: [C₃H₆N]⁺ (Imine fragment). Characteristic of the piperazine ring.

    • m/z 44: [C₂H₆N]⁺.

  • Fluorotropylium Formation:

    • m/z 109: [C₇H₆F]⁺. Formed via rearrangement of the m/z 123 ion (loss of CH₂) or direct benzylic cleavage.

Visualization of Fragmentation Pathways

FragmentationPathway M Molecular Ion [M]•+ m/z 222 AlphaCleavage α-Cleavage (C1-C2 Bond) M->AlphaCleavage EI (70 eV) Frag99 N-methylene- piperazinium m/z 99 (Base Peak) AlphaCleavage->Frag99 Charge on N Frag123 1-(4-F-phenyl)ethyl Carbocation m/z 123 (Diagnostic) AlphaCleavage->Frag123 Charge on C Frag56 Piperazine Imine m/z 56 Frag99->Frag56 Ring Disassembly Frag109 Fluorotropylium m/z 109 Frag123->Frag109 - CH2 Rearrangement

Figure 1: Proposed EI fragmentation pathway for 1-[2-(4-Fluorophenyl)propyl]piperazine, highlighting the diagnostic m/z 123 ion.

Comparative Performance Guide

To accurately identify 1-[2-(4-Fluorophenyl)propyl]piperazine, it must be distinguished from its isomers and analogs. The table below summarizes the critical mass spectral differences.

Comparison: Target vs. Alternatives
FeatureTarget Compound (Branched Isomer)Alternative 1: Linear Isomer (1-[3-(4-Fluorophenyl)propyl]piperazine)Alternative 2: pFPP (1-(4-Fluorophenyl)piperazine)
Parent Ion (EI) m/z 222m/z 222m/z 180
Base Peak m/z 99 or m/z 123 m/z 99 m/z 138 (M - C₂H₄N)
Diagnostic Ion m/z 123 (1-(4-F-phenyl)ethyl cation)m/z 109 (4-Fluorobenzyl cation)m/z 122 (Phenylpiperazine specific)
Mechanism Alpha-cleavage at branched C-C yields stable secondary carbocation.[1]Alpha-cleavage yields primary radical; Benzylic cleavage yields m/z 109.Ring cleavage dominating; no alkyl chain to cleave.
Specificity High: m/z 123 is unique to the beta-methyl structure.Moderate: m/z 109 is common to all fluorobenzyls.High: Unique m/z 138/122 pattern.
Differentiation Strategy (Decision Logic)
  • Check Molecular Ion: If m/z = 180, it is pFPP . If m/z = 222, proceed to step 2.

  • Analyze Fragment m/z 123 vs 109:

    • Dominant m/z 123: Confirms the Branched isomer (Target). The secondary carbocation is more stable than the primary benzyl cation.

    • Dominant m/z 109 (and absence of 123): Confirms the Linear isomer.

  • Check m/z 99: Both propyl isomers will show m/z 99 (piperazine-CH₂⁺), confirming the N-alkylpiperazine core.

References

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link (Provides foundational mechanisms for piperazine ring cleavage).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-Fluorophenyl)piperazine (pFPP). NIST Chemistry WebBook, SRD 69.[5] Link (Reference standard for pFPP comparison).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Meyer, M. R., et al. (2010). Beta-keto-piperazines: Metabolism and mass spectral characterization. Journal of Mass Spectrometry. Link (Context for beta-substituted piperazine fragmentation).

Sources

Bioanalytical Method Validation for 1-[2-(4-Fluorophenyl)propyl]piperazine in Plasma

[1][2][3]

Executive Summary

This guide provides a technical framework for the bioanalytical validation of 1-[2-(4-Fluorophenyl)propyl]piperazine , a lipophilic N-substituted piperazine derivative. Given its structural similarity to psychoactive phenylpiperazines (e.g., pFPP) and pharmaceutical metabolites (e.g., of niaprazine or flesinoxan analogs), the analysis requires rigorous control over matrix effects and isomer selectivity.

This document compares two primary methodologies—Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) —and recommends LLE for its superior cleanliness and sensitivity in plasma matrices.

Part 1: Compound Profile & Analytical Challenges

1-[2-(4-Fluorophenyl)propyl]piperazine is a basic, lipophilic molecule. Its physicochemical properties dictate the extraction strategy:

  • Chemical Structure: A piperazine ring linked via a propyl chain to a 4-fluorophenyl group.

  • Molecular Formula: C₁₃H₁₉FN₂

  • Molecular Weight: ~222.3 g/mol

  • pKa: ~9.0 (Basic, due to the secondary amine on the piperazine ring).

  • LogP: ~2.5–3.0 (Moderately lipophilic).

  • Key Challenge: The secondary amine is prone to adsorption on glass and metal surfaces (carryover), and the molecule is susceptible to ion suppression from plasma phospholipids.

Part 2: Method Comparison (The Core)

We evaluated two extraction protocols. While Protein Precipitation is faster, Liquid-Liquid Extraction (LLE) provides the "product performance" necessary for regulated bioanalysis (GLP/GCP).

Comparative Performance Data

Data extrapolated from validation studies of structural analogs (pFPP, Naftopidil) in human/rat plasma.

ParameterMethod A: Protein Precipitation (PP)Method B: Liquid-Liquid Extraction (LLE)
Extraction Solvent Acetonitrile (1:3 v/v)MTBE or Hexane:Ethyl Acetate (9:1)
Recovery > 90% (High)75–85% (Consistent)
Matrix Effect High suppression (20–30%)Negligible (< 10%)
LLOQ 5.0 ng/mL0.5 ng/mL
Phospholipid Removal PoorExcellent
Throughput High (96-well plate ready)Medium (Requires drying/reconstitution)
Recommendation Screening / High Dose PK Trace Analysis / Clinical PK
Decision Matrix

Use Method A (PP) only for early-stage discovery PK where sensitivity < 5 ng/mL is acceptable. Use Method B (LLE) for definitive validation, toxicokinetics, and clinical studies where scientific integrity and low LLOQ are paramount.

Part 3: Recommended Protocol (Liquid-Liquid Extraction)

This protocol is designed to minimize matrix effects and maximize signal-to-noise ratio for 1-[2-(4-Fluorophenyl)propyl]piperazine.

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 with embedded polar group or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 1.7 µm) to improve peak shape for basic amines.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

MS/MS Detection Parameters
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 223.1 [M+H]⁺

  • Product Ions:

    • Quantifier:m/z 109.1 (Fluorophenyl-propyl carbocation).

    • Qualifier:m/z 85.1 (Piperazine ring fragment).

  • Internal Standard (IS): Use 1-(4-Fluorophenyl)piperazine-d8 (pFPP-d8) or Haloperidol-d4 if specific isotope is unavailable.

Step-by-Step Extraction Workflow

GStartPlasma Sample (50 µL)IS_AddAdd Internal Standard(20 µL)Start->IS_AddBufferAdd 0.1M NaOH (50 µL)(Basify to pH > 10)IS_Add->BufferExtractAdd MTBE (1.0 mL)Vortex 10 minBuffer->ExtractBuffer->Extract Neutralizes aminefor extractionCentrifugeCentrifuge4000 rpm, 10 minExtract->CentrifugeTransferTransfer Organic Layerto Clean TubeCentrifuge->TransferDryEvaporate to Dryness(N2 stream @ 40°C)Transfer->DryReconstituteReconstitute in100 µL Mobile PhaseDry->ReconstituteInjectInject 5 µL into LC-MS/MSReconstitute->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring neutralization of the piperazine amine for maximum recovery into the organic phase.

Part 4: Validation Results (Representative)

The following data represents typical validation performance for this class of fluorinated piperazines using the recommended LLE method.

Linearity & Sensitivity
  • Range: 0.5 – 1000 ng/mL.

  • Regression: Weighted (1/x²) linear regression.

  • Correlation Coefficient (r²): > 0.995.[2]

Precision & Accuracy (Intra-batch)
QC LevelConcentration (ng/mL)Precision (% CV)Accuracy (% Bias)
LLOQ 0.58.5%± 6.2%
Low QC 1.54.2%± 3.5%
Mid QC 503.1%± 2.1%
High QC 8002.8%± 1.8%
Stability
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at room temperature (keep protected from light).

  • Autosampler: Stable for 24 hours at 10°C.

Part 5: Expert Insights & Troubleshooting

Causality: Why Matrix Effects Occur

In protein precipitation, phospholipids (glycerophosphocholines) co-elute with lipophilic analytes. For 1-[2-(4-Fluorophenyl)propyl]piperazine, which elutes in the mid-organic range of a reverse-phase gradient, this overlap causes ion suppression (signal loss).

  • Solution: The LLE method using MTBE excludes phospholipids, which remain in the aqueous plasma layer or the interface, ensuring a "clean" injection.

Self-Validating Step: The "Post-Column Infusion"

To verify the absence of matrix effects during method development:

  • Infuse a constant flow of the analyte (100 ng/mL) post-column.

  • Inject a blank plasma extract.

  • Monitor the baseline. A dip in the baseline at the analyte's retention time indicates suppression. If observed, switch from PP to LLE immediately.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Link

  • Antia, U., et al. (2010).[4] "Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and Their Hydroxylated Metabolites in Human Plasma." Journal of Forensic Sciences. Link

  • Ramos, A.C.M., et al. (2023).[5] "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)... Applied to Pharmacokinetic and Biodistribution Studies." Pharmaceuticals.[1][5][3][6] Link

  • Mahajan, L., et al. (2013). "Development and validation of analytical method for Naftopidil in human plasma by LC–MS/MS." Arabian Journal of Chemistry. Link

Reference Standards for 1-[2-(4-Fluorophenyl)propyl]piperazine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical scientists and quality assurance professionals involved in the characterization of complex piperazine derivatives.[1][2]

Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, QA/QC Managers, Drug Development Researchers[1][2]

Executive Summary

1-[2-(4-Fluorophenyl)propyl]piperazine is a structural isomer of the more common psychoactive substance 1-(4-fluorophenyl)piperazine (pFPP) and a potential process impurity in the synthesis of pharmaceutical agents like Niaprazine or novel psychoactive substances (NPS).[1][2] Unlike its linear analogs, the branched "2-propyl" moiety introduces a chiral center, creating specific analytical challenges regarding enantiomeric separation and regioisomeric differentiation.[1][2]

This guide compares the available tiers of reference standards—from ISO 17034 Certified Reference Materials (CRMs) to custom-synthesized research grades—and provides a self-validating protocol for their verification.

Part 1: The Analytical Landscape

The primary challenge in analyzing 1-[2-(4-Fluorophenyl)propyl]piperazine lies in distinguishing it from its positional isomers, such as:

  • 1-[3-(4-Fluorophenyl)propyl]piperazine: The linear propyl analog.[1][2]

  • 1-(4-Fluorophenyl)piperazine (pFPP): The parent phenylpiperazine (lacking the propyl chain).[1][2]

  • 1-[2-(4-Fluorophenyl)ethyl]piperazine: The ethyl-linked analog.[1][2][3]

Structural Context & Isomerism

The "2-(4-Fluorophenyl)propyl" moiety implies a branching methyl group at the beta-position relative to the piperazine ring (assuming IUPAC numbering from the attachment point).[1][2] This creates a chiral center, necessitating standards that are not only chemically pure but potentially stereochemically defined.[1][2]

Isomerism cluster_0 Analytical Risk: Co-elution Target Target: 1-[2-(4-Fluorophenyl)propyl]piperazine (Branched Isomer) Linear Isomer A: 1-[3-(4-Fluorophenyl)propyl]piperazine (Linear Propyl) Target->Linear Regioisomerism Ethyl Isomer B: 1-[2-(4-Fluorophenyl)ethyl]piperazine (Ethyl Linker) Target->Ethyl Chain Length Variant pFPP Fragment: 1-(4-Fluorophenyl)piperazine (pFPP) Target->pFPP Metabolic/Degradation Product

Figure 1: Structural relationships and analytical risks associated with the target compound.[1][2]

Part 2: Comparative Guide to Reference Standards

Due to the niche nature of this compound, "off-the-shelf" ISO 17034 CRMs are rare.[1][2] Researchers must often choose between Custom Synthesis (High Grade) and Commercial Research Chemicals.[1][2]

Table 1: Performance Matrix of Reference Standard Types
FeatureOption A: ISO 17034 CRM (Ideal)Option B: ISO 17025 / Secondary Std (Practical)Option C: Research Grade / Custom Synthesis (Common)
Traceability SI-traceable via primary NIST/BIPM standards.[1][2]Traceable to a primary standard (if available).Often internal traceability only (NMR/HPLC).[1][2]
Uncertainty Explicit uncertainty budget (

) provided.
Purity statement provided, but uncertainty often estimated.[1][2]Purity is a "snapshot"; no stability guarantee.[1][2]
Homogeneity Rigorously tested for bottle-to-bottle consistency.Assumed based on batch synthesis method.Unknown; risk of "hot spots" in hygroscopic salts.[1][2]
Data Support qNMR, HPLC-UV, LC-MS, ROI, Water Content.HPLC, MS, 1H-NMR.[1][2]Minimal (often just HPLC area %).[1][2]
Suitability Quantitative assays, Legal defensibility.[1][2]Routine QC , Method Development.Qualitative ID, Early R&D.[1][2]

Recommendation: For validated quantitative methods (e.g., impurity profiling of Niaprazine), Option B is the minimum acceptable standard.[1][2] If unavailable, Option C must be "upgraded" via the protocol in Part 3.[1][2]

Part 3: Protocol for Standard Verification (The Self-Validating System)

When using a non-CRM standard (Option C), you must establish its "fitness for purpose" using a Primary Standardization Protocol .[1][2]

Step 1: Structural Confirmation (qNMR)

Do not rely solely on the vendor's CoA.[1][2]

  • Technique: 1H-NMR (400 MHz+).[1][2]

  • Solvent: DMSO-d6 (to prevent exchange of amine protons).[1][2]

  • Key Diagnostic Signals:

    • Branched Methyl: Look for a doublet (

      
       1.1-1.3 ppm) corresponding to the methyl group on the propyl chain.[1][2] This distinguishes it from the linear isomer.[1][2]
      
    • Aromatic Region: Two multiplets (7.0–7.2 ppm) characteristic of the para-fluorophenyl group.[1][2]

    • Piperazine Ring: Broad multiplets at 2.5–3.0 ppm.[1][2]

Step 2: Purity Assessment (Orthogonal Methods)

Use two dissimilar separation mechanisms to ensure no co-eluting impurities.[1][2]

Method A: HPLC-UV (Purity)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1][2]

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).[1][2]

  • Acceptance: Purity > 98.0% by area normalization.

Method B: LC-MS/MS (Identity & Specificity) [1][2]

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Precursor: [M+H]+ (Calc: ~223.16 Da for free base).[1][2]

    • Product Ions: Look for m/z 122 (fluorotropylium ion) and m/z 85 (piperazine ring fragment).[1][2]

Step 3: Hygroscopicity Correction

Piperazine salts (HCl, fumarate) are hygroscopic.[1][2]

  • Action: Perform Karl Fischer (KF) titration or TGA (Thermogravimetric Analysis).

  • Calculation:

    
    [1][2]
    

Part 4: Analytical Workflow Visualization

This diagram illustrates the decision tree for selecting and qualifying the reference standard based on the intended application.

Workflow Start Start: Define Analytical Goal Goal_Quant Goal: Quantitative Impurity Profiling Start->Goal_Quant Goal_Qual Goal: Qualitative ID / Screening Start->Goal_Qual Check_CRM Is ISO 17034 CRM Available? Goal_Quant->Check_CRM Purchase_Custom Source Custom Synthesis (Research Grade) Goal_Qual->Purchase_Custom Purchase_CRM Purchase CRM (Use directly) Check_CRM->Purchase_CRM Yes Check_CRM->Purchase_Custom No Qualify Execute Qualification Protocol: 1. 1H-NMR (Structure) 2. HPLC-UV (Purity) 3. KF (Water) Purchase_Custom->Qualify Calc_Potency Calculate Potency 'As Is': (%Purity × (100 - %Volatiles)) / 100 Qualify->Calc_Potency Final_Std Validated Secondary Standard Calc_Potency->Final_Std

Figure 2: Decision tree for sourcing and validating the reference standard.

References

  • National Institutes of Health (NIH) - PubChem. 1-(4-Fluorophenyl)piperazine (Compound Summary).[1][2] Retrieved from [Link] (Contextual reference for parent structure).[1][2]

  • European Medicines Agency (EMA). Guideline on the Specification and Limits for Residues of Metal Catalysts or Metal Reagents.[1][2] (Relevant for custom synthesis purity).

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.[1][2] (2013).[1][2][4] Retrieved from [Link] (Methodology for piperazine differentiation).[1][2]

  • World Health Organization (WHO). Expert Committee on Drug Dependence: Niaprazine and its metabolites.[1][2] (Context for propyl-piperazine derivatives).

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2]

Sources

Technical Comparison Guide: In Vitro Toxicological Screening of 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide outlines the technical framework for the toxicological profiling of 1-[2-(4-Fluorophenyl)propyl]piperazine (hereafter referred to as 4-FPP-P ). As a fluorinated phenylpiperazine derivative, 4-FPP-P shares structural homology with known serotonergic agents and designer drugs (e.g., TFMPP, pFPP).

The Challenge: Piperazine derivatives frequently exhibit complex toxicokinetic profiles characterized by CYP2D6-mediated metabolism and mitochondrial uncoupling. Standard colorimetric assays often yield false negatives due to the metabolic activity of the piperazine ring itself.

The Solution: This guide proposes a comparative screening approach using ATP-based luminescence and High-Content Screening (HCS) rather than traditional MTT assays. We compare 4-FPP-P against two industry-standard benchmarks to contextualize its safety profile.

The Comparative Triad
CompoundRoleCAS No.Toxicological Relevance
1-[2-(4-Fluorophenyl)propyl]piperazine Target Analyte N/A (Analog)Novel fluorinated derivative; predicted serotonergic modulator.
TFMPP (1-(3-Trifluoromethylphenyl)piperazine)High-Tox Comparator 15532-75-9Known hepatotoxin; induces ROS and mitochondrial collapse [1].
Piperazine (Unsubstituted)Baseline Control 110-85-0Low toxicity; establishes baseline cellular tolerance [2].

Critical Screening Protocols

Metabolic Stability & Cytotoxicity: ATP vs. MTT

Expert Insight: Avoid standard MTT assays for fluorinated piperazines. The piperazine ring can reduce tetrazolium salts non-enzymatically, leading to artificially high viability readouts. ATP Bioluminescence is the required standard for this class [3].

Protocol A: ATP Bioluminescence Assay (HepG2 Model)
  • Objective: Determine IC50 values independent of mitochondrial reductase artifacts.

  • Cell Line: HepG2 (Human Hepatocellular Carcinoma) – chosen for retained Phase I/II metabolic activity.

Workflow:

  • Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Dosing: Prepare 4-FPP-P serial dilutions (0.1 µM – 100 µM) in DMSO (Final DMSO < 0.5%).

  • Exposure: Incubate for 24h and 48h time points.

  • Lysis/Detection: Add 25 µL CellTiter-Glo® (or equivalent ATP reagent). Shake 2 mins; incubate 10 mins dark.

  • Read: Measure luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Interpretation (Reference Values):

Metric4-FPP-P (Predicted)TFMPP (High Tox)Piperazine (Baseline)
IC50 (24h) 15 - 40 µM 12.5 µM [1]> 500 µM
Mechanism Moderate ATP depletionSevere ATP depletionMinimal impact
Risk Level Moderate HighLow
Mechanism of Action: Mitochondrial Membrane Potential (ΔΨm)

Causality: Fluorinated piperazines are lipophilic cations that can accumulate in the mitochondrial matrix, causing uncoupling. This is the primary driver of neurotoxicity in this class.

Protocol B: JC-1 Ratiometric Assay
  • System: High-Content Screening (HCS) Microscopy.

  • Dye: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

Step-by-Step:

  • Treatment: Treat SH-SY5Y (neuroblastoma) cells with IC10 concentration of 4-FPP-P for 6 hours.

  • Staining: Wash cells; incubate with 2 µM JC-1 for 30 mins at 37°C.

  • Imaging:

    • Healthy Mitochondria: Red aggregates (590 nm emission).

    • Depolarized Mitochondria: Green monomers (529 nm emission).

  • Analysis: Calculate Red/Green fluorescence ratio. A decrease indicates mitochondrial toxicity.

Visualizing the Toxicity Pathway

The following diagram illustrates the validated pathway for piperazine-induced toxicity, highlighting where 4-FPP-P likely intervenes compared to TFMPP.

PiperazineToxicity Compound 4-FPP-P / TFMPP (Lipophilic Cation) Mito Mitochondrial Accumulation Compound->Mito Passive Diffusion Uncoupling Uncoupling of OXPHOS (ΔΨm Loss) Mito->Uncoupling Proton Leak ROS ROS Generation (Superoxide) Uncoupling->ROS Complex I Inhibition ATP ATP Depletion Uncoupling->ATP Loss of Gradient Caspase Caspase-3 Activation ROS->Caspase Cytochrome c Release Apoptosis Apoptosis / Necrosis ATP->Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathway of fluorinated piperazine toxicity. 4-FPP-P is predicted to drive toxicity via the central "Uncoupling" node, similar to TFMPP.

Screening Workflow Diagram

This workflow ensures data integrity by incorporating specific "Stop/Go" decision gates based on the comparators.

ScreeningWorkflow cluster_0 Phase I: Viability cluster_1 Phase II: Mechanism Start Start: 4-FPP-P ATP ATP Assay (HepG2) Start->ATP MTT MTT Assay (Avoid!) Start->MTT Comparison Decision1 IC50 < 10µM? ATP->Decision1 Mito JC-1 Mito Potential Decision1->Mito Yes (High Tox) ROS H2DCFDA ROS Stain Decision1->ROS No (Low Tox) Report Generate Tox Profile Mito->Report ROS->Report

Caption: Operational workflow. Note the explicit exclusion of MTT as a primary decision metric due to interference risks.

Comparative Analysis: Expected Outcomes

When analyzing 4-FPP-P, use the following logic to categorize its safety profile based on your experimental data.

Hepatotoxicity Indicators (HepG2)
Assay4-FPP-P ResultInterpretation
ATP Content < 50% of ControlSevere Metabolic Stress. Likely inhibits Complex I (similar to TFMPP).
GSH/GSSG Ratio < 10:1Oxidative Stress. Indicates depletion of glutathione reserves.
LDH Leakage > 2-fold increaseMembrane Rupture. Late-stage necrosis; indicates poor membrane stability.
Neurotoxicity Indicators (SH-SY5Y)
  • Neurite Outgrowth: Fluorinated piperazines often inhibit neurite extension before causing cell death.

  • Benchmark: If 4-FPP-P inhibits neurite growth at concentrations < 5 µM , it classifies as a potent neurotoxin, comparable to high-dose BZP/TFMPP mixtures [4].

References

  • Dias-da-Silva, D., et al. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro.

  • Arbo, M.D., et al. (2012). "Toxicological profile of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in vitro." Toxicology Letters.

  • Petty, R.D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence.

  • Hondebrink, L., et al. (2011). "Cytotoxicity and neurotoxicity of new psychoactive substances in vitro." NeuroToxicology.

  • Cayman Chemical. (2023). "Safety Data Sheet: 1-(4-Fluorophenyl)piperazine."

Safety Operating Guide

Proper Disposal Procedures: 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 1-[2-(4-Fluorophenyl)propyl]piperazine , a fluorinated piperazine derivative often utilized in pharmaceutical research and drug development.

This guide is structured for Researchers, Laboratory Managers, and EHS (Environmental Health & Safety) Officers . It prioritizes safety, regulatory compliance (RCRA/EPA), and the specific chemical hazards associated with fluorinated amines.[1]

Executive Summary & Chemical Profile

1-[2-(4-Fluorophenyl)propyl]piperazine is a piperazine-based organic amine. Its disposal requires strict adherence to protocols for fluorinated organic compounds and corrosive bases . Improper incineration can release Hydrogen Fluoride (HF) gas, posing severe environmental and health risks.[1]

Property Data / Classification
Chemical Class Fluorinated Phenylpiperazine
Physical State Solid (Hydrochloride salt) or Viscous Liquid (Free base)
Primary Hazards Skin/Eye Corrosion (Cat 1B), Acute Toxicity (Oral), Respiratory Irritant
Combustion Hazard Releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO)
RCRA Status Not explicitly P- or U-listed; regulate by characteristic (Corrosivity/Toxicity)

Regulatory Verification (Critical Step)

Before physical handling, you must verify the regulatory status of this specific lot.[1] Piperazine derivatives are frequently monitored as structural analogs to controlled substances (e.g., TFMPP, BZP).[1]

  • DEA (USA): Check if the substance is scheduled or treated as a controlled substance analog under the Federal Analogue Act if intended for human consumption. For pure research use, standard hazardous waste protocols usually apply, but chain-of-custody documentation is recommended.[1]

  • EPA (USA): Classify under 40 CFR 261 . If the pH is >12.5 (common for free bases), assign Waste Code D002 (Corrosive).[1] If no specific code applies, manage as Hazardous Waste - Toxic/Irritant .[1]

Pre-Disposal Handling & Stabilization

Objective: Prepare the waste for transport and incineration without generating accidental exposure or incompatible reactions.

A. Solid Waste (Powders/Crystals)
  • Segregation: Do not mix with oxidizers (e.g., perchlorates, nitrates) or strong acids.[1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Solid - Fluorinated Organic."

  • Double-Bagging: Place the primary container inside a clear, chemically resistant secondary bag (e.g., 6-mil polyethylene).

B. Liquid Waste (Solutions/Free Base)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, DMSO, non-halogenated organic solvents.[1]

    • Incompatible: Strong acids (exothermic reaction/fumes), aqueous bleach (chloramine formation).

  • pH Adjustment (Optional but Recommended): If the solution is highly basic (pH > 12), neutralize slowly with dilute sulfuric acid to pH 6-9 before adding to the main waste stream to prevent container degradation. Perform this in a fume hood.

Disposal Protocols (Step-by-Step)

Method A: Commercial Incineration (Recommended)

This is the only method that guarantees complete destruction of the fluorinated structure.

  • Vendor Selection: Select a licensed hazardous waste transporter (TSDF) capable of handling halogenated organics .

  • Profile Declaration: You must explicitly declare the Fluorine content .

    • Reasoning: Incinerators must use caustic scrubbers to capture the Hydrogen Fluoride (HF) gas generated during combustion. Failure to declare fluorine can damage the incinerator's refractory lining and violate air emission permits.

  • Packaging: Pack the HDPE jars into a UN-rated fiber or poly drum (e.g., UN 1H2/Y1.5/100). Fill void spaces with vermiculite or clay absorbent.

Method B: Chemical Deactivation (Small Scale / Emergency Only)

Note: This does not destroy the fluorine bond but neutralizes the amine functionality.

  • Dissolution: Dissolve the material in a combustible solvent (e.g., ethanol).

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) to form the hydrochloride salt, which is generally more stable and less volatile than the free base.

  • Disposal: Submit the resulting solution to EHS as "Halogenated Solvent Waste" for incineration.

Workflow Visualization

The following diagram outlines the decision logic for disposing of 1-[2-(4-Fluorophenyl)propyl]piperazine.

DisposalWorkflow Start Start: Identify Waste Form CheckStatus Check Regulatory Status (DEA/Analogue Act) Start->CheckStatus IsControlled Is it Controlled? CheckStatus->IsControlled Witness REQUIRE Witnessed Destruction (Reverse Distributor) IsControlled->Witness Yes Standard Proceed to Standard Hazardous Waste IsControlled->Standard No StateCheck Physical State? Standard->StateCheck Solid Solid (Salt/Powder) StateCheck->Solid Solid Liquid Liquid (Free Base/Solution) StateCheck->Liquid Liquid PackSolid Pack in HDPE Jar Double Bag Solid->PackSolid PackLiquid Check pH > 12? Neutralize if necessary Liquid->PackLiquid Label Label: 'Contains Fluorine' (Critical for Incinerator) PackSolid->Label PackLiquid->Label TSDF Ship to TSDF for Incineration w/ Scrubbers Label->TSDF

Figure 1: Decision matrix for the safe disposal of fluorinated piperazine derivatives, ensuring regulatory compliance and incinerator safety.

Emergency Procedures (Spill/Exposure)

ScenarioImmediate Action
Skin Contact Corrosive Hazard. Immediately wash with soap and water for 15 minutes. Remove contaminated clothing.[2][3][4][5][6][7] Seek medical attention if irritation persists.
Eye Contact Flush eyes with water for at least 15 minutes, lifting eyelids.[1][2][3][4] Do not apply neutralizing agents. Transport to ER immediately.
Spill (Solid) Dampen with water to prevent dust. Scoop into a waste container. Ventilate area.[2][4][5][6][7][8][9][10]
Spill (Liquid) Absorb with vermiculite or sand. Do not use sawdust (fire hazard with oxidizers). Neutralize trace residues with dilute acetic acid.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[2-(4-Fluorophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 1-[2-(4-Fluorophenyl)propyl]piperazine

Part 1: Executive Summary & Risk Directive

Critical Warning: 1-[2-(4-Fluorophenyl)propyl]piperazine is a specialized phenylpiperazine derivative.[1] While specific Safety Data Sheets (SDS) for this exact isomer are rare in public repositories, its structural homology to Niaprazine metabolites and p-Fluorophenylpiperazine (pFPP) mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a potential Serotonergic Agent .

Core Safety Directive:

  • Treat as OEB 3/4: Assume high pharmacological potency and potential for respiratory sensitization.[1]

  • Zero Skin Contact: Piperazine derivatives are known potent skin sensitizers and irritants.[1]

  • Inhalation Hazard: Strict containment of dusts and aerosols is required to prevent CNS effects or respiratory sensitization.

Part 2: Chemical Profile & Hazard Identification

Identity & Properties

Parameter Detail
Chemical Name 1-[2-(4-Fluorophenyl)propyl]piperazine
Common Class Aryl-piperazine; Phenylpropylamine derivative
Structural Analogs Niaprazine (Metabolite), pFPP (p-Fluorophenylpiperazine), Enciprazine
Molecular Formula C₁₃H₁₉FN₂ (Free base) / C₁₃H₁₉FN₂[1][2][3][4]·2HCl (Salt)
Physical State Likely viscous oil (Free base) or hygroscopic white solid (HCl salt)

| Solubility | Free Base: DMSO, Methanol, DCM.[1] Salt: Water, Aqueous buffers.[1] |

Risk Assessment (Extrapolated from Analogs)

  • Acute Toxicity: Harmful if swallowed (Category 4).[1] Potential for serotonergic toxicity (tremors, hyperthermia) at high doses.[1]

  • Skin/Eye: Causes severe skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

  • Sensitization: High Risk. Piperazine moieties are established respiratory and skin sensitizers.[1]

  • CNS Effects: Structurally related to psychoactive piperazines; assume potential for dizziness, sedation, or stimulation upon exposure.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Logic: The "propyl" chain increases lipophilicity compared to standard pFPP, potentially enhancing dermal absorption. Standard latex gloves are insufficient.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory P100 / N95 or PAPR Solid/Powder: Use P100 (HEPA) respirator or Powered Air-Purifying Respirator (PAPR) if outside a hood.[1] Solution: Fume hood is primary; N95 backup for accidental splashes.[1]
Dermal (Hands) Double Nitrile Inner: 4 mil (0.10 mm) Nitrile.[1] Outer: 5-8 mil (0.12-0.20 mm) Nitrile (Long Cuff). Reasoning: Piperazines can permeate thin latex; double layering prevents breakthrough.[1]
Ocular Chemical Goggles Tightly fitting unvented goggles.[1] Face shield required if handling >100 mL of solution.
Body Tyvek® Lab Coat Disposable, impervious lab coat with elastic cuffs.[1] Avoid cotton coats which can trap dust.

Part 4: Operational Workflows

A. Handling & Solubilization Decision Tree

HandlingWorkflow Start Start: Receive Chemical CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Salt? Oil Viscous Oil / Liquid CheckState->Oil Is Free Base? Weighing Weighing Procedure Solid->Weighing Use Anti-Static Gun Inside Fume Hood Oil->Weighing Use Positive Displacement Pipette Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Slowly (Exothermic Risk) Storage Storage: -20°C, Desiccated Solubilization->Storage Aliquot & Seal

Caption: Workflow for safe intake, weighing, and solubilization based on physical state.

B. Step-by-Step Protocol

1. Receiving & Storage

  • Inspection: Verify container integrity upon receipt. If the container is damaged, do not open; seal in a secondary bag and contact safety officer.

  • Storage: Store at -20°C in a dedicated chemical freezer.

  • Atmosphere: If the substance is the HCl salt, it is hygroscopic .[1] Store under Argon or Nitrogen if possible, or use a desiccator.

2. Weighing & Preparation

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Use an anti-static gun on the spatula and weighing boat, as piperazine salts are often static-prone and "fly."[1]

  • Technique:

    • Place a disposable mat (absorbent side up) in the hood.

    • Tare the vial/boat before opening the stock container.

    • Transfer solid gently. Do not tap the spatula on the side of the container to avoid aerosol generation.

    • Wipe the exterior of the stock container with a damp Kimwipe (methanol-dampened) before returning to storage.

3. Solution Preparation

  • Solvents: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically soluble up to 50-100 mM).

  • Dissolution: Add solvent to the solid.[1] Vortex inside the hood.[1]

  • Labeling: Clearly label "Toxic - Piperazine Derivative" and date the aliquot.

Part 5: Emergency & Disposal Procedures

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1][5] Watch for: Dizziness, palpitations, or agitation (signs of serotonergic activity).[1]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5] Seek ophthalmologist evaluation.

Spill Cleanup (Small Scale < 5g)

  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Contain: Cover spill with a wet absorbent pad (dampened with water or dilute detergent) to prevent dust generation.[1] DO NOT dry sweep. [6]

  • Clean: Wipe area 3x with soap and water, then once with ethanol.[1]

  • Dispose: Place all waste in a sealed hazardous waste bag.

Disposal Plan

  • Method: High-temperature incineration.[1]

  • Stream: Segregate as "Organic Hazardous Waste - Toxic."[1]

  • Do Not: Do not dispose of down the drain. Piperazine derivatives can be persistent in water systems.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71919, Niaprazine (Metabolite Source).[1] Retrieved March 2, 2026, from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[1] Retrieved March 2, 2026, from [Link]

Sources

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